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  • Product: Tetrahydrofuran-3,4-diol
  • CAS: 59727-71-8

Core Science & Biosynthesis

Foundational

cis-Tetrahydrofuran-3,4-diol fundamental properties

The following technical guide details the fundamental properties, synthesis, and pharmaceutical utility of cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol). CAS: 4358-64-9 | Synonym: 1,4-Anhydroerythritol | Structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental properties, synthesis, and pharmaceutical utility of cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol).

CAS: 4358-64-9 | Synonym: 1,4-Anhydroerythritol | Structure: Meso-cyclic ether[1][2]

Executive Summary

cis-Tetrahydrofuran-3,4-diol is a vicinal diol embedded within a five-membered ether ring.[1][2][3] Unlike its trans isomer (1,4-anhydrothreitol), the cis isomer is a meso compound , possessing a plane of symmetry that renders it achiral yet stereochemically rich.[1] It serves as a critical "chiral scaffold" in medicinal chemistry.[1][3] Through desymmetrization (enzymatic or chemical), it provides rapid access to enantiopure (3S,4R) or (3R,4S) building blocks, which are essential pharmacophores in HIV protease inhibitors (e.g., Amprenavir derivatives) and nucleoside analogues.[1][3]

Fundamental Characterization

Physical & Chemical Properties

The molecule exists as a hygroscopic, low-melting solid or viscous liquid at room temperature.[1][3] Its high boiling point relative to its molecular weight is attributed to extensive intermolecular hydrogen bonding.[1][3]

PropertyValueContext/Notes
Molecular Formula C₄H₈O₃MW: 104.10 g/mol
Stereochemistry cis (Meso)(3R,4S) configuration; optically inactive due to internal symmetry.[1][2][3]
Appearance Colorless Liq/SolidMelting Point: 18–20 °C; often supercools to a liquid.[1][2][3][4][5]
Boiling Point ~289 °C (calc)160–165 °C at 0.17 Torr (experimental vacuum distillation).[2][3]
Density 1.27 g/mLHigh density typical of poly-oxygenated heterocycles.[1][2][3]
Solubility MiscibleHighly soluble in H₂O, MeOH, EtOH, THF; sparingly soluble in hexanes.[1][2]
pKa ~14.5Similar to secondary alcohols; diol functionality allows chelation.[1][2][3]
Stereochemical Analysis

The cis-diol is distinct from the trans-diol (racemic).[1][3]

  • cis-isomer: Meso.[1][2][3] The hydroxyl groups are on the same face.[3] Reacts with thionyl chloride to form a cyclic sulfite that can be oxidized to a cyclic sulfate.[1][3][6]

  • trans-isomer: Chiral (exists as enantiomers).[1][2][3] Cannot easily form cyclic sulfates due to ring strain.[1][3]

Synthetic Architectures

The synthesis of cis-tetrahydrofuran-3,4-diol relies on the syn-dihydroxylation of 2,5-dihydrofuran.[1] This pathway guarantees the cis stereochemistry relative to the ring.[3]

Primary Route: Upjohn Dihydroxylation

The most robust laboratory method involves the catalytic oxidation of 2,5-dihydrofuran using Osmium Tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant.[1]

Synthesis Fig 1. Syn-dihydroxylation of 2,5-dihydrofuran via OsO4 catalysis. SM 2,5-Dihydrofuran (Achiral Precursor) Inter Osmate Ester (Intermediate) SM->Inter OsO4 (cat.), NMO Acetone/H2O, 0°C Prod cis-Tetrahydrofuran-3,4-diol (Meso Product) Inter->Prod Hydrolysis (Na2SO3 quench)

Alternative Route: From cis-2-Butene-1,4-diol

Industrially, the diol can be accessed via the cyclodehydration of cis-2-butene-1,4-diol to the dihydrofuran, followed by oxidation, or via direct hydration strategies, though the latter often suffers from lower stereoselectivity.[1]

Functionalization & Pharmaceutical Utility[1][7][8]

The primary value of cis-tetrahydrofuran-3,4-diol lies in its conversion to electrophilic scaffolds that allow for Nucleophilic Ring Opening .[1]

The Cyclic Sulfate "Warhead"

Direct displacement of the hydroxyl groups is difficult.[3] Instead, the diol is converted to a cyclic sulfate.[1][3] This activates the carbons for nucleophilic attack (SN2), resulting in inversion of configuration (Walden inversion).[3]

  • Significance: This transforms a meso-diol into a chiral precursor upon reaction with a chiral nucleophile or through kinetic resolution.[1][3]

HIV Protease Inhibitors (The P2 Ligand)

In drug design (e.g., Amprenavir, Darunavir analogues), the tetrahydrofuran ring mimics the peptide backbone.[1] The cis-diol is a precursor to (3S,4R)-4-hydroxytetrahydrofuran-3-yl carbamates .[1][3]

  • Mechanism: Lipases (e.g., Pseudomonas cepacia lipase) can selectively acetylate one hydroxyl group of the meso-diol, breaking the symmetry to yield a chiral mono-acetate with >95% ee.[1]

Reactivity Fig 2. Divergent synthesis: Chemical activation vs. Enzymatic desymmetrization. Diol cis-Tetrahydrofuran-3,4-diol (Meso) Sulfate Cyclic Sulfate (Activated Electrophile) Diol->Sulfate 1. SOCl2 2. RuCl3, NaIO4 Desym Chiral Mono-Acetate (Desymmetrized) Diol->Desym Lipase (PPL or PS-30) Vinyl Acetate Drug HIV Protease Inhibitor (P2 Ligand Scaffold) Sulfate->Drug Nucleophilic Opening (Inversion of Config) Desym->Drug Functionalization

Experimental Protocols

Protocol A: Synthesis of cis-Tetrahydrofuran-3,4-diol

Standard Upjohn Dihydroxylation (Self-Validating System)

Reagents:

  • 2,5-Dihydrofuran (1.0 equiv)[1][2]

  • N-Methylmorpholine N-oxide (NMO) (1.1 equiv, 50% aq.[1][3] solution)

  • Osmium Tetroxide (OsO₄) (0.002 equiv, 2.5% in t-BuOH)[1][2][3]

  • Solvent: Acetone/Water (4:1)[1][2][3]

Methodology:

  • Setup: In a round-bottom flask, dissolve NMO (11 mmol) in Acetone/Water (20 mL).

  • Addition: Add 2,5-dihydrofuran (10 mmol). Cool to 0 °C.

  • Catalysis: Add OsO₄ solution dropwise. The solution will turn yellow/brown.[1][3]

  • Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature (RT) overnight.

    • Validation: TLC (EtOAc) should show consumption of non-polar starting material and appearance of a baseline spot (diol).[3]

  • Quench: Add solid Na₂SO₃ (1 g) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).

  • Workup: Filter through Celite. Concentrate filtrate.[1][3]

  • Purification: The residue is often pure enough.[1][3] If not, Kugelrohr distillation (high vacuum) or silica column (10% MeOH in DCM).[1][3]

  • Yield: Expect 85–95% as a viscous oil/solid.[1][3]

Protocol B: Conversion to Cyclic Sulfate

Activation for Nucleophilic Attack[1]

Methodology:

  • Cyclic Sulfite Formation: Dissolve cis-diol in CCl₄ or DCM.[1][3] Add SOCl₂ (1.2 equiv) and reflux for 1 hour. Concentrate to obtain the cyclic sulfite (quantitative).

  • Oxidation: Dissolve the sulfite in CH₃CN/H₂O. Add RuCl₃ (cat.) and NaIO₄ (1.5 equiv).[1][3] Stir at 0 °C.

  • Extraction: Extract with Et₂O. Wash with water.[1][3][7]

  • Result: The cyclic sulfate is a crystalline solid.[1][3]

    • Safety: Cyclic sulfates are potent alkylating agents (similar to mustard gases).[1][3] Handle with extreme caution.

References

  • BenchChem. (2025).[1][3][5] cis-Tetrahydrofuran-3,4-diol Physical Properties and Safety Data. Retrieved from [2][3]

  • Ghosh, A. K., et al. (2024).[1][3][8] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry. Retrieved from [2][3]

  • Lohray, B. B. (1992).[1][3][9] Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Synthesis. Retrieved from [2][3]

  • TCI Chemicals. (2024).[1][3] Product Specification: 1,4-Anhydroerythritol. Retrieved from [2][3]

  • Musolino, M. G., et al. (2009).[1][3][10] Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran. Applied Catalysis A: General. Retrieved from [2][3]

Sources

Exploratory

Technical Guide: Spectroscopic Differentiation of Tetrahydrofuran-3,4-diol Isomers

The following technical guide is structured to serve as a definitive reference for the characterization of Tetrahydrofuran-3,4-diol isomers. It prioritizes causal explanation and self-validating experimental logic over r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization of Tetrahydrofuran-3,4-diol isomers. It prioritizes causal explanation and self-validating experimental logic over rote data listing.[1]

Executive Summary

Tetrahydrofuran-3,4-diol (THF-3,4-diol) represents a critical scaffold in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and novel "tris-THF" antiretrovirals. The stereochemical assignment of the 3,4-hydroxyl groups is not merely an academic exercise; it dictates the binding affinity of the final pharmacophore within the viral protease pocket.[1]

This guide provides a robust, multi-modal spectroscopic workflow to distinguish the cis (meso) isomer from the trans (


)  isomeric pair.[1] The protocols herein are designed to be self-validating, using orthogonal data from NMR and IR to confirm stereochemistry.

Stereochemical Landscape & Synthesis

To interpret the spectra, one must first understand the symmetry and conformational constraints of the isomers.[1]

IsomerStereochemistrySymmetry ElementsSynthesis Route (Typical)
cis-THF-3,4-diol Meso (

)
Plane of symmetry (

)
Syn-dihydroxylation: Oxidation of 2,5-dihydrofuran using OsO

or KMnO

.
trans-THF-3,4-diol Racemic pair (

/

)

Axis of symmetry
Anti-dihydroxylation: Epoxidation of 2,5-dihydrofuran (mCPBA) followed by acid-catalyzed hydrolysis.
Synthesis & Stereochemical Flow

The following diagram outlines the divergent synthetic pathways that yield these specific isomers, serving as a reference for sample origin verification.

SynthesisFlow Start 2,5-Dihydrofuran OsO4 Syn-Dihydroxylation (OsO4 / NMO) Start->OsO4 mCPBA Epoxidation (mCPBA) Start->mCPBA Cis cis-THF-3,4-diol (Meso) OsO4->Cis Syn-Addition Epoxide 3,4-Epoxytetrahydrofuran mCPBA->Epoxide Hydrolysis Acid Hydrolysis (Anti-Opening) Epoxide->Hydrolysis Trans trans-THF-3,4-diol (Racemic) Hydrolysis->Trans Anti-Addition

Figure 1: Divergent synthetic pathways determining the stereochemical outcome of THF-3,4-diols.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the gold standard for assignment.[1] However, unlike rigid alkene systems where


, five-membered rings exhibit complex Karplus relationships due to envelope puckering.
H NMR Diagnostic Criteria

The scalar coupling constant between H3 and H4 (


) is the definitive metric.[1]
  • cis-Isomer (

    
     Hz): 
    
    • Causality: The cis isomer often adopts an envelope conformation stabilized by an intramolecular hydrogen bond.[1] This locks the H3-C3-C4-H4 dihedral angle (

      
      ) in a range (approx. 20–40°) where the Karplus curve dictates a larger coupling constant.
      
    • Appearance: The signal for H3/H4 appears as a multiplet (often a pseudo-triplet) due to coupling with the methylene protons (H2/H5).[1]

  • trans-Isomer (

    
     Hz): 
    
    • Causality: The trans isomer minimizes steric strain by adopting a twisted conformation where the H3 and H4 protons are pseudo-diaxial (dihedral

      
      ).[1] According to the Karplus equation, coupling is minimal near 90°.
      
    • Appearance: The signal for H3/H4 often appears as a broad singlet or a poorly resolved multiplet due to the small

      
      .[1]
      
Quantitative Data Summary (Solvent: D O or DMSO-d )
Proton Positioncis-Isomer (Meso)trans-Isomer (Racemic)Diagnostic Note
H3, H4 (Methine)

4.20 – 4.35 ppm

4.05 – 4.15 ppm

is key.
cis > trans in this ring system.
H2, H5 (Methylene)

3.60 – 3.90 ppm

3.50 – 3.80 ppm
Complex multiplets (ABCD or AA'BB' systems).
Hydroxyl (-OH) Visible in DMSO-d

Visible in DMSO-d

cis -OH often deshielded if H-bonded.
C NMR Shifts

Due to symmetry, both isomers show only two distinct carbon signals.

  • C3, C4 (Carbinol): ~70–72 ppm

  • C2, C5 (Ether): ~73–75 ppm

  • Differentiation: The chemical shift difference is often subtle (<2 ppm) and less reliable than

    
    -coupling unless authentic standards are run side-by-side.
    

Vibrational Spectroscopy (IR): The "Dilution Test"

Infrared spectroscopy provides the most elegant confirmation of stereochemistry through the detection of intramolecular hydrogen bonding .[1] This is a self-validating protocol.

Experimental Protocol: The Dilution Test
  • Preparation: Dissolve the sample in dry CCl

    
     (or CHCl
    
    
    
    if solubility is poor) at a high concentration (0.1 M).
  • Step 1 (Concentrated): Record spectrum. Both isomers will show broad bands (3300–3450 cm

    
    ) due to intermolecular H-bonding.[1]
    
  • Step 2 (Dilution): Dilute the sample serially to < 0.005 M.

  • Analysis: Observe the O-H stretching region (3500–3700 cm

    
    ).[1]
    
Interpreting the Results[1][2][3][4][5]
Featurecis-Isomertrans-IsomerCausality
Dilute Spectrum Two bands observed.1. Free OH (~3630 cm

)2. Bonded OH (~3580 cm

)
One band observed.1. Free OH (~3630 cm

)2. No bonded band.[1]
The cis geometry allows the two -OH groups to bridge (intramolecular).[1] The trans geometry structurally forbids this interaction.[1]
Concentration Effect The 3580 cm

band intensity remains constant upon dilution.[1]
The broad 3400 cm

band disappears upon dilution.[1]
Intramolecular bonds are concentration-independent; intermolecular bonds break upon dilution.[1]

Mass Spectrometry (EI/ESI)

While MS is less useful for isomer differentiation, it confirms the core structure.

  • Molecular Ion (M+): m/z 104 (Weak in EI).

  • Base Peak: Often m/z 68 (Loss of 2 x H

    
    O, formation of furan) or m/z 86 (Loss of H
    
    
    
    O).[1]
  • Fragmentation: Alpha-cleavage next to the ether oxygen is common.[1]

Analytical Decision Tree (Workflow)

Use this logic flow to determine the specific isomer of an unknown sample.

DecisionTree Sample Unknown THF-3,4-diol Sample IR_Test IR Dilution Test (< 5mM in CCl4) Sample->IR_Test Result_Bonded Band at ~3580 cm-1 (Intramolecular H-bond) IR_Test->Result_Bonded Positive Result_Free Only Free OH (~3630 cm-1) IR_Test->Result_Free Negative NMR_Check 1H NMR (DMSO-d6) Check J(3,4) Result_Bonded->NMR_Check Result_Free->NMR_Check Cis_Concl CONCLUSION: cis-Isomer (Meso) NMR_Check->Cis_Concl J ~ 6-8 Hz Trans_Concl CONCLUSION: trans-Isomer (Racemic) NMR_Check->Trans_Concl J ~ 0-4 Hz

Figure 2: Analytical workflow for unambiguous stereochemical assignment.

Application in Drug Development

In the context of HIV protease inhibitors (e.g., Amprenavir analogs), the "bis-THF" or "tris-THF" ligand is a critical moiety.

  • Relevance: The binding pocket of HIV protease is chiral.[1] Only specific enantiomers of the THF ligands (typically derived from the chiral trans-diol or related 3-hydroxy precursors) provide the necessary hydrogen bonding network with the enzyme backbone (Asp29, Asp30).[1]

  • QC Requirement: Using the cis isomer (meso) instead of the chiral trans form during synthesis would result in a diastereomer with significantly reduced antiviral potency (Ki values often shift from nM to

    
    M range).
    

References

  • Stereoselective Synthesis: Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Detailed mechanisms for OsO4 vs. mCPBA routes. Link

  • Spectroscopic Data: NIST Chemistry WebBook. "Tetrahydrofuran, 3,4-dihydroxy-." Standard IR and Mass Spec data. Link

  • NMR Coupling Constants: BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Explains the Karplus relationship in cyclic systems. Link

  • HIV Protease Inhibitors: National Institutes of Health (NIH).[1] "Structure-Based Design of HIV Protease Inhibitors." Discusses the importance of THF stereochemistry in Amprenavir. Link

  • IR Hydrogen Bonding: RSC Publishing.[1] "Intramolecular hydrogen bond and molecular conformation."[1][2] Detailed analysis of IR shifts in diols. Link

Sources

Foundational

The Privileged Scaffold: Biological Activity of Tetrahydrofuran-3,4-diol Derivatives

This guide focuses on the Tetrahydrofuran-3,4-diol (THF-diol) motif, a "privileged scaffold" in modern medicinal chemistry. While the simple diol itself (1,4-anhydroerythritol) is a chiral building block with low intrins...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Tetrahydrofuran-3,4-diol (THF-diol) motif, a "privileged scaffold" in modern medicinal chemistry. While the simple diol itself (1,4-anhydroerythritol) is a chiral building block with low intrinsic toxicity, its derivatives—specifically the bis-tetrahydrofuran (bis-THF) ligands and bicyclic nucleosides —are among the most potent antiviral and anticancer agents in existence.

Executive Summary

The cis-tetrahydrofuran-3,4-diol scaffold represents a triumph of structure-based drug design. Originally explored as a sugar mimic, this motif has evolved into the critical pharmacophore for "backbone binding"—a strategy that overcomes drug resistance in HIV-1 protease inhibitors. This guide dissects the biological utility of THF-3,4-diol derivatives, moving from their role as transition-state mimics in antiviral therapy to their emerging application in spliceosome modulation and nucleoside analog synthesis.

The Chemical Foundation: Stereochemistry as Destiny

The biological activity of this class relies entirely on the rigid stereochemical presentation of oxygen atoms. Unlike flexible acyclic ethers, the THF-3,4-diol locks its substituents into specific vectors.

  • The cis-3,4-diol (1,4-anhydroerythritol): The primary precursor.[1] Its cis-relationship allows for the formation of fused bicyclic systems (e.g., bis-THF) that fill hydrophobic pockets while projecting oxygen lone pairs to form hydrogen bonds.

  • The trans-3,4-diol (1,4-anhydrothreitol): Less common in successful drugs but used to probe active site geometry.

Key Structural Derivative: The Cyclic Sulfate To activate the diol for biological derivatization, it is often converted into a cyclic sulfate.[2] This highly reactive intermediate allows for the regioselective installation of nucleophiles (e.g., amines, azides) to create functionalized inhibitors.

Core Application: HIV-1 Protease Inhibitors

The most commercially and clinically significant application of the THF-3,4-diol scaffold is the (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) ligand, found in the blockbuster drug Darunavir (Prezista) and its predecessor Amprenavir .

Mechanism of Action: The "Backbone Binding" Concept

HIV-1 protease mutates rapidly, altering its amino acid side chains to evade drugs. However, the enzyme's backbone atoms (which define the active site shape) cannot mutate without destroying catalytic function.

  • The Role of the Diol Derivative: The bis-THF ligand, derived from cis-THF-3,4-diol, fits into the S2 subsite of the protease.

  • Critical Interaction: The two ether oxygens of the bis-THF ring form strong hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 .

  • Result: Because these bonds are with the backbone, the virus cannot easily mutate to break them, rendering Darunavir effective against multi-drug resistant strains.

Visualization: The Bis-THF Binding Mode

The following diagram illustrates the critical hydrogen bonding network that defines the potency of these derivatives.

HIV_Binding_Mode cluster_enzyme HIV-1 Protease S2 Subsite (Backbone) cluster_drug Bis-THF Ligand (Darunavir) Asp29 Asp29 (Backbone NH) Asp30 Asp30 (Backbone NH) Gly48 Gly48 (Backbone CO) O_ring1 THF Ring 1 Oxygen O_ring1->Asp29 H-Bond (2.9 Å) O_ring2 THF Ring 2 Oxygen O_ring2->Asp30 H-Bond (3.0 Å) H_bond_network High Affinity (Sub-nanomolar Ki)

Caption: Schematic of the "Backbone Binding" mechanism where THF-diol derived oxygens anchor the inhibitor to the invariant Asp29/30 residues.

SAR Data: The Power of the Second Ring

The addition of the second THF ring (creating the bis-THF system from the single THF-3,4-diol core) dramatically increases potency.

Ligand StructureKi (Enzyme Inhibition)IC50 (Antiviral Activity)Mechanism Note
Acyclic Ether > 100 nMWeakPoor entropy; flexible.
Single THF (3-OH) 15 nM40 nMGood fit, but fewer H-bonds.
Bis-THF (Darunavir) < 0.02 nM 1-4 nM Perfect S2 fill + Dual Backbone H-bonds.
Secondary Applications: Nucleosides & Anticancer Agents[1][3][4]
Bicyclic Nucleoside Analogs

Researchers use the THF-3,4-diol scaffold to synthesize locked nucleic acids (LNAs) and bicyclic nucleosides. By fusing the THF ring to the ribose sugar, the conformational flexibility of the nucleoside is restricted.

  • Application: These "locked" analogs are used to inhibit PRMT5 (Protein Arginine Methyltransferase 5), a target in glioblastoma and lymphoma. The rigid scaffold mimics the transition state of the methylation reaction.

Spliceosome Inhibitors

Natural products like FR901464 contain complex THF rings.[3] Synthetic analogs based on the simplified THF-3,4-diol core have been tested for cytotoxicity. While less potent than the natural tetrahydropyrans, they provide a synthetically accessible route to probe spliceosome modulation in cancer cells.

Experimental Protocols
Protocol A: Synthesis of the Chiral Precursor (Enzymatic Resolution)

To obtain the optically pure (3R,4S)-tetrahydrofuran-3,4-diol required for drug synthesis.

  • Substrate: Start with meso-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol).

  • Acylation: Dissolve 10 mmol of diol in vinyl acetate (solvent/reactant).

  • Enzyme Addition: Add Lipase PS (Pseudomonas cepacia) immobilized on celite.

  • Incubation: Stir at 30°C for 24-48 hours. The lipase selectively acetylates the (3R)-hydroxyl group.

  • Workup: Filter off the enzyme. Evaporate volatiles.

  • Separation: Purify via silica gel chromatography to isolate the mono-acetate.

  • Validation: Verify enantiomeric excess (>98% ee) using Chiral HPLC (Chiralpak AD-H column).

Protocol B: HIV-1 Protease Inhibition Assay (FRET)

To quantify the biological activity of synthesized derivatives.

  • Reagents:

    • Enzyme: Recombinant HIV-1 Protease (final conc: 20-50 nM).

    • Substrate: FRET peptide (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).

    • Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Preparation:

    • Dissolve the THF-derivative inhibitor in DMSO.

    • Prepare serial dilutions (e.g., 0.1 nM to 1000 nM).

  • Reaction:

    • Mix Enzyme + Inhibitor in a black 96-well plate. Incubate for 10 mins at 37°C.

    • Initiate reaction by adding the FRET Substrate (final conc: 5 µM).

  • Measurement:

    • Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) for 30 minutes.

    • Cleavage of the peptide separates the Edans (donor) from Dabcyl (quencher), causing fluorescence.

  • Analysis:

    • Plot Initial Velocity (RFU/min) vs. [Inhibitor].

    • Fit to the Morrison equation (for tight-binding inhibitors) to determine Ki .

Synthesis & Logic Flow

The following diagram outlines the synthetic utility of the scaffold, moving from the raw diol to the active pharmaceutical ingredient (API).

Synthesis_Path Diol cis-THF-3,4-Diol (Meso Precursor) Enz Enzymatic Resolution (Lipase PS) Diol->Enz Chiral_Int Chiral Mono-Acetate (>98% ee) Enz->Chiral_Int Kinetic Resolution Cyclic_Sulfate Cyclic Sulfate (Activated Electrophile) Chiral_Int->Cyclic_Sulfate SOCl2, then RuCl3/NaIO4 Bis_THF Bis-THF Ligand (P2 Pharmacophore) Cyclic_Sulfate->Bis_THF Nucleophilic Attack Darunavir Darunavir/Amprenavir (HIV Protease Inhibitor) Bis_THF->Darunavir Coupling to Sulfonamide

Caption: The synthetic evolution of the THF-3,4-diol from a simple precursor to a complex antiviral drug.

References
  • Ghosh, A. K., et al. (2024).[3][4] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. Link

  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Benchchem. (2024).[3] cis-Tetrahydrofuran-3,4-diol: Technical Overview and Applications. Link

  • Koide, K., et al. (2024).[3][4] Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters. Link

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-3,4-diol from Renewable Resources

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The transition towards a bio-based economy necessitates the development of sustainable methodologies for the production of valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The transition towards a bio-based economy necessitates the development of sustainable methodologies for the production of valuable chemical intermediates from renewable feedstocks. Tetrahydrofuran-3,4-diol, a chiral platform chemical with significant potential in medicinal chemistry and materials science, is a prime candidate for such green synthetic approaches. This technical guide provides a comprehensive overview of the synthesis of tetrahydrofuran-3,4-diol from renewable resources, with a primary focus on the hydrothermal dehydration of sugar alcohols. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the theoretical and practical knowledge required to implement these sustainable synthetic routes.

Introduction: The Imperative for Renewable Tetrahydrofuran-3,4-diol

The tetrahydrofuran ring system is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The vicinal diol functionality in tetrahydrofuran-3,4-diol offers multiple sites for further chemical modification, making it a versatile building block for the synthesis of complex molecules. Traditionally, the synthesis of such functionalized heterocycles has relied on petroleum-derived starting materials and often involves multi-step, reagent-intensive processes.

The increasing demand for environmentally benign and sustainable chemical manufacturing has spurred research into the utilization of biomass as a viable alternative to fossil fuels. Sugar alcohols, such as erythritol and threitol, are readily available from the fermentation of sugars derived from lignocellulosic biomass. These polyols possess the requisite carbon backbone and stereochemistry to serve as ideal precursors for the synthesis of chiral tetrahydrofuran-3,4-diols. This guide will detail a direct and environmentally friendly method for this transformation.

Core Synthetic Pathway: Catalyst-Free Hydrothermal Dehydration of Sugar Alcohols

A robust and green method for the synthesis of tetrahydrofuran-3,4-diols involves the intramolecular dehydration of four-carbon sugar alcohols in high-temperature water. This approach leverages the unique properties of water at elevated temperatures and pressures to facilitate the reaction without the need for external catalysts, thereby simplifying the process and minimizing waste.

Principle of Hydrothermal Synthesis

In high-temperature water (typically between 250-350°C), the dielectric constant of water decreases, making it a more effective solvent for organic molecules. Concurrently, the ion product of water increases, leading to a higher concentration of hydronium and hydroxide ions, which can catalyze acid- and base-mediated reactions. In the context of sugar alcohol dehydration, high-temperature water acts as both the solvent and a catalyst for the intramolecular cyclization to form the tetrahydrofuran ring.

Renewable Feedstocks: Erythritol and Threitol
  • Erythritol: A meso-compound, erythritol is a four-carbon sugar alcohol that can be produced on an industrial scale through the fermentation of glucose by various yeasts. Its symmetrical structure leads to the formation of cis-tetrahydrofuran-3,4-diol upon intramolecular dehydration.[1]

  • Threitol: Existing as two enantiomers, D- and L-threitol, this sugar alcohol is also derived from carbohydrate sources. The stereochemistry of threitol dictates the formation of trans-tetrahydrofuran-3,4-diol.[1]

Experimental Protocol: Synthesis of cis-Tetrahydrofuran-3,4-diol from Erythritol

This protocol is based on the findings of Watanabe and colleagues in their study on the dehydration of sugar alcohols in high-temperature water.[1]

Materials:

  • Erythritol

  • Deionized water

  • Batch reactor (e.g., stainless steel, capable of withstanding high temperatures and pressures)

  • Heating system with temperature and pressure controls

  • Cooling system

  • Analytical equipment for product characterization (e.g., HPLC, GC-MS, NMR)

Procedure:

  • An aqueous solution of erythritol (e.g., 0.1 M) is prepared.

  • The erythritol solution is loaded into the batch reactor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • The reactor is heated to the desired reaction temperature (e.g., 250-350°C). The pressure will increase due to the vapor pressure of water at these temperatures.

  • The reaction is allowed to proceed for a specified duration (e.g., 1-60 minutes).

  • After the designated reaction time, the reactor is rapidly cooled to quench the reaction.

  • The liquid product is collected and analyzed to determine the yield and selectivity of cis-tetrahydrofuran-3,4-diol.

Experimental Protocol: Synthesis of trans-Tetrahydrofuran-3,4-diol from Threitol

The protocol for the synthesis of trans-tetrahydrofuran-3,4-diol from L-threitol or DL-threitol is analogous to the erythritol procedure, with the starting material being the respective threitol isomer.[1]

Reaction Mechanism and Stereochemistry

The intramolecular dehydration of erythritol and threitol is believed to proceed through a protonation-elimination mechanism. The stereochemical outcome is dictated by the configuration of the starting sugar alcohol. In erythritol, the meso configuration of the hydroxyl groups facilitates a syn-elimination pathway, leading to the formation of the cis-diol. Conversely, the chiral nature of threitol favors an anti-elimination, resulting in the trans-diol.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and outcomes for the hydrothermal synthesis of tetrahydrofuran-3,4-diols.

Starting MaterialTemperature (°C)Reaction Time (min)Major ProductReported Yield (%)Reference
Erythritol25060cis-Tetrahydrofuran-3,4-diol~50[1]
L-Threitol25010trans-Tetrahydrofuran-3,4-diol~70[1]
Visualization of the Synthetic Workflow

hydrothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis prep1 Prepare Aqueous Solution of Sugar Alcohol prep2 Load into Batch Reactor prep1->prep2 react1 Seal and Purge Reactor prep2->react1 react2 Heat to Reaction Temperature (250-350°C) react1->react2 react3 Hold for Reaction Time (1-60 min) react2->react3 post1 Rapid Cooling to Quench Reaction react3->post1 post2 Collect Liquid Product post1->post2 post3 Product Analysis (HPLC, GC-MS, NMR) post2->post3

Caption: Workflow for the hydrothermal synthesis of tetrahydrofuran-3,4-diol.

Conceptual Synthetic Routes from Other Renewable Precursors

While the hydrothermal dehydration of sugar alcohols is a well-documented and efficient method, other renewable feedstocks present potential, albeit less explored, pathways to tetrahydrofuran-3,4-diol.

Catalytic Hydrogenolysis of Tartaric Acid

Tartaric acid, a dicarboxylic acid found in grapes and other fruits, is another abundant and renewable C4 building block. Conceptually, the selective reduction of the carboxylic acid groups of tartaric acid to primary alcohols would yield 1,2,3,4-butanetetrol, which could then undergo dehydration to form tetrahydrofuran-3,4-diol. However, direct catalytic conversion of tartaric acid to tetrahydrofuran-3,4-diol has not been extensively reported, with research often focusing on its conversion to succinic acid or γ-butyrolactone.[2] Further research into highly selective hydrogenation catalysts is required to make this a viable route.

tartaric_acid_route tartaric_acid Tartaric Acid (from Grapes) butanetetrol 1,2,3,4-Butanetetrol (Threitol/Erythritol) tartaric_acid->butanetetrol Selective Hydrogenolysis (Conceptual) thf_diol Tetrahydrofuran-3,4-diol butanetetrol->thf_diol Intramolecular Dehydration

Caption: Conceptual pathway from tartaric acid to tetrahydrofuran-3,4-diol.

Conclusion and Future Perspectives

The synthesis of tetrahydrofuran-3,4-diol from renewable resources represents a significant advancement in sustainable chemistry. The catalyst-free hydrothermal dehydration of sugar alcohols like erythritol and threitol is a particularly promising method, offering high yields, stereochemical control, and an environmentally benign reaction profile. This approach aligns with the principles of green chemistry by utilizing a renewable feedstock, employing water as a solvent and catalyst, and minimizing waste generation.

Future research should focus on optimizing the hydrothermal process for continuous flow systems to enhance scalability and economic viability. Furthermore, the exploration of novel catalytic systems for the direct and selective conversion of other biomass-derived platform molecules, such as tartaric acid, to tetrahydrofuran-3,4-diol will broaden the portfolio of sustainable synthetic routes to this valuable chemical intermediate. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to the growing bio-based economy.

References

  • Watanabe, M., et al. (2016). Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water. RSC Advances, 6(105), 103254-103265. [Link]

  • Abu-Omar, M. M., et al. (2020). Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. Catalysts, 10(12), 1429. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Conformational Analysis of cis- and trans-Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds. The introduction of vicinal diol functionalities at the 3- and 4-positions of the THF ring gives rise to cis- and trans-tetrahydrofuran-3,4-diol, isomers whose conformational landscapes are dictated by a delicate interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding. A comprehensive understanding of the three-dimensional structure and dynamic behavior of these isomers is paramount for the rational design of novel therapeutics, particularly in the realm of nucleoside analogues where the THF ring serves as a ribose mimic. This technical guide provides a detailed exploration of the conformational analysis of cis- and trans-tetrahydrofuran-3,4-diol, integrating theoretical calculations with experimental spectroscopic data to offer a holistic view of their structural preferences and the underlying energetic principles.

Introduction: The Significance of Tetrahydrofuran-3,4-diol in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of natural products with potent biological activities. When substituted with hydroxyl groups, the resulting tetrahydrofuran polyols can effectively mimic the furanose form of sugars, most notably ribose in nucleosides. This mimicry has been exploited in the development of a wide range of antiviral and anticancer agents. The relative orientation of the hydroxyl groups, as in the case of cis- and trans-tetrahydrofuran-3,4-diol, profoundly influences the molecule's overall shape and its ability to engage in specific hydrogen bonding interactions with biological targets. Therefore, a rigorous conformational analysis of these isomers is not merely an academic exercise but a critical component in the structure-based design of new and improved therapeutic agents.

Theoretical Framework: Conformational Isomerism in Five-Membered Rings

Unlike the well-defined chair and boat conformations of cyclohexane, five-membered rings like tetrahydrofuran exhibit a more complex and dynamic conformational behavior known as pseudorotation. The puckering of the ring can be described by two principal conformations of lowest energy: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energy barrier between these conformers is typically low, leading to a rapid interconversion at room temperature. The introduction of substituents, such as the vicinal diols in tetrahydrofuran-3,4-diol, significantly influences the conformational equilibrium by introducing steric and electronic effects.

G Envelope Envelope (E) Conformation TransitionState Transition State Envelope->TransitionState Low Energy Barrier Twist Twist (T) Conformation Twist->TransitionState TransitionState->Envelope TransitionState->Twist caption Pseudorotation in a five-membered ring. G cluster_0 Computational Workflow A Initial Structure Generation (cis- and trans-isomers) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT, e.g., B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain ZPE) C->D E Single Point Energy Calculation (Higher level of theory, e.g., B3LYP/aug-cc-pVTZ) D->E F Analysis of Results (Relative energies, dihedral angles, H-bonding) E->F caption Workflow for computational conformational analysis.

Caption: Workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Construct 3D models of both cis- and trans-tetrahydrofuran-3,4-diol.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry predictions.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, for example, aug-cc-pVTZ.

  • Analysis: Analyze the final optimized geometries, focusing on key dihedral angles that define the ring pucker and the orientation of the hydroxyl groups. Investigate the presence of intramolecular hydrogen bonds by examining the distance between the hydrogen of one hydroxyl group and the oxygen of the other, as well as the O-H···O angle.

Conformational Preferences of cis-Tetrahydrofuran-3,4-diol

For the cis isomer, the two hydroxyl groups are on the same face of the ring. This proximity allows for the formation of an intramolecular hydrogen bond, which is a dominant factor in determining the most stable conformation. Computational studies would be expected to show that conformers capable of forming this hydrogen bond are significantly lower in energy. The ideal geometry for this interaction would likely involve a twist conformation that brings the hydroxyl groups into close proximity.

Conformational Preferences of trans-Tetrahydrofuran-3,4-diol

In the trans isomer, the hydroxyl groups are on opposite faces of the ring, precluding the formation of a direct intramolecular hydrogen bond between them. However, one hydroxyl group can still act as a hydrogen bond donor to the ring ether oxygen. The conformational equilibrium in the trans isomer will be governed by a combination of minimizing steric interactions between the hydroxyl groups and the ring hydrogens, and the potential for a weaker intramolecular hydrogen bond with the ether oxygen.

Experimental Verification: Spectroscopic Analysis

Experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for validating the predictions from computational models and providing a complete picture of the conformational landscape in solution.

¹H NMR Spectroscopy and the Karplus Relationship

Proton NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH), is a powerful tool for determining the dihedral angles between adjacent protons and, by extension, the conformation of the ring. The Karplus equation describes the relationship between the ³JHH coupling constant and the dihedral angle (φ) between the coupled protons.

Karplus Equation: ³JHH = A cos²(φ) + B cos(φ) + C

The parameters A, B, and C are empirically derived. For saturated five-membered rings, typical cis coupling constants (dihedral angle ~0-30°) are larger than trans coupling constants (dihedral angle ~120-150°).

Table 1: Expected ³JHH Coupling Constants and Dihedral Angles

Dihedral Angle (φ)Expected ³JHH (Hz)
0° - 30°7 - 10
80° - 100°0 - 2
120° - 150°2 - 5
180°8 - 12

By measuring the vicinal coupling constants between the protons on C3 and C4 and the adjacent methylene protons, it is possible to deduce the average conformation of the ring in solution. For instance, in a rigid envelope or twist conformation, specific dihedral angles would lead to a predictable set of coupling constants. However, due to the rapid pseudorotation, the observed coupling constants are a population-weighted average of the contributing conformers.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare dilute solutions of cis- and trans-tetrahydrofuran-3,4-diol in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra, ensuring sufficient digital resolution to accurately measure coupling constants.

  • Spectral Analysis: Assign all proton resonances and accurately measure the vicinal coupling constants. This may require spectral simulation for complex spin systems.

  • Karplus Analysis: Use the experimentally determined coupling constants in conjunction with the Karplus equation to estimate the dihedral angles and infer the predominant conformation(s) in solution.

FTIR Spectroscopy and Intramolecular Hydrogen Bonding

FTIR spectroscopy is an excellent method for detecting and characterizing hydrogen bonding. The stretching frequency of an O-H bond is sensitive to its environment. A "free" hydroxyl group, not involved in hydrogen bonding, typically shows a sharp absorption band around 3600-3650 cm⁻¹. When a hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3200-3550 cm⁻¹) and a broadening of the absorption band.

For cis-tetrahydrofuran-3,4-diol, the presence of an intramolecular hydrogen bond would be expected to give rise to a prominent, broad absorption band at a lower frequency than the free O-H stretch. Crucially, the position of this band should be independent of concentration, as intramolecular hydrogen bonding is an internal phenomenon. In contrast, any intermolecular hydrogen bonding would show a concentration dependence.

The trans-isomer is not expected to show strong intramolecular hydrogen bonding between the two hydroxyl groups. Therefore, its FTIR spectrum in a non-polar, aprotic solvent at low concentration should be dominated by the free O-H stretching band. Any lower frequency bands would likely be due to intermolecular hydrogen bonding, which would diminish upon dilution.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a series of solutions of cis- and trans-tetrahydrofuran-3,4-diol in a non-polar, aprotic solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations.

  • Data Acquisition: Record the FTIR spectra of each solution in the O-H stretching region (4000-3000 cm⁻¹).

  • Spectral Analysis: Identify the positions and shapes of the O-H stretching bands for both isomers.

  • Concentration Dependence Study: Analyze the effect of concentration on the intensity and position of the absorption bands to distinguish between intra- and intermolecular hydrogen bonding.

Comparative Analysis and Implications for Drug Design

A direct comparison of the conformational preferences of the cis and trans isomers reveals the profound impact of stereochemistry on molecular structure.

Table 2: Summary of Conformational Features

Featurecis-Tetrahydrofuran-3,4-dioltrans-Tetrahydrofuran-3,4-diol
Dominant Conformation Twist or Envelope allowing for intramolecular H-bondLikely a twist conformation to minimize steric interactions
Intramolecular H-Bonding Strong O-H···O bond between the two hydroxyl groupsPossible weak O-H···O bond with the ether oxygen
Predicted ¹H NMR Different vicinal coupling constants reflecting a specific puckered conformationAveraged coupling constants due to a more flexible ring
Predicted FTIR (dilute solution) Broad, concentration-independent O-H stretch at lower frequencySharp, free O-H stretch at higher frequency

The well-defined, relatively rigid conformation of the cis isomer, locked in place by the intramolecular hydrogen bond, presents a specific three-dimensional arrangement of hydroxyl groups. This can be advantageous for designing molecules that require a pre-organized binding motif to interact with a biological target. In contrast, the greater conformational flexibility of the trans isomer may allow it to adapt to different binding pockets, but with an associated entropic penalty upon binding.

These conformational insights are directly applicable to the design of nucleoside analogues. By understanding the preferred pucker of the tetrahydrofuran-3,4-diol ring, medicinal chemists can more effectively mimic the ribose conformations required for binding to polymerases or other enzymes, leading to the development of more potent and selective therapeutic agents.

Conclusion

The conformational analysis of cis- and trans-tetrahydrofuran-3,4-diol is a multifaceted endeavor that requires the synergistic application of computational and experimental techniques. The presence or absence of a key intramolecular hydrogen bond is the primary determinant of the conformational landscape of these isomers. The cis isomer adopts a more rigid structure, while the trans isomer exhibits greater flexibility. This fundamental understanding of their three-dimensional properties provides a solid foundation for the rational design of novel molecules with tailored biological activities, particularly in the field of drug development.

References

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Exploratory

Technical Guide: Discovery and Isolation of Tetrahydrofuran-3,4-diol Natural Products

Executive Summary The tetrahydrofuran-3,4-diol (THF-3,4-diol) core is a privileged scaffold in natural product chemistry, serving as the pharmacophore in diverse bioactive classes including styryl lactones (e.g., goniofu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran-3,4-diol (THF-3,4-diol) core is a privileged scaffold in natural product chemistry, serving as the pharmacophore in diverse bioactive classes including styryl lactones (e.g., goniofufurone), furan-type lignans, and marine polyketides (e.g., amphidinolides).[1] Despite their therapeutic potential—ranging from cytotoxicity against human tumor cell lines to HIV protease inhibition—isolating these compounds presents unique challenges. Their intermediate polarity often leads to loss during standard liquid-liquid partitioning, and their flexibility complicates stereochemical assignment.

This guide details a self-validating workflow for the extraction, purification, and absolute stereochemical determination of THF-3,4-diol natural products, moving beyond generic protocols to address the specific physicochemical behavior of this vicinal diol motif.

Biosynthetic Context & Chemical Space

Understanding the biosynthetic origin is the first step in targeted isolation. The THF-3,4-diol motif rarely exists in isolation; it is typically embedded within:

  • Styryl Lactones: Found in Goniothalamus spp.[2][3] (Annonaceae).[2][3][4] These often feature a phenyl group and a lactone ring fused or adjacent to the THF core.

  • Furan-type Lignans: Derived from oxidative coupling of phenylpropanoids.

  • Marine Polyketides: Complex macrolides where the THF ring is formed via epoxide opening cascades.

Key Physicochemical Trait: The 3,4-diol substitution creates a "polarity trap." These molecules are too polar for pure hexane/chloroform extraction but often too lipophilic to remain in the aqueous phase during n-butanol partitioning.

Extraction & Prefractionation Strategies

Causality: Standard lipophilic extraction (Hexane


 EtOAc) often fails to recover glycosylated or highly polar THF-diols. Conversely, water extraction recruits varying amounts of interfering sugars.
Protocol: The "Polarity Bracket" Fractionation

This protocol is designed to isolate the "middle-polarity" window where THF-3,4-diols reside.

  • Initial Maceration: Extract dried biomass with MeOH:H₂O (80:20) .

    • Why: Pure MeOH extracts too many lipids; 80% MeOH penetrates cell walls while solubilizing the diol core.

  • Defatting (Critical): Suspend the crude extract in H₂O (10:1 v/w). Partition with n-Hexane (

    
    ). Discard the hexane layer (removes waxes/chlorophyll).
    
  • The "Capture" Partition:

    • Partition the aqueous phase with Ethyl Acetate (EtOAc) .

    • Checkpoint: Many aglycone THF-diols (like goniofufurone) partition here.

    • If the target is glycosylated: Partition the remaining aqueous phase with n-Butanol (n-BuOH) .

  • Derivatization Check (Optional): If targets are elusive, treat a small aliquot with 2,2-dimethoxypropane (acetonide formation). A shift in

    
     on TLC indicates the presence of a cis-1,2-diol (common in THF-3,4-diols).
    

Chromatographic Isolation Strategies

Separating THF-3,4-diols from co-eluting sugars and phenolics requires specific stationary phase interactions.

Stationary Phase Selection Table
Column TypeMechanismSuitability for THF-3,4-diolsNotes
C18 (ODS) Hydrophobic InteractionHigh (for aglycones)Use MeOH/Water gradients. THF (solvent) as a modifier can improve peak shape for phenolic variants.
Phenyl-Hexyl

-

Interaction
Excellent (for Styryl Lactones)Superior selectivity for aromatic-substituted THF cores (e.g., lignans).
HILIC (Amide) Hydrophilic PartitioningHigh (for glycosides)Essential if the diol is highly polar or glycosylated. Separates based on -OH count.
Advanced Technique: THF-Modified Mobile Phases

While isolating THF-containing natural products, using tetrahydrofuran (THF) as a mobile phase modifier in HPLC can drastically alter selectivity.

  • Mechanism: THF is a strong hydrogen bond acceptor. It disrupts intramolecular H-bonding between the 3,4-hydroxyls, potentially resolving diastereomers that co-elute in MeOH/Acetonitrile systems.

  • Protocol: Add 5–10% THF to the organic mobile phase component during C18 purification.

Visualization: Isolation Workflow

IsolationWorkflow cluster_check Dereplication Step Biomass Dried Biomass (Goniothalamus / Marine Source) Extract Extraction MeOH:H2O (80:20) Biomass->Extract Partition1 Partition: H2O vs Hexane Extract->Partition1 Hexane Hexane Phase (Discard Lipids) Partition1->Hexane AqPhase Aqueous Phase Partition1->AqPhase Partition2 Partition: H2O vs EtOAc AqPhase->Partition2 EtOAc EtOAc Fraction (Target: Aglycone Diols) Partition2->EtOAc Partition3 Partition: H2O vs n-BuOH Partition2->Partition3 HPLC HPLC Purification (C18 or Phenyl-Hexyl) EtOAc->HPLC Primary Target BuOH n-BuOH Fraction (Target: Glycosides) Partition3->BuOH BuOH->HPLC Secondary Target LCMS LC-MS/MS (Screen for MW) HPLC->LCMS

Caption: Step-by-step fractionation targeting the specific polarity window of THF-diols.

Stereochemical Elucidation (The Critical Step)

The flexibility of the five-membered ring makes stereochemical assignment via NMR non-trivial. A self-validating approach combining J-coupling analysis and chemical derivatization is required.

A. Relative Configuration: J-Coupling & NOE

In 3,4-dihydroxytetrahydrofurans, the relationship between H3 and H4 is critical.

  • Coupling Constants (

    
    ): 
    
    • Cis-diols: Generally exhibit larger coupling constants (

      
       Hz) due to the eclipse of protons in certain envelope conformations.
      
    • Trans-diols: Generally exhibit smaller coupling constants (

      
       Hz).
      
    • Warning: Ring puckering (envelope conformations) can distort these values. Never rely on J-values alone.

  • NOESY/ROESY: Strong correlations between H3 and H4 confirm a cis relationship.

B. Absolute Configuration: Mosher's Method

This is the industry standard for validating the absolute configuration of the secondary alcohols at C3 and C4.

  • Reaction: React the isolated diol separately with

    
    - and 
    
    
    
    -MTPA chloride (Mosher's acid chloride).
  • Analysis: Measure the

    
     values in ¹H NMR.
    
  • Interpretation: A consistent pattern of positive and negative shifts allows the assignment of absolute configuration (

    
     or 
    
    
    
    ) to the carbinol centers.
C. Acetonide Protection (The "Rigidify" Strategy)

If J-values are ambiguous, convert the diol to an acetonide using 2,2-dimethoxypropane and acid catalyst.

  • Result: The fusion of the 5-membered acetonide ring to the 5-membered THF ring creates a rigid bicyclic [3.3.0] system.

  • Diagnostic: The coupling constants in the rigid system are definitive for cis-fused (acetonide forms easily) vs. trans-fused (acetonide forms with difficulty or high strain).

Visualization: Stereochemical Logic

StereoLogic Isolate Isolated THF-Diol NMR 1H NMR Analysis (Measure J3,4) Isolate->NMR Decision J-Value Range? NMR->Decision Cis Suspect Cis (J = 6-8 Hz) Decision->Cis High J Trans Suspect Trans (J = 0-5 Hz) Decision->Trans Low J NOE NOESY Exp. H3-H4 Correlation? Cis->NOE Trans->NOE Mosher Mosher's Ester Analysis (Delta S-R) NOE->Mosher Confirm Relative Final Absolute Config Assigned Mosher->Final

Caption: Logic flow for determining relative and absolute stereochemistry of THF-diols.

References

  • Blazevic, T. et al. (2020). "Synthesis and antiproliferative activity of simplified goniofufurone analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Popsavin, V. et al. (2019).[2] "Novel (-)-goniofufurone mimics: Synthesis, antiproliferative activity and SAR analysis." Journal of the Serbian Chemical Society. Link

  • Bucar, F. et al. (2013).[1] "Natural product isolation – how to get from biological material to pure compounds."[1][5] Natural Product Reports. Link

  • Fuwa, H. (2016). "The Tetrahydrofuran Motif in Polyketide Marine Drugs." Marine Drugs. Link

  • García, A. et al. (2018). "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs. Link

  • Hoye, T. R. et al. (2007). "Mosher's Method for Absolute Configuration Assignment." Nature Protocols. (Standard reference for the protocol described in Section 4B).

Sources

Foundational

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Tetrahydrofuran-3,4-diol as a Chiral Building Block

Introduction: The Strategic Importance of Chiral Tetrahydrofurans in Modern Drug Discovery The tetrahydrofuran (THF) moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Tetrahydrofurans in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a critical component in molecular recognition at biological targets. When substituted with chiral centers, the THF ring provides a rigid three-dimensional framework that is instrumental in defining the pharmacophore of a drug molecule. Among the vast family of chiral THF derivatives, Tetrahydrofuran-3,4-diol, with its vicinal diol functionality, emerges as a particularly versatile and powerful chiral building block in the lexicon of organic synthesis.

This technical guide provides an in-depth exploration of Tetrahydrofuran-3,4-diol as a chiral synthon for researchers, scientists, and drug development professionals. We will delve into the stereochemically nuanced synthesis of its various isomers, elucidate the rationale behind key experimental choices, and showcase its strategic application in the construction of complex molecular architectures.

The Heart of the Matter: Stereoisomers of Tetrahydrofuran-3,4-diol

The presence of two stereocenters at the C3 and C4 positions gives rise to three stereoisomers of Tetrahydrofuran-3,4-diol: the chiral enantiomeric pair, (3R,4R)- and (3S,4S)-trans-diols, and the achiral meso-cis-diol. The C2-symmetry of the trans-isomers makes them particularly attractive in asymmetric synthesis, as they can impart chirality while simplifying structural analysis and reaction outcomes.

The choice between the cis and trans diastereomers, and the selection of a specific enantiomer of the trans-diol, is a critical strategic decision in the design of a synthetic route, as the spatial orientation of the hydroxyl groups dictates the conformational presentation of subsequent functionalities.

Strategic Synthesis of Enantiopure Tetrahydrofuran-3,4-diols

The efficient and stereocontrolled synthesis of Tetrahydrofuran-3,4-diol is paramount to its utility as a chiral building block. Two principal strategies dominate the landscape: the chiral pool approach, which leverages naturally occurring chiral molecules, and asymmetric synthesis, which creates chirality from achiral or racemic starting materials.

The Chiral Pool Approach: Nature's Starting Blocks

The chiral pool provides a cost-effective and often highly efficient route to enantiomerically pure compounds. For the synthesis of Tetrahydrofuran-3,4-diols, tartaric acid and D-mannitol are exemplary starting materials.

a) From Tartaric Acid: A C2-Symmetric Pathway to (3R,4R)- and (3S,4S)-Tetrahydrofuran-3,4-diol

Tartaric acid, available in both enantiomeric forms, is an ideal precursor for the synthesis of the trans-diols. The inherent C2-symmetry of the starting material is directly translated to the product.

Workflow for the Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from (+)-Diethyl L-Tartrate

G cluster_0 Step 1: Reduction to 1,2,3,4-Butanetetrol cluster_1 Step 2: Selective Protection cluster_2 Step 3: Cyclization and Deprotection A (+)-Diethyl L-Tartrate B (2R,3R)-1,2,3,4-Butanetetrol A->B LiAlH4, THF C (2R,3R)-1,2,3,4-Butanetetrol D 1,4-Ditosyl-2,3-O-isopropylidene-L-threitol C->D 1. 2,2-DMP, p-TsOH 2. TsCl, Pyridine E 1,4-Ditosyl-2,3-O-isopropylidene-L-threitol F (3R,4R)-3,4-O-Isopropylidenetetrahydrofuran E->F NaH, THF G (3R,4R)-Tetrahydrofuran-3,4-diol F->G Acidic Hydrolysis G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Dimerization and Cyclization A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B 2,2-DMP, ZnCl2 C 1,2:5,6-Di-O-isopropylidene-D-mannitol D (R)-2,3-O-Isopropylideneglyceraldehyde C->D NaIO4, THF/H2O E (R)-2,3-O-Isopropylideneglyceraldehyde F Protected cis-diol intermediate E->F Grignard or other coupling G (3S,4S)-Tetrahydrofuran-3,4-diol F->G Deprotection & Cyclization

Caption: Synthesis of (3S,4S)-Tetrahydrofuran-3,4-diol from D-Mannitol.

Asymmetric Synthesis: The Power of Catalysis

Asymmetric synthesis offers a powerful alternative to the chiral pool, enabling the creation of chiral molecules from achiral precursors. The Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran is a premier method for accessing enantiopure cis-tetrahydrofuran-3,4-diols, which can be further converted to the trans-isomers.

a) Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to effect the enantioselective dihydroxylation of an alkene. The choice of ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product.

Workflow for Asymmetric Dihydroxylation

G cluster_0 Asymmetric Dihydroxylation A 2,5-Dihydrofuran B (3R,4S)-Tetrahydrofuran-3,4-diol (meso) or (3S,4R)-Tetrahydrofuran-3,4-diol (meso) A->B AD-mix-α or AD-mix-β K2OsO2(OH)4 (cat.) t-BuOH/H2O G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Nucleobase Coupling A (3R,4R)-Tetrahydrofuran-3,4-diol B Protected Diol A->B Ac2O, Pyridine C Protected Diol D Activated Intermediate C->D e.g., Bromination E Activated Intermediate F Protected Nucleoside Analogue E->F Silylated Nucleobase, Lewis Acid G Final Nucleoside Analogue F->G Deprotection

Exploratory

Theoretical and Computational Studies of Tetrahydrofuran-3,4-diol

Executive Summary Tetrahydrofuran-3,4-diol (THF-3,4-diol) represents a critical chiral scaffold in both biomass valorization and structure-based drug design. As a derivative of C4 sugar alcohols (erythritol/threitol), it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3,4-diol (THF-3,4-diol) represents a critical chiral scaffold in both biomass valorization and structure-based drug design. As a derivative of C4 sugar alcohols (erythritol/threitol), it serves as a model system for understanding the dehydration of biomass into value-added cyclic ethers. In medicinal chemistry, the 3,4-disubstituted THF motif is the pharmacophoric anchor for high-affinity HIV protease inhibitors (e.g., Darunavir, Tipranavir), exploiting the ring's ability to freeze bioactive conformations and engage backbone aspartates.

This guide provides a rigorous computational framework for studying THF-3,4-diol. It moves beyond standard optimization to address the specific challenges of five-membered ring pseudorotation, intramolecular hydrogen bonding, and transition state modeling in aqueous media.

Part 1: Structural Dynamics & Stereochemistry

The five-membered THF ring is not planar; it exists in a dynamic equilibrium of puckered states (envelope and twist). Introducing hydroxyl groups at C3 and C4 complicates this landscape significantly due to stereoelectronic effects.

The Pseudorotation Problem

Unlike cyclohexane, THF derivatives possess low barriers to conformational change. For THF-3,4-diol, the cis (meso) and trans (chiral) isomers exhibit distinct potential energy surfaces (PES).

  • Cis-isomer (Erythritol-derived): Capable of forming a strong intramolecular hydrogen bond (

    
    ). This interaction often locks the ring into a specific twist conformation (
    
    
    
    or
    
    
    ), increasing the barrier to pseudorotation.
  • Trans-isomer (Threitol-derived): The anti-periplanar arrangement of hydroxyls precludes intramolecular H-bonding, making the solvation shell the primary stabilizing force.

Computational Protocol: Conformational Search

To accurately map this space, a static optimization is insufficient. You must employ a Boltzmann-weighted conformational scan.

Workflow Logic:

  • Sampling: Use Monte Carlo or Molecular Dynamics (MD) to generate diverse starting geometries.

  • Filtering: Remove high-energy steric clashes.

  • DFT Optimization: Refine using a functional with dispersion corrections (e.g.,

    
    B97X-D or M06-2X) to account for weak non-covalent interactions.
    

ConformationWorkflow Start Input Structure (Cis/Trans Isomer) MD Metadynamics Sampling (T = 300K - 1000K) Start->MD Filter Filter Redundant Conformers (RMSD < 0.5 Å) MD->Filter DFT DFT Optimization (wB97X-D/6-311++G**) Filter->DFT Top 20 Candidates Freq Frequency Check (NIMAG = 0) DFT->Freq Freq->DFT Imaginary Freq? Resubmit Boltz Boltzmann Weighting (Delta G) Freq->Boltz Valid Minima

Figure 1: Automated workflow for determining the global minimum conformation of flexible cyclic ethers.

Part 2: Energetics & Solvation Models

Accurate prediction of reaction enthalpies (


) and free energies (

) for THF-diols requires careful handling of the solvent environment, particularly because water competes with intramolecular H-bonds.
Basis Set Selection

Standard double-


 basis sets (e.g., 6-31G*) are inadequate for diols. You must use diffuse functions  (denoted by + or aug-) to correctly describe the lone pairs on oxygen and the hydrogen-bonding tails.
  • Recommended: 6-311++G(d,p) or aug-cc-pVTZ.

Solvation Models

Implicit solvation (PCM/SMD) is the baseline, but for THF-3,4-diol, "explicit-implicit" hybrid models are superior.

  • Why? An implicit model smears the solvent charge. It cannot capture the specific "bridging" water molecule that often links the C3 and C4 hydroxyls in the trans isomer.

  • Protocol: Add 2-3 explicit water molecules near the -OH groups during optimization, then embed the cluster in a PCM continuum.

ParameterRecommended MethodRationale
Functional

B97X-D or M06-2X
Captures dispersion forces critical for ring puckering.
Basis Set 6-311++G(2d,2p)Diffuse functions essential for H-bonding description.
Solvation SMD (Water)Superior parametrization for

compared to standard PCM.
Frequency Harmonic + AnharmonicAnharmonic corrections needed for soft ring-puckering modes.

Part 3: Synthetic Pathways & Mechanistic Modeling

A primary source of THF-3,4-diol is the acid-catalyzed dehydration of biomass-derived sugar alcohols (Erythritol


 1,4-anhydroerythritol).
The Dehydration Mechanism

The reaction proceeds via an


-like intramolecular displacement.
  • Protonation: One terminal hydroxyl group is protonated (

    
    ).
    
  • Cyclization: The C4 hydroxyl attacks C1, displacing water.

  • Transition State (TS): The TS geometry is highly dependent on the precursor stereochemistry.

    • Erythritol (Meso): The attacking -OH and the leaving -OH

      
       are not perfectly anti-periplanar due to the carbon chain conformation, leading to a higher activation barrier compared to threitol.
      
Modeling the Transition State

To validate the mechanism, you must locate the First-Order Saddle Point.

Validation Criteria:

  • Imaginary Frequency: Exactly one imaginary frequency (NIMAG=1) corresponding to the C-O bond formation and C-O bond breaking vector.

  • IRC Calculation: Intrinsic Reaction Coordinate calculation must connect the TS to the correct Reactant (protonated erythritol) and Product (protonated THF-diol).

ReactionMechanism Reactant Erythritol + H+ Intermed Protonated Intermediate (-OH2+) Reactant->Intermed Fast TS Transition State [Ring Closure]‡ Intermed->TS r.d.s. (Dehydration) ProductH Protonated THF-3,4-diol TS->ProductH Final THF-3,4-diol + H3O+ ProductH->Final Deprotonation

Figure 2: Reaction coordinate for the acid-catalyzed dehydration of erythritol to THF-3,4-diol.

Part 4: Pharmaceutical Applications (HIV Protease Inhibitors)[1][2][3]

The THF-3,4-diol motif is not just a solvent or monomer; it is a "privileged structure" in drug design.

The "Bis-THF" Concept

In HIV protease inhibitors like Darunavir and Tipranavir , the ligand must bind to the S2 subsite of the enzyme.

  • Mechanism: The oxygens of the THF ring accept hydrogen bonds from the backbone amide nitrogens of Asp29 and Asp30.

  • Role of 3,4-diol: While Darunavir uses a fused bis-THF system, the monomeric THF-3,4-diol scaffold serves as a template for designing substituents that mimic this density. The hydroxyl groups can be derivatized to reach into the S2' pocket or to anchor water-mediated bridges to the enzyme flap (Ile50).

Docking & QSAR Protocol

When modeling THF-diol derivatives for HIV protease:

  • Rigid vs. Flexible: Keep the THF ring flexible during docking. The "envelope" flap can flip to maximize H-bond angles with Asp29/30.

  • Water Molecules: You must include the conserved "flap water" molecule in the active site. Docking without this explicit water will result in incorrect poses for THF-diol derivatives.

References

  • Conformational Analysis of THF Derivatives

    • Cadioli, B., et al. "Vibrational spectrum and conformation of tetrahydrofuran." The Journal of Physical Chemistry A, 1998.
    • Context: Establishes the pseudorotation energy levels essential for benchmarking DFT functionals.
    • (Representative)

  • Biomass Dehydration Mechanism

    • Yamaguchi, A., et al. "Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water."[1] Green Chemistry, 2016.

    • Context: Experimental and mechanistic validation of erythritol/threitol conversion r
  • HIV Protease Inhibitor Design

    • Ghosh, A. K., et al. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors."[2] Journal of Medicinal Chemistry, 2013.

    • Context: details the "Bis-THF" pharmacophore and the specific H-bonding interactions with Asp29/30.[2]

  • Solvation & Structure of Liquid THF

    • Bowron, D. T., et al.[3] "The structure of liquid tetrahydrofuran." Journal of the American Chemical Society, 2006.[3]

    • Context: Provides radial distribution functions useful for setting up explicit solvation boxes in MD simul
  • Synthesis from Tartaric Acid

    • Gore, S., et al. "Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures."[4] Green Chemistry, 2011.[4]

    • Context: Demonstrates the utility of tartaric acid (a THF-diol precursor)

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation of (3R,4S)-Tetrahydro-3,4-furandiol

Abstract This technical guide provides a comprehensive framework for the complete structural elucidation of (3R,4S)-Tetrahydro-3,4-furandiol, a chiral molecule of significant interest in synthetic and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of (3R,4S)-Tetrahydro-3,4-furandiol, a chiral molecule of significant interest in synthetic and medicinal chemistry. The determination of its molecular structure, including its specific stereochemistry, requires a multi-faceted analytical approach. This document outlines the synergistic use of advanced spectroscopic and crystallographic techniques, complemented by computational chemistry, to achieve an unambiguous assignment. We will delve into the causality behind experimental choices, presenting self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the structural characterization of complex small molecules.

Introduction: The Challenge of Stereochemistry

(3R,4S)-Tetrahydro-3,4-furandiol is a deceptively simple molecule with the chemical formula C4H8O3 and a molecular weight of 104.10 g/mol .[1] Its importance lies in its defined stereochemistry, which makes it a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. The core challenge in its structural elucidation is not merely determining the connectivity of its atoms but unequivocally establishing the trans relative stereochemistry of the two hydroxyl groups and the absolute configuration at the C3 and C4 chiral centers.

A rigorous, multi-technique approach is not just recommended; it is essential for a self-validating and irrefutable structural assignment. This guide will walk through the logical progression of experiments, from initial characterization to the definitive determination of its three-dimensional structure.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity & Relative Stereochemistry cluster_2 Absolute Stereochemistry cluster_3 Computational Validation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (1D & 2D Experiments) MS->NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->NMR Confirms OH/Ether XRAY X-Ray Crystallography (Definitive 3D Structure) NMR->XRAY Proposes Structure COMP Computational Chemistry (DFT Calculations) NMR->COMP Provides Experimental Data XRAY->NMR Confirms Stereochemistry COMP->NMR Validates Assignment

Caption: Overall workflow for the structural elucidation of (3R,4S)-Tetrahydro-3,4-furandiol.

Spectroscopic Analysis: Assembling the Pieces

Spectroscopy provides the foundational data to piece together the molecular puzzle. Each technique offers a unique perspective on the molecule's structure.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition. For a polar molecule like (3R,4S)-Tetrahydro-3,4-furandiol, a soft ionization technique is crucial to preserve the molecular ion.

  • Causality: Electron ionization (EI) would lead to extensive fragmentation, likely obliterating the molecular ion. Electrospray Ionization (ESI) is the preferred method as it gently generates ions in solution, allowing for the accurate mass measurement of the intact molecule.

Expected Data: High-resolution mass spectrometry (HRMS) should yield a protonated molecule [M+H]⁺ at m/z 105.0546 and potentially a sodium adduct [M+Na]⁺ at m/z 127.0366, confirming the elemental composition of C4H8O3. Fragmentation of cyclic alcohols often involves dehydration (loss of H₂O) and complex ring cleavages.[2][3]

IonCalculated m/zObserved m/zInterpretation
[C4H9O3]⁺105.0546~105.05Protonated Molecule [M+H]⁺
[C4H8O3Na]⁺127.0366~127.04Sodium Adduct [M+Na]⁺
[C4H7O2]⁺87.0441~87.04Loss of H₂O from [M+H]⁺

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Chromatography: Inject onto a C18 reverse-phase column with a water/acetonitrile gradient. This step is crucial for separating the analyte from any impurities.

  • Ionization: Utilize an ESI source in positive ion mode.

  • Mass Analysis: Acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a quick and effective way to confirm the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the hydroxyl (O-H) and the cyclic ether (C-O-C) functionalities.[4][5]

Expected Data: The presence of hydrogen bonding will cause the O-H stretching vibration to appear as a strong, broad band.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (intermolecular H-bonding)
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1100-1050StrongC-O stretch (ether and secondary alcohol)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Connectivity and Stereochemistry

NMR is the most powerful spectroscopic tool for elucidating the detailed structure of organic molecules in solution.[6] A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals, establish the bonding framework, and determine the relative stereochemistry.

  • ¹H NMR: This experiment provides information about the chemical environment and connectivity of protons. For (3R,4S)-Tetrahydro-3,4-furandiol, symmetry considerations are key. Due to a C2 axis of symmetry, we expect to see only two sets of proton signals.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments.[1] Again, due to symmetry, only two signals are expected.[1][7]

  • 2D NMR (COSY & HSQC): Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons.[8][9] These experiments are fundamental for building the molecular skeleton.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is the critical experiment for determining relative stereochemistry.[10][11] It detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds.[12] For (3R,4S)-Tetrahydro-3,4-furandiol, a strong NOE correlation between the protons on C3 and C4 would indicate a cis relationship. The absence of this correlation, coupled with correlations to the ring protons, confirms the trans configuration.[13]

Predicted NMR Data (in CDCl₃):

Atom¹H Shift (ppm)¹³C Shift (ppm)Key Correlations
C2/C5~3.8-4.0~72-74HSQC: Correlates with H2/H5. COSY: Correlates with H3/H4.
C3/C4~4.2-4.4~75-77HSQC: Correlates with H3/H4. COSY: Correlates with H2/H5. NOESY: No cross-peak between H3 and H4 confirms trans.

digraph "NMR_Analysis" {
graph [nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_1D" { label="1D NMR"; style=rounded; bgcolor="#E8F0FE"; H1 [label="¹H NMR\n(Proton Environments)", fillcolor="#FFFFFF"]; C13 [label="¹³C NMR\n(Carbon Environments)", fillcolor="#FFFFFF"]; }

subgraph "cluster_2D" { label="2D NMR"; style=rounded; bgcolor="#E6F4EA"; COSY [label="COSY\n(¹H-¹H Connectivity)", fillcolor="#FFFFFF"]; HSQC [label="HSQC\n(¹H-¹³C Connectivity)", fillcolor="#FFFFFF"]; NOESY [label="NOESY\n(Through-Space Proximity)", fillcolor="#FFFFFF"]; }

H1 -> COSY; H1 -> HSQC; C13 -> HSQC; COSY -> NOESY [label="Confirms Connectivity"]; HSQC -> NOESY [label="Assigns Protons"]; NOESY -> "Relative_Stereochem" [color="#EA4335", penwidth=2]; "Relative_Stereochem" [shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124", label="Relative Stereochemistry\n(trans)"]; }

Caption: Workflow for NMR-based structural and stereochemical analysis.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to determine ¹H-¹³C one-bond correlations.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of ~500-800 ms to observe through-space correlations and confirm the trans stereochemistry.

X-Ray Crystallography: The Definitive Answer

While NMR can confidently establish the relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[14][15] It is the gold standard for determining the absolute configuration of chiral molecules.[16]

  • Causality: By diffracting X-rays off a single crystal, we can generate an electron density map that precisely locates each atom in 3D space. The analysis of anomalous dispersion, typically using the Flack parameter, allows for the determination of the absolute stereochemistry (R vs. S).

XRay_Workflow Crystal Crystal Growth (Vapor Diffusion, Evaporation) Mount Crystal Mounting & Screening Crystal->Mount Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Result Absolute Structure ((3R,4S) Configuration) Refine->Result

Caption: Step-by-step workflow for single-crystal X-ray crystallography.

Experimental Protocol: Small Molecule Crystallography

  • Crystallization: The most critical and often challenging step.[17] Attempt crystallization using various techniques such as slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) or vapor diffusion.

  • Crystal Mounting: Carefully mount a suitable single crystal (typically >0.1 mm) on a loop.[18]

  • Data Collection: Place the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

Computational Chemistry: A Validating Partner

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to validate experimental findings.[19][20][21] By calculating theoretical NMR chemical shifts for all possible stereoisomers (cis, trans, and their enantiomers), one can compare them to the experimental data.

  • Causality: The correct isomer will show the best correlation between the calculated and experimental NMR data.[22] This provides a strong, independent line of evidence supporting the structural assignment made by NMR and X-ray crystallography.

Computational_Validation Exp_NMR Experimental NMR Data Compare Compare Calculated vs. Experimental Data Exp_NMR->Compare Isomers Generate All Possible Stereoisomers In Silico DFT_Calc DFT Calculation of NMR Chemical Shifts Isomers->DFT_Calc DFT_Calc->Compare Confirm Confirm (3R,4S) Assignment Compare->Confirm

Caption: Integration of experimental and computational data for structural validation.

Conclusion

The structural elucidation of (3R,4S)-Tetrahydro-3,4-furandiol is a case study in the power of an integrated analytical approach. Mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework and establishes the relative trans stereochemistry. For the ultimate, irrefutable proof of absolute stereochemistry, single-crystal X-ray crystallography is indispensable. Finally, computational chemistry offers a robust method for cross-validating the spectroscopic assignments. By following this logical and self-validating workflow, researchers can have the utmost confidence in their structural determination, a critical requirement for advancing drug discovery and chemical synthesis.

References

  • SpectraBase. ((3R,4S)-Tetrahydro-3,4-furandiol). Wiley-VCH. [Link]

  • SpectraBase. ((3R,4S)-Tetrahydro-3,4-furandiol 13C NMR). Wiley-VCH. [Link]

  • Chemistry LibreTexts. (NOESY Spectra). Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • Bouturene, I., et al. (2013). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • Patiny, L. & Banfi, D. (2008). Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Goryunov, E.I., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]

  • Wlodawer, A. (2013). X Ray Crystallography. PMC. [Link]

  • Sangroniz, A., et al. (2020). Effect of the Molecular Structure of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-3HV)) Produced from Mixed Bacterial Cultures on Its Crystallization and Mechanical Properties. ACS Publications. [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • Chemistry LibreTexts. (Mass Spectrometry of Some Common Functional Groups). Chemistry LibreTexts. [Link]

  • Wikipedia. (X-ray crystallography). Wikipedia. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • Royal Society of Chemistry. (A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds). RSC Publishing. [Link]

  • Elyashberg, M. (2015). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

  • Creative BioMart. (X-ray Crystallography). Creative BioMart. [Link]

  • ResearchGate. (Synthesis and NMR spectra of tetrahydrofuran-2-13C). ResearchGate. [Link]

  • eScholarship. (Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning). eScholarship, University of California. [Link]

  • PubChem. ((S)-(+)-3-Hydroxytetrahydrofuran). National Institutes of Health. [Link]

  • ResearchGate. (1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.). ResearchGate. [Link]

  • Moro, R.F., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC. [Link]

  • Chemistry LibreTexts. (X-ray Crystallography). Chemistry LibreTexts. [Link]

  • DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Dral, P.O., et al. (2023). Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. ACS Publications. [Link]

  • Kalpana, B., et al. (2015). Synthesis, Characterisation and Biomedical Application of Random Copolyester Using 1,4-Dithiane 2,5-Diol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • The Biochemist. (2021). A beginner's guide to macromolecular crystallization. Portland Press. [Link]

  • Study.com. (The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum?). Study.com. [Link]

  • National Institutes of Health. (Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)). National Institutes of Health. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

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  • ResearchGate. (Hydration of tetrahydrofuran derived from FTIR spectroscopy). ResearchGate. [Link]

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Exploratory

Investigating the antioxidant properties of cis-Tetrahydrofuran-3,4-diol

Title: cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol): A Technical Framework for Evaluating Antioxidant & Chelating Potential Executive Summary This technical guide outlines a rigorous investigative framework for c...

Author: BenchChem Technical Support Team. Date: February 2026

Title: cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol): A Technical Framework for Evaluating Antioxidant & Chelating Potential

Executive Summary This technical guide outlines a rigorous investigative framework for cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol), a cyclic ether derived from the dehydration of erythritol. While often utilized as a chiral scaffold in nucleoside synthesis, its specific cis-vicinal diol motif presents a distinct pharmacophore for potential antioxidant activity—not primarily through direct radical scavenging (HAT), but through transition metal chelation. This guide provides the synthesis, structural validation, and specific assay protocols required to characterize its capacity to mitigate oxidative stress.

Part 1: Chemical Basis & Rationale[1][2][3][4][5]

1.1 The Molecule: Structure & Stereochemistry cis-Tetrahydrofuran-3,4-diol (


) differs fundamentally from open-chain sugar alcohols. The five-membered ether ring imposes conformational rigidity, locking the two hydroxyl groups at positions C3 and C4 into a cis orientation.
  • Synonym: 1,4-Anhydroerythritol (1,4-AHERY).[1][2]

  • CAS Registry: 4358-64-9.[3]

  • Precursor: meso-Erythritol.[4]

1.2 Mechanistic Hypothesis: Chelation vs. Scavenging Researchers must distinguish between two modes of antioxidant action when investigating this molecule:

  • Hydrogen Atom Transfer (HAT): Phenolic antioxidants (e.g., Vitamin E) donate H-atoms from hydroxyl groups to neutralize radicals. Aliphatic alcohols like cis-THF-3,4-diol have high bond dissociation energies (BDE) for the O-H bond (~104 kcal/mol), making them poor direct scavengers of stable radicals like DPPH.

  • Metal Chelation (The Primary Target): The cis-diol configuration acts as a bidentate ligand. By sequestering transition metals (specifically

    
     and 
    
    
    
    ), the molecule may inhibit the Fenton Reaction , preventing the conversion of
    
    
    into the highly destructive hydroxyl radical (
    
    
    ).

Key Insight: Investigation should prioritize Metal Chelation Capacity and Hydroxyl Radical Scavenging over standard DPPH/ABTS assays.

Part 2: Synthesis & Structural Validation

Before testing, the compound must be synthesized and its stereochemistry validated to ensure it is the cis isomer (derived from erythritol) rather than the trans isomer (derived from threitol), as the cis geometry is critical for bidentate chelation.

2.1 Protocol: Acid-Catalyzed Dehydration

  • Reagents: meso-Erythritol (1 eq), conc.

    
     (cat.), Toluene (solvent for azeotropic removal of water).
    
  • Procedure:

    • Reflux erythritol in toluene with catalytic sulfuric acid using a Dean-Stark trap.

    • Monitor water collection. Reaction is complete when theoretical water volume is removed.

    • Neutralize with

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation (bp ~140°C at 10 mmHg) or column chromatography (EtOAc/Hexane).

2.2 Structural Validation (NMR) The cis conformation is confirmed via


-NMR.
  • Symmetry: The molecule has a plane of symmetry; C3 and C4 protons are equivalent, as are the C2 and C5 sets.

  • Coupling: The

    
     coupling constant is critical. In 5-membered rings, cis vicinal protons typically exhibit larger coupling constants (
    
    
    
    Hz) compared to trans (
    
    
    Hz) due to the Karplus relationship and ring envelope conformation.

Part 3: Visualization of Mechanism & Workflow

The following diagram illustrates the synthesis pathway and the proposed chelation mechanism where the cis-diol "clamps" a ferrous ion, blocking Fenton chemistry.

G Erythritol meso-Erythritol (Open Chain) Dehydration Acid Catalysis (-H2O) Erythritol->Dehydration CisTHF cis-THF-3,4-diol (Rigid Ring) Dehydration->CisTHF Complex Metal-Diol Complex (Inert) CisTHF->Complex Bidentate Binding Fe2 Fe2+ / Cu2+ (Free Metal) Fe2->Complex Fenton Fenton Reaction (Production of •OH) Fe2->Fenton Unchecked Complex->Fenton Inhibition Damage Oxidative Damage Fenton->Damage

Figure 1: Synthesis of 1,4-anhydroerythritol and its mechanism of antioxidant action via transition metal sequestration, preventing Fenton-mediated radical generation.

Part 4: In Vitro Antioxidant Assays[11][12]

Do not rely solely on DPPH. Use the following tiered approach to validate the specific mechanism.

Primary Assay: Ferrous Ion Chelating Activity (FICA)

This is the most high-yield assay for cis-THF-3,4-diol. It measures the ability to compete with ferrozine for


.
  • Principle: Ferrozine forms a magenta complex with

    
     (
    
    
    
    nm). If cis-THF-3,4-diol chelates iron, the color intensity decreases.
  • Protocol:

    • Prepare Solutions:

      • Test Sample: 0.1 – 5.0 mg/mL in

        
        .
        
      • 
         solution: 2 mM.
        
      • Ferrozine solution: 5 mM.

    • Reaction: Mix 1 mL sample + 0.05 mL

      
      . Incubate 30 sec.
      
    • Initiation: Add 0.2 mL Ferrozine. Shake vigorously.

    • Incubation: 10 min at room temperature.

    • Measurement: Read Absorbance at 562 nm (

      
      ).
      
    • Control: Use EDTA as a positive control (

      
      ).
      
  • Calculation:

    
    
    
Secondary Assay: Hydroxyl Radical Scavenging (Deoxyribose Method)

Since aliphatic diols react with hydroxyl radicals (second order rate constants


), this is more relevant than DPPH.
  • Principle: Fenton reaction generates

    
    , which degrades deoxyribose to malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) to form a pink chromogen.
    
  • Protocol:

    • React

      
       (100 µM), EDTA (104 µM), 
      
      
      
      (1 mM), and Deoxyribose (2.8 mM) in phosphate buffer (pH 7.4).
    • Add cis-THF-3,4-diol at varying concentrations.

    • Incubate 1 hr at 37°C.

    • Add TBA/TCA reagent and heat at 100°C for 15 min.

    • Measure Absorbance at 532 nm.

Part 5: Data Presentation & Statistical Analysis

When reporting results, organize data to highlight the


 (concentration required for 50% effect).

Table 1: Expected Assay Profile

Assay TypeTarget SpeciesExpected ActivityRationalePositive Control
Ferrozine

Ions
High cis-diol bidentate chelationEDTA
Deoxyribose

Radical
Moderate Aliphatic H-abstractionMannitol
DPPH Organic RadicalLow/None High O-H BDE; no resonance stabilizationTrolox/Ascorbic Acid

Statistical Validation:

  • All experiments must be performed in triplicate (

    
    ).
    
  • Calculate Mean ± SD.

  • Use One-way ANOVA followed by Tukey’s post-hoc test to compare cis-THF-3,4-diol against the vehicle control and positive standards. Significance set at

    
    .
    

Part 6: References

  • Chemical Identity & Synthesis:

    • Amada, Y., et al. (2014).[5] "Selective hydrodeoxygenation of cyclic vicinal diols to cyclic alcohols over tungsten oxide-palladium catalysts." ChemSusChem.

    • Note: Describes the use of 1,4-anhydroerythritol (cis-THF-3,4-diol) and its catalytic properties.

  • Chelation Mechanism of cis-Diols:

    • Grainger, R. S., et al. (2012). "Borinic acid-catalyzed regioselective acylation of diols." Chemical Science.

    • Note: Validates the specific high-affinity binding of cis-vicinal diols compared to trans isomers.

  • Antioxidant Assay Protocols (Ferrozine & Deoxyribose):

    • Gülçin, İ. (2006). "Antioxidant and antiradical activities of L-carnitine." Life Sciences.

    • Note: Provides the standard, authoritative protocols for running Ferrozine metal chelation and superoxide scavenging assays applicable to non-phenolic compounds.

  • Bio-based Production:

    • Kobayashi, Y., et al. (2015). "Dehydration of erythritol to 1,4-anhydroerythritol in high-temperature water." Industrial & Engineering Chemistry Research.

Sources

Foundational

Technical Guide: Tetrahydrofuran-3,4-diol Intermediates in Fructose Dehydration

Executive Summary The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a pivotal reaction in biomass valorization.[1][2] While the thermodynamics of the overall reaction are well-understood, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a pivotal reaction in biomass valorization.[1][2] While the thermodynamics of the overall reaction are well-understood, the kinetic pathway—specifically the debate between acyclic and cyclic mechanisms—remains a frontier of catalytic engineering.

This guide focuses on the cyclic pathway , specifically the role of tetrahydrofuran-3,4-diol (THF-diol) based intermediates. These cyclic species, often stabilized by polar aprotic solvents like DMSO, serve as the "bridge" between the saturated sugar ring and the aromatic furan ring. Understanding and stabilizing these intermediates is the key to suppressing humin formation and maximizing HMF selectivity.

Mechanistic Landscape: The Cyclic vs. Acyclic Debate[3]

To engineer high-selectivity catalysts, one must first accept that fructose dehydration does not proceed through a single, monolithic pathway. It is a competition between two dominant mechanisms, determined largely by solvent interactions and catalyst acidity (Brønsted vs. Lewis).

The Acyclic Pathway (The "Open" Route)

In aqueous systems with low proton activity, fructose often undergoes ring-opening to form an acyclic ketone. This linear chain then undergoes keto-enol tautomerization and dehydration.

  • Risk: The acyclic intermediates (e.g., 3-deoxy-glucosone) are highly reactive and prone to cross-polymerization, leading to insoluble humins.

The Cyclic Pathway (The "Closed" Route)

This is the preferred route for high-yield HMF production. Here, the furanose ring of fructose is preserved.[3] The reaction proceeds via the sequential elimination of water molecules from the tetrahydrofuran (THF) core.

  • The Core Motif: The critical intermediates in this pathway retain the cis-3,4-diol configuration (or a modified version thereof). This structural rigidity prevents the molecule from unzipping into reactive linear chains.

Pathway Visualization

The following diagram illustrates the divergence between the pathways, highlighting the THF-diol intermediate's role in the selective route.

FructoseDehydration Fructose D-Fructofuranose (THF-Tetrol) OpenChain Acyclic Keto-Form Fructose->OpenChain Ring Opening (Aqueous/Low Acidity) THF_Intermediate Cyclic Intermediate (THF-3,4-diol core) Fructose->THF_Intermediate -H2O (C2) (DMSO/Ionic Liquids) Humins Humins (Insoluble Polymers) OpenChain->Humins Polymerization Dihydrofuran Dihydrofuran Intermediate THF_Intermediate->Dihydrofuran -H2O (Beta-elimination) HMF 5-HMF (Aromatic Furan) Dihydrofuran->HMF -H2O (Aromatization)

Figure 1: Mechanistic divergence. The green node represents the critical THF-diol scaffold that protects the carbon backbone from polymerization.

The THF-3,4-Diol Core: Structural Analysis

The term "Tetrahydrofuran-3,4-diol intermediate" refers to a class of transient species where the C3 and C4 hydroxyl groups of the original fructose are retained while the C2 and C5 positions undergo dehydration.

The "Smoking Gun" Intermediate

Recent in-situ NMR studies (specifically in DMSO-d6) have identified a specific intermediate that validates the cyclic pathway. It is often identified as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde .

While technically a dihydrofuran, it is the direct descendant of the THF-3,4-diol core.

  • Stability: In water, this intermediate is fleeting (lifetime < seconds). In DMSO, it is stabilized via solvation of the hydroxyl protons, retarding the final elimination step.

  • Stereochemistry: The cis relationship between the C3 and C4 protons (inherited from fructose) is crucial. Isomerization to glucose (which has trans hydroxyls at C3/C4) forces the reaction through a slower, less selective pathway.

Why This Matters for Process Design

If your catalyst isomerizes fructose to glucose, you lose the "THF-diol" advantage. You must design catalysts that do not epimerize the C3/C4 positions.

  • Catalyst Selection: Avoid strong Lewis bases that promote retro-aldol or isomerization. Stick to Brønsted acids (e.g., Amberlyst-15, H-mordenite) or Lewis acids with high steric hindrance that favor dehydration over isomerization.

Experimental Protocol: In-Situ Characterization

Detecting these intermediates requires stopping the clock. Standard HPLC is too slow; the intermediates decompose or aromatize to HMF on the column. The only robust method is In-Situ 13C NMR .

Protocol: Kinetic Trapping of THF-Diol Intermediates

Objective: Observe the evolution of the THF-diol core into HMF without quenching artifacts.

Reagents:

  • Substrate: D-Fructose-2-13C (Isotope labeling at C2 dramatically enhances sensitivity of the carbonyl shift).

  • Solvent: DMSO-d6 (Anhydrous, 99.9%).

  • Catalyst: H2SO4 (10 mol%) or soluble Lewis Acid (e.g., CrCl3).

Workflow:

  • Preparation: Dissolve 50 mg of D-Fructose-2-13C in 0.6 mL DMSO-d6 in a high-pressure NMR tube (J. Young valve).

  • Baseline: Acquire a quantitative 13C NMR spectrum at 25°C (ns=256, d1=5s). Verify the presence of

    
    -fructofuranose (approx. 105 ppm for C2).
    
  • Reaction Initiation: Inject the catalyst solution through the septum.

  • Variable Temperature (VT) Ramp: Insert into the NMR probe pre-heated to 100°C.

  • Acquisition:

    • Acquire arrays of spectra every 3 minutes.

    • Target Signal: Look for the transient appearance of signals in the 150-160 ppm range (characteristic of the dihydrofuran intermediate C2) and 80-90 ppm (C3/C4 methine carbons of the THF ring).

  • Data Processing: Integrate the decay of Fructofuranose (C2, 105 ppm), the rise/fall of the Intermediate (C2, ~155 ppm), and the growth of HMF (C=O, 178 ppm).

Self-Validating Check: If you observe a broad smear in the baseline rather than sharp intermediate peaks, your solvent contains water (>1%). Water accelerates the final dehydration step, making the intermediate invisible. Dry your DMSO over 3Å molecular sieves.

Kinetic Data & Solvent Effects

The stability of the THF-diol intermediate is strictly solvent-dependent. The table below summarizes how different environments affect the lifetime of this intermediate and the subsequent selectivity to HMF.

Solvent SystemIntermediate LifetimeHMF SelectivityMechanism Note
Water (pH 1) < 0.1 s (Undetectable)30-50%Rapid rehydration of HMF to levulinic acid; acyclic path active.
DMSO Minutes (Observable)> 90%DMSO coordinates to -OH groups, stabilizing the THF-diol core and preventing ring opening.
Ionic Liquids ([BMIM]Cl) Hours> 95%The chloride anion stabilizes the oxocarbenium transition state, favoring the cyclic route.
Acetone/Water (4:1) Seconds70%Organic co-solvent suppresses water attack, extending intermediate life.
The Role of DMSO

DMSO is not just a solvent; it is a molecular chaperone . It forms hydrogen bonds with the C3 and C4 hydroxyls of the intermediate. This steric bulk prevents the approach of water molecules that would otherwise induce ring opening or premature elimination.

Experimental Workflow Diagram

The following diagram outlines the critical path for isolating and confirming these intermediates in a research setting.

Workflow Step1 Substrate Prep (13C-Labeled Fructose + DMSO-d6) Step2 Catalyst Addition (Lewis/Brønsted Acid) Step1->Step2 Step3 In-Situ Heating (Probe T = 100-120°C) Step2->Step3 Decision Signal Detection (150-160 ppm?) Step3->Decision OutcomeA Cyclic Intermediate Confirmed (Proceed to Kinetic Modeling) Decision->OutcomeA Sharp Peaks OutcomeB No Signal / Broad Peaks (Check Water Content) Decision->OutcomeB Baseline Noise

Figure 2: Workflow for NMR-based validation of reaction intermediates.

References

  • Amarasekara, A. S., & Williams, L. D. (2009). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: an NMR study.

  • Román-Leshkov, Y., et al. (2006).

  • Gallo, J. M. R., et al. (2013). Production of 5-Hydroxymethylfurfural from Fructose Catalyzed by Sulfonic Acid-Functionalized Mesoporous Silica. ACS Sustainable Chemistry & Engineering.

  • Vlachos, D. G., et al. (2012). An In Situ NMR Study of the Mechanism for the Catalytic Conversion of Fructose to 5-Hydroxymethylfurfural.

  • Shimizu, K., & Satsuma, A. (2011). Solid Acid Catalysts for Dehydration of Fructose to 5-Hydroxymethylfurfural. Energy & Environmental Science.

Sources

Protocols & Analytical Methods

Method

Using cis-Tetrahydrofuran-3,4-diol in protecting group chemistry

Application Note: Strategic Utilization of cis-Tetrahydrofuran-3,4-diol in Protecting Group Chemistry Executive Summary cis-Tetrahydrofuran-3,4-diol (1,4-anhydroerythritol) represents a specialized class of cyclic diols...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of cis-Tetrahydrofuran-3,4-diol in Protecting Group Chemistry

Executive Summary

cis-Tetrahydrofuran-3,4-diol (1,4-anhydroerythritol) represents a specialized class of cyclic diols utilized in high-value organic synthesis. Unlike its acyclic counterparts or trans-isomers, the cis-fused geometry of this molecule allows for the rapid and thermodynamically favorable formation of [5,5]-fused bicyclic systems. This application note details its dual utility: first, as a protecting agent for boronic acids and carbonyls, and second, as a privileged scaffold requiring orthogonal protection strategies for the synthesis of nucleoside analogs and bioactive lignans.

The Stereochemical Advantage: cis-Fusion Mechanics

The utility of cis-tetrahydrofuran-3,4-diol stems from its pre-organized geometry. In protecting group chemistry, entropy drives the formation of cyclic acetals and boronates.

  • The cis Effect: The hydroxyl groups are syn-facial. Cyclization with a protecting group (e.g., acetone or a boronic acid) creates a cis-fused bicyclic system (tetrahydrofuro[3,4-d][1,3]dioxole).

  • The trans Constraint: The trans-isomer cannot bridge adjacent carbons in a 5-membered ring without introducing prohibitive ring strain, making the cis-diol uniquely capable of these transformations.

Application I: cis-THF-Diol as a Protecting Group for Boronic Acids

While pinacol is the industry standard for boronic acid protection, cis-THF-3,4-diol offers a distinct polarity profile and atom economy. The resulting cyclic boronic esters are stable to chromatography but can be hydrolyzed under mild conditions or exchanged via transesterification.

Mechanism of Action

The diol attacks the empty p-orbital of the boron atom, eliminating two molecules of water to form a rigid, [5,5]-bicyclic boronate ester. This protects the boron species from protodeboronation and oxidation during metal-catalyzed cross-couplings.

Experimental Protocol: Protection of Phenylboronic Acid

Objective: Synthesize the cis-tetrahydrofuro-boronate ester from phenylboronic acid.

Materials:

  • Phenylboronic acid (1.0 equiv)

  • cis-Tetrahydrofuran-3,4-diol (1.05 equiv)

  • Solvent: Toluene or Anhydrous THF

  • Dehydrating Agent: MgSO₄ or Molecular Sieves (3Å)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenylboronic acid (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add cis-tetrahydrofuran-3,4-diol (10.5 mmol).

  • Dehydration: Add activated MgSO₄ (2 g) to the reaction mixture to sequester water. Alternatively, use a Dean-Stark trap if scaling up (>50 mmol).

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (the boronic acid streak will disappear, replaced by a distinct less polar spot).

  • Work-up: Filter the mixture through a pad of Celite to remove the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting cyclic boronate is typically a stable oil or low-melting solid that can be used directly in Suzuki-Miyaura couplings without further purification.

Validation:

  • ¹¹B NMR: Shift from ~30 ppm (acid) to ~34 ppm (ester).

  • ¹H NMR: Appearance of the methine protons of the THF ring at ~4.8–5.0 ppm.

Application II: Protecting the Scaffold (Acetonide Formation)

When cis-THF-3,4-diol is the substrate (e.g., for nucleoside analog synthesis), the diol must be masked. The isopropylidene (acetonide) group is the preferred choice due to the ease of formation driven by the cis-geometry.

Experimental Protocol: Acetonide Protection

Objective: Synthesis of 2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxole.

Materials:

  • cis-Tetrahydrofuran-3,4-diol[1][2][3][4]

  • 2,2-Dimethoxypropane (DMP) (Reagent & Solvent)

  • p-Toluenesulfonic acid (pTSA) (Catalyst)

Step-by-Step Procedure:

  • Dissolution: Dissolve cis-THF-3,4-diol (1.0 g, 9.6 mmol) in neat 2,2-dimethoxypropane (10 mL).

  • Catalysis: Add a single crystal of pTSA (approx. 10 mg).

  • Reaction: Stir at room temperature. The reaction is typically complete within 30 minutes due to the favorable formation of the cis-fused system.

  • Quench: Add triethylamine (0.1 mL) to neutralize the acid catalyst.

  • Purification: Concentrate in vacuo. The residue is often pure enough for subsequent steps. If necessary, purify via short-path distillation or silica plug filtration (10% EtOAc/Hexanes).

Visualization: Reaction Workflows

Figure 1: Comparative Workflows for cis-THF-Diol Usage

The following diagram illustrates the two distinct pathways: using the diol as a shield (protecting group) versus treating it as a scaffold (substrate).

G Start cis-Tetrahydrofuran-3,4-diol CyclicEster [5,5]-Bicyclic Boronate (Protected Species) Start->CyclicEster + Boronic Acid Acetonide Isopropylidene Acetal (Protected Scaffold) Start->Acetonide + DMP / H+ BoronicAcid Boronic Acid (Substrate) BoronicAcid->CyclicEster - 2 H2O Suzuki Suzuki Coupling (Cross-Coupling) CyclicEster->Suzuki Deprotect1 Hydrolysis (Deprotection) Suzuki->Deprotect1 DMP 2,2-Dimethoxypropane (Reagent) DMP->Acetonide Functionalization Ring Functionalization (e.g., C2/C5 Lithiation) Acetonide->Functionalization Nucleoside Nucleoside Analog (Final Product) Functionalization->Nucleoside

Caption: Dual-pathway utility of cis-THF-3,4-diol. Top path: Protecting boronic acids.[5] Bottom path: Scaffold protection for drug synthesis.[4][6]

Data Summary: Stability Profile

Protecting Group FormReagent UsedStability (pH)Deprotection ConditionPrimary Application
Cyclic Boronate Boronic AcidpH 4–10Transesterification (Pinacol) or OxidationSuzuki Coupling, Purification
Acetonide 2,2-DMPpH > 4Aqueous Acid (AcOH, HCl)Nucleoside Synthesis, Lignans
Cyclic Carbonate Phosgene/CDIpH < 9Basic Hydrolysis (NaOH)Carbamate precursors

References

  • Synthesis of cis-Tetrahydrofuran-3,4-diol

    • Source: Organic Chemistry Portal.[7] "Synthesis of 2,5-Dihydrofurans and Tetrahydrofurans."

    • URL:[Link]

    • Relevance: Defines the synthesis of the core scaffold via dihydroxyl
  • Boronic Acid Protection Strategies

    • Source: Chem-Station Int. Ed. "Protecting Groups for Boronic Acids."[5]

    • URL:[Link]

    • Relevance: validatesthe use of cyclic diols for boronic acid protection and stability profiles.
  • Acetonide Protection Protocols

    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link]

    • Relevance: Provides the foundational acid-catalyzed ketaliz
  • Applications in Nucleoside Analogs: Source: BenchChem Application Note. "cis-Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Lignans and Nucleosides." Relevance: Connects the protected scaffold to high-value drug development targets.

Sources

Application

Application Note: High-Efficiency Synthesis of cis-Tetrahydrofuran-3,4-diol from Erythritol

Abstract & Scope This application note details the experimental procedure for the cyclodehydration of meso-erythritol to cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol ). As a derivative of biomass-fer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental procedure for the cyclodehydration of meso-erythritol to cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol ). As a derivative of biomass-fermented erythritol, this compound serves as a critical chiral (meso) building block for polyesters, pharmaceutical intermediates, and specialized solvents.

The protocol prioritizes a solvent-free melt process catalyzed by p-Toluenesulfonic acid (pTSA), optimized for scalability, atom economy, and yield. A secondary heterogeneous catalytic method using solid acid resins is discussed for specific purity requirements.

Key Parameters:

  • Starting Material: meso-Erythritol (MP: 121°C)

  • Target Product: cis-Tetrahydrofuran-3,4-diol (MP: ~19°C, BP: 160°C @ 0.17 Torr)

  • Reaction Class: Acid-catalyzed intramolecular dehydration (

    
    -like cyclization).
    

Reaction Mechanism & Stereochemistry

The transformation preserves the relative stereochemistry of the chiral centers. Since meso-erythritol possesses a syn-relationship between the C2 and C3 hydroxyl groups (in the Fischer projection), the resulting tetrahydrofuran ring retains this configuration, yielding exclusively the cis-isomer.

Mechanistic Pathway

The reaction proceeds via protonation of a primary hydroxyl group, followed by the displacement of water by the distal hydroxyl group (C4 attacking C1).

Erythritol_Dehydration Erythritol meso-Erythritol (C4H10O4) Protonation Protonation (-OH2+) Erythritol->Protonation + H+ (Cat) Transition Transition State (Water Loss / Ring Close) Protonation->Transition - H2O (Vacuum) Deprotonation Deprotonation (-H+) Transition->Deprotonation Cyclization Product cis-THF-3,4-diol (1,4-Anhydroerythritol) Deprotonation->Product Regeneration of H+

Figure 1: Acid-catalyzed cyclodehydration pathway. The vacuum conditions drive the equilibrium forward by removing water (Le Chatelier’s principle).

Experimental Protocols

Safety Precaution
  • Thermal Hazard: The reaction operates at 140–160°C. Use appropriate thermal PPE.

  • Vacuum Hazard: Inspect glassware for micro-fractures before applying high vacuum (<10 Torr).

  • Chemical Hazard: pTSA is corrosive. Erythritol is generally GRAS (Generally Recognized As Safe) but should be handled with standard laboratory hygiene.

Method A: Solvent-Free Melt Dehydration (Standard Protocol)

This method is preferred for gram-to-kilogram scale synthesis due to its high volumetric efficiency and lack of reaction solvent.

Materials:

  • meso-Erythritol (>99% purity)

  • p-Toluenesulfonic acid monohydrate (pTSA·H2O) (1.0 – 2.0 mol%)

  • Equipment: Round-bottom flask, Dean-Stark trap (optional, if using entrainer) or Short-path distillation head, Vacuum pump, Oil bath.

Protocol Steps:

  • Charging: In a 250 mL round-bottom flask, charge 50.0 g (0.41 mol) of meso-erythritol.

  • Melting: Immerse the flask in an oil bath preheated to 130°C . Allow the erythritol to melt completely (MP 121°C) into a clear, viscous liquid.

  • Catalyst Addition: Add 0.78 g (4.1 mmol, 1 mol%) of pTSA·H2O to the melt. Stir magnetically to ensure homogeneity.

  • Reaction Phase:

    • Increase bath temperature to 150°C .

    • Apply a partial vacuum (approx. 100–200 Torr) initially to facilitate steady water removal without bumping.

    • As water evolution slows, gradually reduce pressure to 10–20 Torr .

    • Maintain conditions for 2–4 hours. Monitor water collection in the receiver flask.

  • Workup (Distillation):

    • The crude mixture will darken slightly (light amber).

    • Swap the setup for a high-vacuum distillation apparatus.

    • Distill the product directly from the melt.

    • Collection Fraction: Collect the fraction boiling at 158–162°C at ~0.2 Torr (or equivalent adjusted boiling point).

  • Yield: Expected yield is 85–92% as a viscous, colorless to pale yellow oil that may solidify upon standing (MP ~19°C).

Method B: Heterogeneous Catalysis (Amberlyst 15)

Recommended for applications requiring metal/sulfate-free product streams. Note that Amberlyst 15 has a thermal limit (~120°C); therefore, this reaction is slower or requires a solvent to facilitate mass transfer at lower temperatures.

Protocol Steps:

  • Suspend 10.0 g Erythritol in 20 mL Sulfolane (high-boiling polar solvent) or run in melt at 120°C (slower kinetics).

  • Add 1.0 g Amberlyst 15 (Dry) beads.

  • Heat to 120°C under vacuum (50 Torr) for 6–8 hours.

  • Filter the hot solution to remove the catalyst.

  • Distill to remove solvent (if used) and isolate product.

Characterization & Quality Control

The product must be validated for structure (cis-isomer) and purity.

Data Summary Table
ParameterSpecificationNotes
Appearance Viscous Colorless Liquid / White Low-Melting SolidMP ~19°C
Purity (GC) > 98.0%Major impurity: Unreacted Erythritol
Refractive Index

Density 1.27 g/mL
Solubility Water, Ethanol, THFInsoluble in Hexane
NMR Validation (Self-Validating Logic)

The symmetry of the meso-starting material results in a highly symmetric product. The cis-configuration is confirmed by the coupling constants of the ring protons.

  • 1H NMR (400 MHz, D2O):

    • 
       4.26 (m, 2H, H-3, H-4) – Methine protons adjacent to OH.
      
    • 
       3.98 (dd, 
      
      
      
      Hz, 2H, H-2a, H-5a) – Methylene protons.
    • 
       3.72 (dd, 
      
      
      
      Hz, 2H, H-2b, H-5b) – Methylene protons.
    • Interpretation: The coupling constant

      
       is typically small for cis-vicinal protons in 5-membered rings due to the envelope conformation, but the symmetry makes H3/H4 equivalent. The key diagnostic is the simplicity of the spectrum (only 3 sets of signals plus solvent).
      
  • 13C NMR (100 MHz, D2O):

    • 
       72.5 (C-2, C-5)
      
    • 
       70.1 (C-3, C-4)
      
    • Interpretation: Only two carbon signals are observed due to

      
       symmetry.
      

Workflow Diagram

Workflow Start Start: meso-Erythritol (Solid, MP 121°C) Melt Melt Phase 130°C Start->Melt CatAdd Catalyst Addition (pTSA, 1 mol%) Melt->CatAdd React Dehydration Reaction 150°C, Vacuum (20 Torr) (- H2O) CatAdd->React Distill Vacuum Distillation 160°C @ 0.2 Torr React->Distill Crude Oil Final Final Product 1,4-Anhydroerythritol (>98% Purity) Distill->Final Purified Fraction

Figure 2: Experimental workflow for the melt-phase synthesis of 1,4-anhydroerythritol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Charring Temperature too high (>160°C) or poor vacuum.Ensure vacuum is <20 Torr to remove water efficiently at lower temps. Reduce bath temp to 145°C.
Product Solidifies in Condenser Condenser coolant too cold.The product MP is ~19°C, but viscosity is high. Use warm water (30°C) in the condenser or an air condenser.
Oligomerization Acid concentration too high.Reduce pTSA to 0.5 mol%. Ensure efficient stirring.
Cloudy Product Residual water or erythritol.Dry the product over MgSO4 if liquid, or redistill. Ensure starting erythritol is dry.[1]

References

  • ChemicalBook. (2023). 1,4-Anhydroerythritol Properties and Data. Link

  • Sigma-Aldrich. (2023). 1,4-Anhydroerythritol Product Specification. Link

  • Doddapaneni, K. et al. (2016). Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water. Physical Chemistry Chemical Physics. Link

  • Cheméo. (2023).[2] Erythritol Chemical & Physical Properties. Link

  • Tamura, M. et al. (2020).[3] Synthesis of 1,4-butanediol from 1,4-anhydroerythritol. Reaction Chemistry & Engineering. Link

Sources

Method

Chemoenzymatic synthesis of antioxidant ( )-gloeosporiol using a diol precursor

Via Kinetic Resolution of a Diol Precursor Executive Summary This guide details the protocol for the chemoenzymatic synthesis of (-)-gloeosporiol , a biologically active fungal metabolite with significant phytotoxic and...

Author: BenchChem Technical Support Team. Date: February 2026

Via Kinetic Resolution of a Diol Precursor

Executive Summary

This guide details the protocol for the chemoenzymatic synthesis of (-)-gloeosporiol , a biologically active fungal metabolite with significant phytotoxic and antioxidant properties. While traditional total synthesis requires complex asymmetric catalysts, this protocol utilizes a biocatalytic kinetic resolution strategy. By employing Candida antarctica Lipase B (CAL-B) to resolve a racemic diol or hydroxy-ester precursor, researchers can achieve high enantiomeric excess (>98% ee) under mild conditions.

Key Advantages:

  • Stereocontrol: Enzymatic resolution eliminates the need for expensive chiral auxiliaries.

  • Scalability: The protocol is adaptable from milligram to gram scales.

  • Green Chemistry: Uses mild acyl donors and recyclable immobilized enzymes.

Strategic Overview & Mechanism

The core challenge in synthesizing (-)-gloeosporiol is establishing the remote stereocenters (typically C4 and C7 positions depending on the numbering of the aliphatic chain). The chemoenzymatic approach relies on the kinetic resolution of a racemic secondary alcohol intermediate (the "diol precursor").

Mechanism of Action: The lipase (CAL-B) operates via a serine-hydrolase mechanism. It discriminates between the enantiomers of the racemic substrate based on the fit within its chiral active site.[1]

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (vinyl acetate), forming an acetyl-enzyme intermediate.

  • Enantioselective Deacylation: The enzyme transfers the acetyl group preferentially to the (R)-enantiomer of the substrate (fast reacting), leaving the (S)-enantiomer (slow reacting) as the free alcohol.

  • Result: A mixture of (R)-acetate and (S)-alcohol, which can be easily separated by column chromatography.

Diagram 1: Chemoenzymatic Retrosynthesis & Catalytic Cycle

Gloeosporiol_Synthesis cluster_0 Retrosynthetic Analysis cluster_1 Enzymatic Kinetic Resolution (CAL-B) Target (-)-Gloeosporiol (Target Molecule) Precursor Racemic Diol/Alcohol (Precursor) Target->Precursor  Enzymatic Resolution Enzyme CAL-B (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Vinyl Acetate AcylDonor Vinyl Acetate R_Acetate (R)-Acetate (Fast Reacting) AcylEnzyme->R_Acetate + (R)-Substrate S_Alcohol (S)-Alcohol (Slow Reacting) AcylEnzyme->S_Alcohol + (S)-Substrate (No Reaction) Racemate (±)-Substrate (Racemic Mixture)

Caption: Retrosynthetic logic and the mechanism of lipase-mediated kinetic resolution separating the (R)-acetate from the desired (S)-alcohol.

Experimental Protocol
3.1. Materials & Reagents
Reagent/EquipmentSpecificationPurpose
Enzyme Novozym 435 (Immobilized CAL-B)Biocatalyst for resolution.
Substrate (±)-5-hydroxy-4-oxododecanoic acid derivativeRacemic precursor (chemically synthesized).
Acyl Donor Vinyl Acetate ( >99%)Irreversible acyl donor (tautomerization drives reaction).
Solvent Diisopropyl ether (DIPE) or HexaneHydrophobic solvent to preserve enzyme activity.
Shaker Orbital Shaker (200 rpm)Ensures mass transfer.
3.2. Step-by-Step Methodology

Step 1: Preparation of the Racemic Precursor Note: This step assumes the prior chemical synthesis of the racemic diol/alcohol via Grignard addition to an aldehyde.

  • Dissolve the chemically synthesized racemic substrate (e.g., 1.0 g, ~4 mmol) in anhydrous Diisopropyl ether (DIPE) (20 mL).

    • Expert Tip: Ensure the solvent is dry (<0.01% water). Excess water causes hydrolysis of the acyl donor and lowers ee.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

  • Add Vinyl Acetate (1.2 g, 3.0 eq) to the reaction vessel.

  • Add Novozym 435 (200 mg, 20% w/w relative to substrate).

  • Incubate the mixture in an orbital shaker at 30°C and 200 rpm .

  • Monitoring: Withdraw 50 µL aliquots every 2 hours. Filter through a cotton plug and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop Condition: Terminate the reaction when conversion (

      
      ) reaches ~50% (theoretical maximum yield for resolution is 50%).
      

Step 3: Work-up and Purification

  • Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.

    • Note: The enzyme can be washed with acetone, dried, and reused up to 5 times.

  • Concentrate the filtrate under reduced pressure (Rotavap, 35°C).

  • Purification: Subject the crude residue to Flash Column Chromatography (Silica gel, 230-400 mesh).

    • Eluent: Gradient of Hexane:EtOAc (90:10

      
       70:30).
      
    • Fraction A: The acylated product (typically the (R)-acetate).

    • Fraction B: The unreacted alcohol (typically the desired (S)-enantiomer for (-)-gloeosporiol).

Step 4: Final Assembly (Chemical Steps)

  • The resolved (-)-alcohol is then subjected to downstream chemical steps (e.g., macrolactonization or oxidation) to yield the final (-)-gloeosporiol structure.

Diagram 2: Experimental Workflow

Workflow Start Start: Racemic Substrate (1.0g in DIPE) Additions Add Vinyl Acetate (3 eq) + Novozym 435 (20% w/w) Start->Additions Incubate Incubate: 30°C, 200 rpm (Orbital Shaker) Additions->Incubate Monitor Monitor: Chiral HPLC Target: 50% Conversion Incubate->Monitor Monitor->Incubate < 50% Conv. Filter Filtration (Remove Enzyme) Monitor->Filter = 50% Conv. Purify Flash Chromatography (Silica Gel) Filter->Purify Output1 (R)-Acetate (Byproduct/Recycle) Purify->Output1 Output2 (-)-Alcohol (Precursor to Gloeosporiol) Purify->Output2

Caption: Operational workflow for the lipase-mediated resolution process.

Data Analysis & Validation

To validate the efficiency of the resolution, calculate the Enantiomeric Ratio (E) , which describes the enzyme's selectivity.

Formulas:

  • Conversion (

    
    ): 
    
    
    
  • Selectivity (

    
    ): 
    
    
    
    

Target Metrics:

Parameter Acceptable Range Ideal Target

| Conversion (


)  | 48% – 52% | 50% |
| Product 

| > 95% | > 99% | | Substrate

| > 95% | > 99% | | E-value | > 50 | > 200 |

If


, the resolution is inefficient. Consider lowering the temperature to 4°C or changing the solvent to MTBE.
Application: Antioxidant Activity Assay (DPPH)

Once (-)-gloeosporiol is synthesized, its antioxidant potential can be verified using the DPPH radical scavenging assay.[2]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple color).

  • Reaction: Mix 1 mL of (-)-gloeosporiol solution (varying concentrations: 10–100 µg/mL) with 3 mL of DPPH solution.

  • Incubation: Keep in the dark for 30 minutes at room temperature.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    A reduction in absorbance (color change from purple to yellow) indicates antioxidant activity.
    
References
  • Ramana, M. M. V., & Singh, B. K. D. (2005). Chemoenzymatic total synthesis of (-)-gloeosporiol and (-)-gloeosporone. Tetrahedron Letters, 46(8), 1297–1298. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723–1754. Link

  • Kumar, P., & Pandey, R. K. (2014). Chemoenzymatic synthesis of (R)-gloeosporiol and (R)-gloeosporone. Indian Journal of Chemistry - Section B, 53B, 405-409. Link

  • Kedage, V. V., et al. (2007). Study of antioxidant activity of phenolic compounds. Journal of Food Science and Technology. Link

Sources

Application

Application Note: Synthesis and Characterization of Anionic Surfactants Derived from 2-(Hydroxymethyl)-tetrahydrofuran-3,4-diol

[1] Abstract & Strategic Overview The shift toward bio-based, non-toxic surfactants has revitalized interest in sugar-derived scaffolds. 2-(Hydroxymethyl)-tetrahydrofuran-3,4-diol (commonly known as 1,4-anhydro-D-xylitol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The shift toward bio-based, non-toxic surfactants has revitalized interest in sugar-derived scaffolds. 2-(Hydroxymethyl)-tetrahydrofuran-3,4-diol (commonly known as 1,4-anhydro-D-xylitol or 1,4-anhydro-D-ribitol ) represents a privileged core for anionic surfactant synthesis.[1] Unlike linear alkyl polyglycosides (APGs), this tetrahydrofuran (THF) core offers a constrained geometry that enhances thermal stability and modifies micellar packing parameters.[1]

This Application Note details the protocol for synthesizing Sulfated 1,4-Anhydro-D-xylitol Fatty Esters . By coupling a hydrophobic tail via the primary hydroxyl group and functionalizing the secondary ring hydroxyls with anionic sulfate groups, researchers can generate high-performance surfactants with tunable Critical Micelle Concentrations (CMC) and superior biodegradability.

Key Advantages of this Scaffold
  • Bio-Origin: Derived from the dehydration of pentoses (xylose/ribose) found in hemicellulose biomass.[1]

  • Regioselectivity: The primary hydroxyl group (C5) exhibits distinct reactivity compared to the secondary ring hydroxyls (C3, C4), allowing for precise chemo-enzymatic functionalization.

  • Performance: The THF ring provides a rigid "linker" between the hydrophilic head and hydrophobic tail, often resulting in lower CMCs compared to flexible linear analogs.

Chemical Basis & Retrosynthetic Analysis[1]

The target molecule is an anionic surfactant consisting of a hydrophobic alkyl chain attached to the C5 position and sulfate groups on the C3/C4 positions.

Structural Logic[1]
  • Hydrophobic Domain: Introduced via esterification of the primary alcohol (hydroxymethyl group).[1]

  • Hydrophilic/Anionic Domain: Introduced via sulfation of the secondary alcohols on the THF ring.[1]

Reaction Scheme Overview

The synthesis follows a "Hydrophobe-First" strategy to prevent the premature sulfation of the primary alcohol, which would hinder tail attachment.

SynthesisWorkflow Biomass Biomass (Hemicellulose) Xylose D-Xylose Biomass->Xylose Hydrolysis Core 1,4-Anhydro-D-xylitol (Core Scaffold) Xylose->Core Acid Catalyzed Dehydration (-H2O) Intermediate Mono-Acylated Intermediate (Hydrophobic Tail) Core->Intermediate Lipase Catalysis + Fatty Acid Product Sulfated Anionic Surfactant (Final Product) Intermediate->Product Sulfation (SO3-Py) + Neutralization

Figure 1: Strategic workflow for converting biomass-derived pentoses into high-value anionic surfactants.[1]

Detailed Experimental Protocols

Phase 1: Preparation of the Scaffold (1,4-Anhydro-D-xylitol)

Note: This material is commercially available (CAS: 53448-53-6), but can be synthesized if bulk quantities are required.[1]

Reagents: D-Xylose, Sulfuric Acid (H2SO4), Water.[1] Equipment: High-pressure reactor or microwave synthesizer (optional).

  • Dissolve D-xylose in 0.5 M H2SO4.

  • Heat to 100°C for 2 hours (or microwave at 140°C for 10 min).

  • Neutralize with Ba(OH)2 or ion-exchange resin to remove acid.[1]

  • Concentrate in vacuo.[1] The product, 1,4-anhydro-D-xylitol, is a viscous oil.[1]

  • Validation: 1H NMR (D2O) should show disappearance of anomeric protons and appearance of THF ring protons (3.5 - 4.2 ppm).

Phase 2: Chemo-Enzymatic Hydrophobization (The "Tail")

We utilize Candida antarctica Lipase B (CALB, immobilized as Novozym 435) to selectively esterify the primary hydroxyl group.[1] This avoids the need for complex protecting group chemistry.[1]

Reagents:

  • 1,4-Anhydro-D-xylitol (10 mmol)[1]

  • Lauric Acid (or Dodecanoic acid) (11 mmol) - Adjust chain length C8-C18 as needed.[1]

  • Solvent: Acetone or t-Butanol (Dry)[1]

  • Catalyst: Novozym 435 (10% w/w relative to substrates)[1]

  • Molecular Sieves (4Å)[1][2]

Protocol:

  • Setup: In a round-bottom flask, dissolve 1,4-anhydro-D-xylitol and Lauric acid in dry acetone. Add Molecular Sieves to scavenge water (driving equilibrium toward ester).[1]

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 45°C (orbital shaker, 200 rpm) for 24–48 hours. Do not overheat; enzymes denature >60°C.[1]

  • Filtration: Filter off the enzyme beads and sieves.[1] The enzyme can be washed with acetone and reused.[1]

  • Purification: Evaporate solvent. Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Yield Target: >85% Mono-ester (acylated at the primary C5 position).

Critical Checkpoint:

  • TLC: Check for the disappearance of the polar starting material.

  • NMR: The protons on C5 (hydroxymethyl) will shift downfield (~0.5 ppm) upon esterification.[1]

Phase 3: Sulfation (The "Head")

This step converts the non-ionic intermediate into an anionic surfactant.[1] We use the Sulfur Trioxide-Pyridine complex (SO3[1][3]·Py) as it is milder than chlorosulfonic acid and prevents charring of the sugar ring.

Reagents:

  • Mono-ester intermediate (from Phase 2)[1]

  • SO3[1][3][4][5]·Pyridine complex (2.5 equivalents per free OH group)[1]

  • Solvent: Anhydrous Pyridine or DMF

  • Neutralizing Agent: NaOH (10% aq)[1]

Protocol:

  • Dissolution: Dissolve the mono-ester (5 mmol) in anhydrous pyridine (20 mL) under Nitrogen atmosphere.

  • Addition: Add SO3·Py complex (25 mmol) portion-wise at room temperature.

  • Reaction: Heat to 60°C and stir for 4 hours. The solution will darken slightly.

  • Quenching: Cool to 0°C. Carefully add ice-cold water (10 mL) to destroy excess SO3.

  • Neutralization: Adjust pH to 7.5–8.0 using 10% NaOH. This forms the Sodium Sulfate salt.[1]

  • Purification:

    • Evaporate pyridine (azeotrope with toluene if necessary).[1]

    • Dissolve residue in water and wash with diethyl ether (removes unreacted non-ionic ester).[1]

    • Dialysis: Use a dialysis membrane (100-500 Da cutoff) against distilled water to remove inorganic salts (Na2SO4).[1]

    • Lyophilize to obtain the final white/off-white solid.[1]

Characterization & Performance Metrics

Structural Confirmation
TechniqueObservation TargetExpected Result
FT-IR Sulfate S=O stretchStrong bands at 1220–1260 cm⁻¹ and 800–820 cm⁻¹.[1]
1H NMR H-3 and H-4 ProtonsSignificant downfield shift (0.5–1.0 ppm) compared to non-sulfated precursor.[1]
ESI-MS Molecular IonNegative mode [M-H]⁻ or [M-Na]⁻ peaks corresponding to mono- or di-sulfated species.[1]
Surfactant Properties (Benchmarking)

Prepare a dilution series (0.001 mM to 100 mM) in deionized water.[1]

  • Critical Micelle Concentration (CMC): Measure Surface Tension (γ) vs. log(Concentration) using the Wilhelmy Plate method.[1]

    • Target: < 5 mM for C12 derivatives.[1]

  • Krafft Point: Cool a 1% solution to 0°C and slowly heat. Note the temperature where the solution becomes clear.

    • Relevance: Determines the minimum usage temperature.[1]

  • Foaming: Ross-Miles foam test (Initial height vs. 5 min height).

Mechanism of Action

The unique geometry of the 1,4-anhydro ring creates a "wedge-like" surfactant headgroup.[1] This affects the packing parameter (


), defined as 

.[1]
  • v: Volume of hydrophobic tail.[1]

  • l_c: Length of tail.

  • a_0: Area of headgroup.[1][4][6]

The sulfate groups on the rigid THF ring create a large effective headgroup area (


) due to electrostatic repulsion, typically leading to spherical micelles (

) and high water solubility.

Figure 2: Schematic of the surfactant monomer and its self-assembly into micelles.

References

  • PubChem. (n.d.).[1] Anhydroxylitol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Foley, P., et al. (2017).[1] Synthesis of non-ionic amphiphiles from 1,4-anhydroxylitol. Patent US20170240517A1. Google Patents. Retrieved October 26, 2023, from

  • Enviro Wiki. (2012).[1] Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-Tetrahydrofuran-3,4-diol

Ticket ID: THF-34-TRANS-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THF-34-TRANS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stereocontrol and Isolation in trans-Tetrahydrofuran-3,4-diol Synthesis

Executive Summary: The "Golden Route"

Welcome to the technical support module for chiral ether synthesis. You are likely here because you need the trans -isomer of tetrahydrofuran-3,4-diol (often used as a sugar mimic or chiral scaffold) but are encountering one of three critical failures:

  • Stereochemical Drift: You isolated the cis-isomer (meso compound) or a mixture.

  • Mass Balance Failure: Your crude yield is effectively zero despite full conversion.

  • Polymerization: Your reaction mixture degraded into a brown tar.

To guarantee the trans-configuration, you must avoid direct dihydroxylation methods like Upjohn (OsO₄) or Woodward, which yield cis-diols. Instead, you must utilize the Epoxide Ring-Opening Protocol , which relies on the mechanistic certainty of Walden inversion.

The Mechanism: Enforcing trans-Selectivity

The synthesis relies on a two-step sequence:

  • Epoxidation: Conversion of 2,5-dihydrofuran to 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

  • Acid-Catalyzed Hydrolysis: Nucleophilic attack of water on the protonated epoxide.

Why this works: The epoxide oxygen blocks one face of the ring. Under acidic conditions, the epoxide is protonated, activating it. Water acts as the nucleophile and must attack from the opposite face (backside attack/SN2-like), forcing the hydroxyl groups into a trans relationship.

Visualizing the Pathway

TransSelectivity Start 2,5-Dihydrofuran Step1 Epoxidation (mCPBA or H2O2) Start->Step1 Inter 3,4-Epoxytetrahydrofuran (Syn-Epoxide) Step1->Inter Syn-Addition Step2 Acid Hydrolysis (H3O+) Inter->Step2 TS Backside Attack (Walden Inversion) Step2->TS Product trans-Tetrahydrofuran-3,4-diol (Racemic) TS->Product Anti-Addition

Figure 1: The mechanistic pathway enforcing anti-addition. Direct dihydroxylation (e.g., OsO₄) would bypass the epoxide intermediate and yield the cis-product.

Optimized Experimental Protocol

Pre-requisites:

  • Substrate: 2,5-Dihydrofuran (Distill before use to remove stabilizers/peroxides).

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) or Urea-Hydrogen Peroxide (UHP).

  • Catalyst: Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄).

Step 1: Epoxidation [1]
  • Dissolve 2,5-dihydrofuran (1.0 equiv) in DCM (Dichloromethane).

  • Cool to 0°C.

  • Add mCPBA (1.1 equiv) portion-wise. Caution: Exothermic.

  • Stir at room temperature until TLC shows consumption of alkene.

  • Critical Workup: Filter off m-chlorobenzoic acid byproduct. Wash filtrate with NaHCO₃ to remove residual acid. Carefully remove solvent. Isolate the epoxide (volatile!).

Step 2: Hydrolysis (The Inversion Step)
  • Dissolve the epoxide in water.

  • Add catalytic H₂SO₄ (approx. 0.05 M concentration). Do not use concentrated acid or high heat, as this promotes polymerization of the THF ring.

  • Stir at ambient temperature for 2–4 hours.

  • Neutralize exactly to pH 7.0 with Ba(OH)₂ (precipitates BaSO₄) or ion-exchange resin.

Troubleshooting Guide (FAQ)
Issue 1: "I followed the protocol, but my yield is <10%."

Diagnosis: The product is likely still in your aqueous waste stream. Root Cause: trans-Tetrahydrofuran-3,4-diol is extremely hygroscopic and water-soluble. Standard extraction with ether or ethyl acetate is inefficient (Partition coefficient


).
Solution: 
  • Avoid Aqueous Extraction: Do not attempt to extract the product out of water.

  • Evaporation: If you neutralized with a solid base (like Ba(OH)₂ or resin), filter the solids and evaporate the water directly under high vacuum.

  • Continuous Extraction: If you must extract, use a continuous liquid-liquid extractor with boiling ethyl acetate for 24–48 hours.

Issue 2: "NMR shows a mixture of cis and trans."

Diagnosis: Loss of stereocontrol. Root Cause:

  • Retention: If you used a metal catalyst (like Ru or Fe) for the epoxidation step, some mechanisms can proceed via a radical pathway that scrambles stereochemistry.

  • Accidental Cis-Hydroxylation: Did you use KMnO₄ or OsO₄? These are syn-dihydroxylation reagents. Solution: Stick to the Epoxide -> Acid Hydrolysis route. The SN2 mechanism of the acid opening mathematically forbids cis formation unless the carbocation becomes too stable (unlikely in unsubstituted THF).

Issue 3: "The reaction turned into a black/brown tar."

Diagnosis: Acid-catalyzed polymerization. Root Cause: 2,5-dihydrofuran and its epoxide are sensitive to strong acids and high temperatures. Solution:

  • Lower Temperature: Keep the hydrolysis step at room temperature or 0°C.

  • Dilution: Reduce acid concentration. The hydrolysis only requires catalytic protons.

  • Solvent Switch: If polymerization persists, perform the hydrolysis in a Water/Acetone mixture to moderate the reaction.

Purification Decision Tree

Handling the water solubility of the diol is the most challenging aspect of this synthesis. Use this logic flow to determine your workup.

PurificationLogic Start Crude Reaction Mixture (Aqueous Acid) Neutralize Neutralize Acid (Use Ion Exchange or Ba(OH)2) Start->Neutralize CheckSol Is salt removal complete? Neutralize->CheckSol YesSalt Yes (Resin/Precipitate removed) CheckSol->YesSalt Yes NoSalt No (Soluble salts present) CheckSol->NoSalt No MethodA Method A: Direct Lyophilization (Freeze Dry) YesSalt->MethodA MethodB Method B: Continuous Extraction (Ethyl Acetate, 48h) NoSalt->MethodB Final Pure trans-Diol (Colorless Oil/Solid) MethodA->Final MethodB->Final

Figure 2: Workup strategy to maximize recovery of the water-soluble diol.

Quantitative Data: Reagent Selection
Reagent SystemStereochemical OutcomePrimary RiskSuitability for trans-Diol
mCPBA / H₃O⁺ >98% trans Peroxide handling; Water solubility of productHigh (Recommended)
OsO₄ / NMO (Upjohn)>99% cisToxicity; Wrong isomerLow
I₂ / AgOAc (Prévost)transCost; Heavy metal wasteMedium
I₂ / AgOAc / H₂O (Woodward)cisWrong isomerLow
KMnO₄ (Cold, dilute)cisOver-oxidationLow
References
  • Organic Syntheses, Coll.[2][3][4] Vol. 9, p. 583 (1998); Vol. 75, p. 106 (1997). (General protocols for handling water-soluble THF derivatives and epoxide openings).

  • BenchChem Technical Support. Stereoselective Synthesis of cis-Tetrahydrofuran-3,4-diol (and trans-byproducts). (Discusses the formation of trans-isomers as byproducts of hydrolysis).

  • Royal Society of Chemistry. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis. (Validation of the Epoxide-Hydrolysis route for trans-selectivity).

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans. (Comprehensive review of THF ring formation and functionalization).

Sources

Optimization

Optimizing the yield and diastereoselectivity of Tetrahydrofuran-3,4-diol synthesis

Topic: Optimization of Yield and Diastereoselectivity in Tetrahydrofuran-3,4-diol Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active Guide[1] Introduction: The Stereochemical Divergence Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Diastereoselectivity in Tetrahydrofuran-3,4-diol Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active Guide[1]

Introduction: The Stereochemical Divergence

The synthesis of tetrahydrofuran-3,4-diol presents a classic stereochemical bifurcation. The choice of reagents dictates the diastereomeric outcome (cis vs. trans).[1][2] Because the starting material, 2,5-dihydrofuran, is achiral, direct modifications yield either the meso-cis compound or the racemic-trans mixture.[1]

This guide addresses the three primary pain points reported by our users:

  • Diastereocontrol: Achieving exclusive cis or trans selectivity.[1][2]

  • Yield Loss: Minimizing over-oxidation and polymerization.

  • Isolation: Overcoming the extreme water solubility of the product during workup.[1][2]

Module 1: Stereochemical Control & Reaction Logic

Visualizing the Pathway

The following decision tree illustrates the mechanistic divergence required to target specific stereoisomers.

Stereochemistry Start Start: 2,5-Dihydrofuran RouteA Route A: Syn-Dihydroxylation (OsO4 Catalysis) Start->RouteA Direct Oxidation RouteB Route B: Epoxidation (mCPBA / Prilezhaev) Start->RouteB Stepwise Oxidation InterA Osmate Ester Intermediate RouteA->InterA Syn-Addition InterB 3,4-Epoxytetrahydrofuran (Meso Epoxide) RouteB->InterB Syn-Epoxidation ProdCis Target: Cis-THF-3,4-diol (Meso, Achiral) InterA->ProdCis Hydrolysis StepHydro Acid/Base Catalyzed Hydrolysis (Anti-Opening) InterB->StepHydro Ring Opening ProdTrans Target: Trans-THF-3,4-diol (Racemic Mixture) StepHydro->ProdTrans Backside Attack

Caption: Mechanistic bifurcation for accessing cis- (meso) vs. trans- (racemic) diastereomers from 2,5-dihydrofuran.

Module 2: Troubleshooting & Optimization (Q&A)

Scenario A: Synthesis of cis-Tetrahydrofuran-3,4-diol

Q: I am using the standard Upjohn protocol (OsO4/NMO), but my reaction turns black and yield is <50%. What is happening? A: The black color indicates the formation of OsO2 (osmium dioxide), which suggests the re-oxidant (NMO) is failing to regenerate the active Os(VIII) species fast enough, or the catalyst has decomposed.[1]

  • Fix 1 (Stoichiometry): Ensure you are using a slight excess of NMO (1.1–1.2 equiv).

  • Fix 2 (Solvent pH): Osmium catalysis is sensitive to pH.[1][2] If the starting material contains acidic impurities, the cycle stalls.[1] Buffer the reaction with citric acid (if using K3Fe(CN)6) or ensure neutral conditions.

  • Fix 3 (Ligand Acceleration): Even for non-asymmetric synthesis, adding a tertiary amine ligand (like pyridine or quinuclidine) accelerates the hydrolysis of the osmate ester, preventing catalyst arrest.[1]

Q: How do I remove residual Osmium? It is interfering with biological assays. A: Osmium is notoriously sticky.[1][2]

  • Protocol: After quenching with Na2SO3 (to reduce Os(VIII) to Os(IV)), add a chelating resin (e.g., QuadraPure™ TU or simple activated charcoal) and stir for 12 hours.[1][2] Filtration through Celite is insufficient on its own.[1][2]

Scenario B: Synthesis of trans-Tetrahydrofuran-3,4-diol

Q: My epoxide hydrolysis (Acid catalyzed) is yielding a mixture of polymerization products. A: THF-epoxides are prone to oligomerization under strong Lewis acid conditions or high temperatures.[1][2]

  • Optimization: Switch to a perchloric acid (HClO4) catalyzed hydrolysis in water/acetone at ambient temperature. HClO4 is a non-coordinating acid that minimizes side reactions compared to H2SO4.[1][2] Alternatively, use Amberlyst-15 (H+ form) resin in water; this allows you to filter off the catalyst and avoid neutralization salts during workup.[1][2]

Q: Can I synthesize the trans-isomer enantioselectively? A: Not directly from 2,5-dihydrofuran using standard reagents. The epoxide formed is meso.[1][2] Opening it with water gives a racemate.[1][2]

  • Solution: To get a single enantiomer (e.g., (3R,4R)), you must use Jacobsen’s Hydrolytic Kinetic Resolution (HKR) on the epoxide using a chiral Co(salen) complex, or start from the chiral pool (e.g., L-Tartaric acid cyclization).[1]

Module 3: The "Killer" Step – Workup & Isolation

The most common failure point is not the reaction, but isolating a highly water-soluble, high-boiling diol from an aqueous reaction mixture.[1][2]

Comparison of Isolation Strategies
MethodSuitabilityProsCons
Continuous Extraction Trans-diol (Racemic)Scalable; avoids salts.[2]Requires specialized glassware; slow (24-48h).[1][2]
Evaporation & Derivatization Cis-diol (Upjohn)High purity; removes NMO/Os.[1][2]Adds 2 steps (protection/deprotection).[1][2][3][4]
Lyophilization Small Scale (<1g)Gentle; quantitative mass recovery.[1][2]Salts remain; requires desalting (ion exchange).[1][2]
Recommended Protocol: The "Derivatization Loop"

Best for obtaining analytical grade purity when direct extraction fails.[1]

  • Quench & Concentrate: Quench reaction (Na2SO3), filter solids, and rotary evaporate water to dryness (azeotrope with toluene if necessary to remove last traces).

  • Acetylation: Suspend the crude residue (containing salts/catalyst) in Pyridine/Acetic Anhydride (1:1). Stir overnight.

  • Extraction: The diacetate is lipophilic .[1][2] Dilute with DCM, wash with 1M HCl (to remove Pyridine), NaHCO3, and Brine.[1]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][2] The diacetate moves easily and separates from polar impurities.[1][2]

  • Deprotection: Treat purified diacetate with K2CO3 in Methanol (Zemplén deacetylation). Evaporate MeOH to yield pure diol.[1][2]

Module 4: Validated Experimental Protocols

Protocol A: Optimized Cis-Dihydroxylation (Upjohn)

Target: Meso-Tetrahydrofuran-3,4-diol[2]

  • Setup: To a flask containing 2,5-dihydrofuran (1.0 equiv) in Acetone:Water (4:1 v/v).

  • Catalyst: Add NMO (50% wt in water, 1.2 equiv).[1][2]

  • Initiation: Cool to 0°C. Add OsO4 (0.2 mol% as a 2.5% wt solution in t-BuOH). Note: Low catalyst loading is possible if NMO quality is high.[1]

  • Reaction: Warm to RT. Stir 12h. Solution turns pale yellow (dark/black indicates failure).[1][2]

  • Quench: Add solid Na2SO3 (1.5 equiv relative to OsO4) and stir 1h. Mixture turns black (OsO2 precipitates).[1][2]

  • Workup: Filter through Celite. Concentrate filtrate.[1][2] Apply "Derivatization Loop" (see Module 3) for highest purity.[1][2]

Protocol B: Trans-Synthesis via Epoxide

Target: Racemic Trans-Tetrahydrofuran-3,4-diol

  • Epoxidation: Dissolve 2,5-dihydrofuran in DCM. Add mCPBA (1.1 equiv) at 0°C. Stir overnight. Filter off m-chlorobenzoic acid precipitate.[1][2] Wash filtrate with NaHCO3.[1][2] Distill solvent to isolate 3,4-epoxytetrahydrofuran (volatile!).[1][2]

  • Hydrolysis: Dissolve epoxide in Water.[1][2] Add Amberlyst-15 (H+) beads (10 wt%).[1][2] Heat to 60°C for 4h.

  • Isolation: Filter resin.[1][2] The filtrate contains only product and water.[1][2]

  • Drying: Lyophilize or rotary evaporate. The residue is usually pure enough for use.[1][2] Recrystallize from hot Ethanol if necessary.

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1][2] "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters, 17(23), 1973–1976.[1][2] [1][2]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1][2][5] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.[1][2]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936–938.[1][2] [1][2]

  • Organic Syntheses. (1998).[1][2] "Dihydroxylation of Alkenes." Organic Syntheses, Coll.[1][2] Vol. 9, p.383.[1][2]

Sources

Troubleshooting

Side reactions in the synthesis of Tetrahydrofuran-3,4-diol from dienes

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: THF-DIOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of Tetrahydrofuran-3,4-diol (THF-diol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: THF-DIOL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of Tetrahydrofuran-3,4-diol (THF-diol) is a critical transformation in the production of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and chiral ligands. While the core transformation involves the dihydroxylation of 2,5-dihydrofuran (often derived from dienes via Ring-Closing Metathesis or Furan reduction), researchers frequently encounter three failure modes:

  • Stereochemical drift (Inadvertent formation of trans-diol vs. cis-diol).

  • Oxidative cleavage (Ring opening to dialdehydes).

  • Isolation failure (Product loss in aqueous media due to high polarity).

This guide addresses these issues directly using a self-validating troubleshooting framework.

Module 1: Stereochemical Control & Reaction Selection

Q: I need the cis-3,4-diol (syn-diol), but I am observing trans-isomer contamination. What is happening?

A: You are likely using a method that proceeds via an epoxide intermediate or your reaction conditions are promoting isomerization.

The Mechanism:

  • Target Reaction (Syn): Osmium Tetroxide (OsO₄) catalyzes the concerted [3+2] cycloaddition across the alkene, delivering two oxygen atoms to the same face. This guarantees the cis-diol.

  • The Error (Anti): If you use peracids (e.g., mCPBA) or peroxides, you form 3,4-epoxytetrahydrofuran . Subsequent hydrolysis (acid or base) forces backside attack (

    
    ), resulting in the trans-diol.[1]
    

Corrective Protocol (Upjohn Conditions): To ensure >98% cis-selectivity, switch to the Upjohn Dihydroxylation protocol.

  • Catalyst: K₂OsO₄·2H₂O (0.2–1.0 mol%) is preferred over volatile OsO₄.

  • Co-Oxidant: N-Methylmorpholine N-oxide (NMO) (1.1–1.2 equiv).

  • Solvent: Acetone/Water (3:1 or 4:1). The water is critical for hydrolysis of the osmate ester.

  • Troubleshooting Tip: If trans product persists, check your starting material. 2,3-dihydrofuran (an isomer of your starting material) can form if the diene precursor isomerized prior to oxidation.

Q: I specifically need the trans-3,4-diol. Can I just heat the cis-diol?

A: No. Direct epimerization is difficult without decomposition. You must change the synthetic route.

Protocol for Trans-Diol:

  • Epoxidation: Treat 2,5-dihydrofuran with mCPBA (1.1 equiv) in DCM at 0°C.

  • Hydrolysis: Treat the isolated epoxide with dilute H₂SO₄ or NaOH.

  • Note: Acidic hydrolysis is faster but risks polymerization (humins). Basic hydrolysis is slower but cleaner.

Module 2: Preventing Oxidative Cleavage (Over-Oxidation)

Q: My yield is low, and NMR shows aldehyde peaks (~9.5 ppm). Is the ring opening?

A: Yes. You are experiencing oxidative cleavage . This occurs when the diol is further oxidized to diglycolaldehyde (or its hemiacetal form).

Root Causes:

  • Ruthenium Contamination: If your starting material (2,5-dihydrofuran) was made via Ring-Closing Metathesis (RCM) of diallyl ether using a Grubbs catalyst, residual Ruthenium (Ru) is a potent cleavage catalyst in the presence of oxidants.

  • Periodate Usage: If you are using NaIO₄ (Lemieux-Johnson), it will cleave the bond.

  • pH Drift: In OsO₄/NMO systems, low pH accelerates over-oxidation.

Corrective Actions:

  • Scavenge Ru: Treat your RCM product with activated charcoal or tris(hydroxymethyl)phosphine (THP) before the dihydroxylation step.

  • Buffer the Reaction: Add Citric Acid (if using OsO₄) or maintain neutral pH.

  • Switch Co-oxidant: If NMO causes issues, switch to K₃Fe(CN)₆ (Sharpless conditions), which prevents the "second cycle" oxidation responsible for cleavage.

Module 3: Isolation & Workup (The "Hidden" Yield Loss)

Q: The reaction conversion is 100%, but I recover <20% mass. Where is my product?

A: THF-3,4-diol is extremely water-soluble and hygroscopic. Standard extraction with Ether or EtOAc often fails to pull it from the aqueous phase.

Recovery Protocol (The "Salting Out" Method):

  • Quench: Add solid Na₂SO₃ or Na₂S₂O₃ to reduce residual Os/oxidants. Stir 1 hour.

  • Saturation: Saturate the aqueous phase with NaCl (solid).

  • Extraction: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These are more polar than EtOAc.

  • Alternative (Derivatization): Do not isolate the free diol. Instead, add 2,2-dimethoxypropane and catalytic p-TsOH directly to the crude reaction mixture (after removing water). Isolate the acetonide protected diol, which is lipophilic and easy to purify.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the divergence between the desired dihydroxylation and the competing side reactions (cleavage and isomerization).

ReactionPathways Diene 1,4-Diene (Diallyl Ether) RCM RCM (Grubbs) Diene->RCM DHF 2,5-Dihydrofuran (Key Intermediate) RCM->DHF OsO4 OsO4 / NMO (Upjohn) DHF->OsO4 Syn-Addn mCPBA mCPBA / H+ DHF->mCPBA Epoxidation RuResidue Residual Ru (Contaminant) DHF->RuResidue Oxidative Stress CisDiol Cis-THF-3,4-diol (Target) OsO4->CisDiol Major Cleavage Diglycolaldehyde (Ring Open) OsO4->Cleavage Over-oxidation (if pH < 6) TransDiol Trans-THF-3,4-diol (Wrong Isomer) mCPBA->TransDiol Anti-Addn RuResidue->Cleavage C-C Bond Break

Caption: Pathway divergence showing how catalyst selection determines stereochemistry and how contaminants (Ru) or pH issues lead to ring cleavage.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType WrongIso Wrong Diastereomer (Cis/Trans mix) IssueType->WrongIso NMR shows J=0-2Hz (Trans) vs J=5-6Hz (Cis) LowYield Low Mass Recovery IssueType->LowYield Clean NMR Low Mass Decomp Decomposition (Aldehydes) IssueType->Decomp Complex NMR CHO peaks Sol_Iso Switch Mechanism: Use OsO4 for Cis Use Epoxide for Trans WrongIso->Sol_Iso Sol_Yield Solubility Issue: Saturate aqueous w/ NaCl Extract w/ n-Butanol LowYield->Sol_Yield Sol_Decomp Over-Oxidation: 1. Scavenge Ru (if RCM used) 2. Buffer pH (Citric Acid) Decomp->Sol_Decomp

Caption: Logic flow for diagnosing the three primary failure modes in THF-diol synthesis.

Comparative Data: Oxidation Methods

MethodReagentsPrimary ProductKey Side ReactionSuitability
Upjohn Cat.[2] OsO₄, NMO, Acetone/H₂Ocis-Diol (>98% de)Over-oxidation to dialdehydeBest for cis-diol
Milas Cat. OsO₄, H₂O₂cis-DiolSignificant oxidative cleavageNot Recommended
Epoxidation mCPBA, then H₃O⁺trans-DiolPolymerization of furan ringBest for trans-diol
Sharpless (DHQ)₂PHAL, K₃Fe(CN)₆Chiral cis-DiolLow conversion with hindered alkenesBest for Enantioselectivity

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[3] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Link

  • Schmidt, B. (2004).[4] Ruthenium-catalyzed ring closing metathesis: A powerful tool for the synthesis of heterocycles. European Journal of Organic Chemistry. Link

  • Donnoli, M. I., et al. (2005). Synthesis of 3,4-dihydroxytetrahydrofuran stereoisomers. Tetrahedron: Asymmetry.[5][6] Link

Sources

Optimization

Technical Support Center: Acyl Group Migration in cis-Tetrahydrofuran-3,4-diol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-tetrahydrofuran-3,4-diol and its derivatives. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-tetrahydrofuran-3,4-diol and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the intramolecular acyl group migration, a common challenge in the synthesis and manipulation of polyol systems. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the regiochemical integrity of your compounds.

Troubleshooting Guide: Navigating Acyl Migration Challenges

Acyl migration is a spontaneous intramolecular reaction that can compromise the purity and yield of your target molecule by producing isomeric impurities.[1][2] This section addresses specific experimental issues with their probable causes and actionable solutions.

Issue 1: Unexpected Isomer Formation During Acylation or Deprotection

Scenario: You've performed a selective acylation on one of the hydroxyl groups of a cis-tetrahydrofuran-3,4-diol derivative, but TLC or LC-MS analysis shows a mixture of products, including the desired isomer and one or more additional spots with the same mass.

Probable Cause: Acyl migration has occurred either during the reaction itself or during the workup and purification process. The cis relationship of the hydroxyl groups in your starting material creates a favorable spatial arrangement for the formation of a cyclic orthoester intermediate, which facilitates the transfer of the acyl group.[3]

Solutions:

  • Kinetic vs. Thermodynamic Control: Understanding the principles of kinetic and thermodynamic control is crucial.[4][5] The initially formed product (kinetic product) may not be the most stable isomer. Over time, or with elevated temperatures, the reaction can equilibrate to the thermodynamically more stable isomer.

    • Actionable Advice: To favor the kinetic product, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate and for the shortest duration necessary.[6] Conversely, to obtain the thermodynamic product, you might consider longer reaction times or gentle heating to allow the system to reach equilibrium.

  • Choice of Acylating Agent and Protecting Group: The nature of the acyl group significantly impacts the rate of migration.

    • Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon, accelerating migration.[7]

    • Sterically bulky acyl groups , such as pivaloyl (Piv) or benzoyl (Bz), can hinder the formation of the cyclic intermediate, thus slowing down or preventing migration.[8]

Acyl GroupRelative Migration RateRationale
Acetyl (Ac)HighSmall steric hindrance.
Benzoyl (Bz)LowIncreased steric bulk near the carbonyl group.[7]
Pivaloyl (Piv)Very LowSignificant steric hindrance from the tert-butyl group.[8]
Table 1: Influence of Acyl Group Steric Bulk on Migration Rate.
  • pH Control During Workup and Purification: Acyl migration is often catalyzed by both acid and base. The rate of migration is generally at a minimum between pH 4 and 5.[9]

    • Protocol: During aqueous workup, use a buffered solution (e.g., citrate or acetate buffer at pH 4-5) to wash your organic extracts. For chromatographic purification on silica gel (which is inherently acidic), consider neutralizing the silica by pre-treating it with a solution of triethylamine in the eluent system, followed by thorough flushing with the mobile phase. Alternatively, use deactivated neutral alumina.

Issue 2: Poor Regioselectivity in Mono-acylation Reactions

Scenario: You are attempting to selectively acylate one of the two hydroxyl groups in cis-tetrahydrofuran-3,4-diol, but you consistently obtain a mixture of the two possible mono-acylated isomers.

Probable Cause: The electronic and steric environments of the two secondary hydroxyl groups in cis-tetrahydrofuran-3,4-diol are very similar, leading to low intrinsic selectivity. The reaction conditions may also be promoting rapid acyl migration, masking any initial selectivity.

Solutions:

  • Enzymatic Acylation: Lipases can offer high regioselectivity in the acylation of polyols. These enzymes can often differentiate between sterically similar hydroxyl groups based on their position within the enzyme's active site.

  • Use of Bulky Reagents: Employing a sterically demanding acylating agent in combination with a bulky base can enhance selectivity for the more sterically accessible hydroxyl group.[10]

  • Protecting Group Strategy: A common and effective approach is to use a temporary protecting group that can bridge the two hydroxyls, such as an acetonide or a benzylidene acetal. This allows for manipulation of other parts of the molecule, and subsequent removal of the protecting group regenerates the cis-diol.

Experimental Protocol: Acetonide Protection of cis-Tetrahydrofuran-3,4-diol

  • Dissolve cis-tetrahydrofuran-3,4-diol (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetonide by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acyl migration in a cis-1,2-diol system?

A1: Acyl migration in cis-1,2-diols proceeds through an intramolecular nucleophilic attack of the free hydroxyl group on the carbonyl carbon of the ester. This forms a five-membered cyclic orthoester intermediate. This intermediate can then collapse in one of two ways: either reverting to the starting material or rearranging to form the isomeric ester. The cis orientation of the hydroxyl groups holds them in close proximity, which lowers the activation energy for the formation of this cyclic intermediate.[3]

Caption: Mechanism of acyl migration via a cyclic orthoester intermediate.

Q2: How can I detect and quantify the extent of acyl migration?

A2: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for separating and detecting isomers.[11][12] Isomers will have the same mass but different retention times. LC-MS can be particularly useful for complex mixtures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for distinguishing between isomers.[14][15] The chemical shifts of the protons and carbons adjacent to the acylated and free hydroxyl groups will be distinct for each isomer. For quantitative analysis, integration of the characteristic signals for each isomer in the ¹H NMR spectrum can provide their relative ratios.[16]

Q3: Is it possible to completely prevent acyl migration?

A3: While completely stopping acyl migration can be challenging, it can be minimized to negligible levels under the right conditions.[1] A combination of strategies is most effective:

  • Low Temperature: Perform reactions and purifications at low temperatures (e.g., 0 °C to -78 °C).

  • pH Control: Maintain a pH between 4 and 5 during aqueous workups.[9]

  • Sterically Hindered Acyl Groups: Use bulky protecting groups like pivaloyl or 2,4,6-trimethylbenzoyl (mesitoyl).[8]

  • Aprotic Solvents: Use non-protic solvents to reduce the availability of protons that can catalyze the migration.

Q4: Does the solvent choice affect the rate of acyl migration?

A4: Yes, the solvent can play a significant role. Protic solvents, especially those that can form hydrogen bonds, can facilitate the proton transfers involved in the formation and breakdown of the orthoester intermediate, potentially accelerating migration. Polar aprotic solvents are often a good choice for minimizing this effect.

Caption: Decision workflow for troubleshooting acyl migration.

References

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - SciSpace. [Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC - NIH. [Link]

  • Preparation, acyl migration and applications of the acylglycerols and their isomers: a review - Wiley Online Library. [Link]

  • Mechanism of Acyl Group Migration in Carbohydrates - OUCI. [Link]

  • Mechanism of N→O and O→N intramolecular acyl migration reaction - ResearchGate. [Link]

  • Preparation, acyl migration and applications of the acylglycerols and their isomers - Monash University. [Link]

  • Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - NIH. [Link]

  • Mechanism of acyl migration assuming preceding deprotonation and the... - ResearchGate. [Link]

  • Acyl Protective Groups - Chem-Station Int. Ed. [Link]

  • Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed. [Link]

  • Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols - PMC. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation - PMC. [Link]

  • NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions of the 1-O-Acyl-β-d-glucopyranuronate Conjugates of 2-, 3-, and 4-(Trifluoromethyl)benzoic Acids - ACS Publications. [Link]

  • Amino Acid-Protecting Groups - ACS Publications. [Link]

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements - ResearchGate. [Link]

  • Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation - ResearchGate. [Link]

  • Mechanism of Acyl Group Migration in Carbohydrates - ResearchGate. [Link]

  • Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Protecting group - Wikipedia. [Link]

  • Gold-catalyzed ring-expansion through acyl migration to afford furan-fused polycyclic compounds - Chemical Communications (RSC Publishing). [Link]

  • Understanding the Role of Polyols and Sugars in Reducing Aggregation in IgG2 and IgG4 Monoclonal Antibodies During Low-pH Viral Inactivation Step - MDPI. [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]

  • Study of Acyl Migration Phenomena in Organic Chemistry - Oreate AI. [Link]

  • Synthesis of cyclic peptides via O– N-acyl migration - ResearchGate. [Link]

  • Mechanism of Acyl Group Migration in Carbohydrates-1 - Åbo Akademi University Research Portal. [Link]

  • Chromatographic investigation on acyl migration in betacyanins and their decarboxylated derivatives - PubMed. [Link]

  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol? - ResearchGate. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. [Link]

  • HPLC/1H NMR spectroscopic studies of the reactive alpha-1-O-acyl isomer formed during acyl migration of S-naproxen beta-1-O-acyl glucuronide - PubMed. [Link]

  • Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts - ResearchGate. [Link]

  • Protecting Group Chemistry: Protection of 1,3-diols - YouTube. [Link]

  • Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. [Link]

  • Highly Efficient Synthesis of Multisubstituted 2-Acyl Furans via PIFA/I2-Mediated Oxidative Cycloisomerization of cis-2-En-4-yn-1-ols - Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Studies Towards 1,3-Diol Units Starting from syn β-Hydroxy Acylsilanes. - ResearchGate. [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - PMC - NIH. [Link]

  • NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl) benzoic acids - PubMed. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of Tetrahydrofuran-3,4-diol derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions, stereocontrol, and isolation protocols. Route Selection & Strategy (Decision Matrix) Bef...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions, stereocontrol, and isolation protocols.

Route Selection & Strategy (Decision Matrix)

Before beginning optimization, confirm your synthetic pathway matches your stereochemical requirements. The synthesis of THF-3,4-diol is strictly governed by the mechanism of oxygen introduction.

RouteSelection Start Target Molecule Selection Stereo Required Stereochemistry? Start->Stereo Cis Cis-Diol (Syn) Stereo->Cis Syn-Addition Trans Trans-Diol (Anti) Stereo->Trans Anti-Addition RouteA Route A: Catalytic Dihydroxylation (OsO4 / NMO) Cis->RouteA Petro-based (High Purity) RouteB Route B: Bio-Based Dehydration (From Erythritol) Cis->RouteB Bio-based (Scale-up) RouteC Route C: Epoxidation + Hydrolysis (mCPBA -> H3O+) Trans->RouteC Standard

Figure 1: Strategic decision tree for selecting the synthetic route based on stereochemical requirements and feedstock availability.

Knowledge Base: The cis-Diol Route (Upjohn/Sharpless)

Context: The most common request involves the Upjohn Dihydroxylation using Osmium Tetroxide (


) and N-Methylmorpholine N-oxide (NMO).[1] While robust, this reaction suffers from work-up difficulties due to the high water solubility of the product and toxicity of the catalyst.
Standard Operating Procedure (SOP-01): Catalytic syn-Dihydroxylation
  • Reagents: 2,5-Dihydrofuran (1.0 eq),

    
     (0.2–1.0 mol%), NMO (1.1 eq as 50% aq. solution).
    
  • Solvent: Acetone/Water (8:1 v/v) or

    
    -BuOH/Water (1:1). Note: Homogeneity is critical.
    
  • Execution:

    • Dissolve alkene in solvent.

    • Add NMO.[1][2]

    • Add

      
       catalyst (as 2.5% wt in 
      
      
      
      -BuOH) at 0°C.
    • Warm to RT and stir until TLC indicates consumption (typically 4–12 h).

  • Quench (CRITICAL): Add solid Sodium Sulfite (

    
    , 10 eq relative to Os) and stir for 60 mins.
    
Troubleshooting Guide (Q&A)

Ticket #101: "My reaction turned black and yield is low."

  • Diagnosis: This is "Osmium Black" (colloidal

    
    ). It indicates the re-oxidant (NMO) was consumed or the cycle failed, leading to catalyst precipitation.
    
  • Solution:

    • Ensure NMO is fresh. Old NMO degrades to morpholine.

    • Citric Acid Buffer: Run the reaction at pH 5–6 using citric acid. This accelerates the hydrolysis of the intermediate osmate ester and prevents catalyst stagnation.

Ticket #102: "I cannot extract the product from the aqueous layer."

  • Diagnosis: THF-3,4-diol is extremely polar and water-soluble (LogP ≈ -1.5). Standard ether/EtOAc extractions often fail.

  • Protocol Adjustment:

    • Evaporation: Do not extract. Quench with sulfite, filter off the black osmium salts, and evaporate the solvent in vacuo to dryness.

    • Trituration: Treat the solid residue with hot Ethanol or Isopropanol. The inorganic salts (NMO byproducts, sulfites) are less soluble; the diol will dissolve. Filter and concentrate.

    • Derivatization (Alternative): If purity is paramount, acetylate the crude mixture (

      
      ) to form the diacetate, which is easily extractable with EtOAc. Hydrolyze back to the diol later.
      

Knowledge Base: The trans-Diol Route (Epoxidation)

Context: Synthesis of the trans-isomer requires an anti-addition mechanism. This is achieved by forming the epoxide (6-oxa-3-azabicyclo[3.1.0]hexane derivative) and opening it with water.

Workflow Diagram: Epoxide Ring Opening

TransSynthesis Substrate 2,5-Dihydrofuran Step1 mCPBA CH2Cl2, 0°C Substrate->Step1 Epoxide 3,4-Epoxytetrahydrofuran Step2 H2SO4 (cat.) H2O, 60°C Epoxide->Step2 TransDiol trans-THF-3,4-diol Step1->Epoxide Step2->TransDiol

Figure 2: Sequential pathway for trans-diol synthesis via epoxide hydrolysis.

Troubleshooting Guide (Q&A)

Ticket #201: "The epoxide opening is producing oligomers (poly-THF)."

  • Diagnosis: Acid concentration is too high. THF rings are prone to cationic polymerization (ring-opening polymerization) under strong acidic conditions.

  • Solution:

    • Switch to a solid acid catalyst (e.g., Amberlyst-15) or use dilute

      
       (perchloric acid) rather than 
      
      
      
      .
    • Keep temperature moderate (<60°C).

    • High Dilution: Run the hydrolysis in dilute aqueous solution to favor intermolecular attack by water over intramolecular attack by another alcohol molecule.

Knowledge Base: Bio-Based Route (Erythritol Dehydration)

Context: For large-scale or "green" chemistry applications, dehydrating Erythritol (a fermentation product) yields cis-THF-3,4-diol (1,4-anhydroerythritol).

Ticket #301: "Reaction mixture is charring/coking at high temperatures."

  • Diagnosis: Dehydration of sugars/polyols requires high heat (>140°C) and acid, leading to caramelization.

  • Optimization:

    • Reactive Distillation: The product (bp ~270°C, but volatile under vacuum) should be removed as it forms.

    • Catalyst: Use Zeolite H-ZSM-5 or Sulfated Zirconia instead of mineral acids. These heterogeneous catalysts reduce charring and simplify workup.

Summary of Physicochemical Properties (For Isolation)

PropertyValue/NoteImplication for Workup
Boiling Point ~275°C (dec.)Distillation requires high vacuum (<0.1 mmHg).
Solubility Water, MeOH, EtOHDo not use Hexane/Ether for extraction.
Stability Acid sensitive (polymerizes)Neutralize completely before concentration.
Stereochemistry cis (meso) vs trans (chiral)Check by NMR (

coupling constants differ).

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[1] Tetrahedron Letters, 17(23), 1973–1976. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Dodekatos, G., Schüth, F., & Tüysüz, H. (2018). Dehydration of Erythritol to 1,4-Anhydroerythritol over Solid Acid Catalysts. ACS Sustainable Chemistry & Engineering, 6(5), 6295–6304. Link

  • Robinson, P. L., & Barry, C. N. (Patent). Process for the preparation of 3,4-dihydroxytetrahydrofuran.[3][4] US Patent 5,969,165. Link

Sources

Optimization

Technical Support Center: Purification of Tetrahydrofuran-3,4-diol Diastereomers

Welcome to the technical support center for the purification of Tetrahydrofuran-3,4-diol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tetrahydrofuran-3,4-diol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the challenging separation of cis- and trans- Tetrahydrofuran-3,4-diol. As every experienced scientist knows, the separation of diastereomers, particularly those with similar polarities and functionalities like diols, requires a nuanced understanding of separation principles and careful optimization of experimental parameters. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.

Understanding the Challenge: The Role of Structure and Intermolecular Forces

The primary difficulty in separating cis- and trans- Tetrahydrofuran-3,4-diol lies in their subtle structural differences. Both isomers possess two hydroxyl groups capable of forming hydrogen bonds with the stationary phase in chromatography and with solvent molecules.[1] The spatial arrangement of these hydroxyl groups (cis or trans) dictates the overall dipole moment and the accessibility of these groups for interaction, which are the very properties we exploit for separation. The potential for intramolecular hydrogen bonding, particularly in the cis-isomer, can further influence its interaction with the stationary phase and its solubility, adding another layer of complexity to the separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating Tetrahydrofuran-3,4-diol diastereomers?

A1: The most common and effective laboratory techniques for separating these diastereomers include:

  • Flash Column Chromatography: A preparative technique that is often the first choice due to its scalability and cost-effectiveness.[2]

  • Fractional Crystallization: This method relies on the differential solubility of the diastereomers. It can be highly effective, especially after derivatization.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is particularly useful for separating challenging mixtures. Both normal-phase and reversed-phase chromatography can be employed.[2]

Q2: I'm struggling to get good separation with flash chromatography. What are the key parameters to optimize?

A2: For polar compounds like diols, optimizing the solvent system is crucial. The polarity of the eluent needs to be fine-tuned to achieve differential migration of the diastereomers on the silica gel. A common issue is that both isomers either remain on the baseline or move with the solvent front. The key is to find a solvent mixture that provides a retention factor (Rf) in the optimal range of 0.2-0.4 for the less polar isomer on a TLC plate.

Q3: Is derivatization necessary for separating these diastereomers?

A3: While not always strictly necessary, derivatization can significantly improve the separation efficiency for both chromatography and crystallization.[2][3] By converting the diols into esters (e.g., acetates or benzoates) or by reacting them with a chiral derivatizing agent, you can:

  • Increase the difference in polarity between the diastereomers.

  • Introduce bulky groups that create greater steric hindrance differences.

  • Enhance crystallinity for easier fractional crystallization.[2]

  • Introduce a chromophore for easier detection by UV-Vis during chromatography.

Q4: My diastereomers are co-eluting in HPLC. What are my options?

A4: Co-elution is a common challenge. Here's a systematic approach to troubleshoot this:

  • Optimize the Mobile Phase: Small changes in the solvent composition or the use of additives can significantly impact selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase fails, switching to a column with a different selectivity is the next logical step. For polar compounds, a diol-based column might offer different selectivity compared to a standard silica or C18 column.

  • Consider Derivatization: As mentioned earlier, derivatizing the diols can alter their chromatographic behavior and improve separation.

  • Explore Chiral HPLC: Even though you are separating diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity for separation.[4]

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Separation (Spots overlap on TLC and column) Insufficient difference in polarity between diastereomers.Optimize Solvent System: Experiment with different solvent mixtures. For diols, a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or a small percentage of methanol) is common. The hydroxyl groups of the diols interact with the silanol groups of the silica gel via hydrogen bonding. A carefully chosen eluent will compete for these interaction sites to different extents for each diastereomer, leading to differential migration.
Compound Stuck on the Column Solvent system is not polar enough.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If the compound is still not eluting, consider adding a small amount of a very polar solvent like methanol (up to 5-10%) to the eluent. Methanol is a strong hydrogen bond donor and acceptor and will effectively displace the diols from the silica gel.
Compound Elutes Too Quickly (at the solvent front) Solvent system is too polar.Decrease Eluent Polarity: Reduce the percentage of the polar solvent. This will increase the interaction of the diols with the stationary phase, leading to better retention and separation.
Tailing Peaks Strong, non-ideal interactions with the silica gel.Add a Modifier: For diols, which are weak acids, tailing can occur due to interaction with acidic silanol groups. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can saturate these active sites and improve peak shape. However, for neutral diols, this is less likely to be the primary solution. More often, tailing is due to slow kinetics of desorption, which can sometimes be improved by changing the solvent system to one with better solubilizing power for the diols while maintaining an appropriate polarity for separation.
Preparative HPLC
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Peak Tailing Secondary interactions with the stationary phase; column overload.Optimize Mobile Phase pH: If derivatized with an acidic or basic moiety, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. Use a High-Purity Stationary Phase: Modern, end-capped columns have fewer residual silanol groups, reducing secondary interactions. Reduce Sample Load: Overloading the column is a common cause of peak distortion.
Co-elution Insufficient selectivity of the chromatographic system.Change Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) or the buffer. Switch Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a diol column). These phases offer different interaction mechanisms (π-π interactions, dipole-dipole) that may provide the needed selectivity. Derivatization: As a last resort for analytical scale, or a primary strategy for preparative scale, derivatization can significantly alter the properties of the diastereomers, making them easier to separate.
Poor Resolution Inefficient separation.Decrease Flow Rate: This allows more time for equilibrium between the mobile and stationary phases, often improving resolution. Increase Column Length or Decrease Particle Size: Both of these will increase the number of theoretical plates and thus improve efficiency and resolution.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The optimal solvent system must be determined by thin-layer chromatography (TLC) analysis first.

  • TLC Analysis:

    • Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate and gradually increase the polarity).

    • The ideal solvent system will give a good separation of the two spots with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of sample to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Equilibrate the column by passing several column volumes of the starting eluent through it.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If the diastereomers are close in polarity, a shallow gradient of increasing polarity may be necessary to achieve separation.

Protocol 2: Derivatization followed by Fractional Crystallization

This protocol is a conceptual workflow and requires optimization for the specific derivatizing agent and solvent system.

  • Derivatization:

    • React the mixture of Tetrahydrofuran-3,4-diol diastereomers with a suitable achiral derivatizing agent (e.g., benzoyl chloride in the presence of a base like pyridine) to form the corresponding dibenzoate esters.

    • Alternatively, for chiral resolution, a chiral derivatizing agent can be used.[5][6]

    • Work up the reaction to isolate the crude diastereomeric ester mixture.

  • Solvent Screening for Crystallization:

    • Dissolve a small amount of the diastereomeric ester mixture in a range of solvents at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then to 0-4 °C.

    • The ideal solvent will dissolve the mixture when hot but will lead to the precipitation of one diastereomer upon cooling, while the other remains in solution.

  • Fractional Crystallization:

    • Dissolve the bulk of the diastereomeric ester mixture in the chosen solvent at its boiling point to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed. Seeding with a pure crystal of the desired diastereomer can promote crystallization.[2]

    • Collect the crystals by filtration.

    • Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., HPLC or NMR).

    • Further recrystallization of the solid or crystallization from the mother liquor may be necessary to improve the purity and yield of each diastereomer.

Visualizations

Logical Workflow for Diastereomer Separation

SeparationWorkflow start Diastereomeric Mixture (cis/trans-Tetrahydrofuran-3,4-diol) tlc TLC Analysis (Solvent Scouting) start->tlc hplc_prep Preparative HPLC start->hplc_prep High Resolution Required deriv Derivatization start->deriv Direct Derivatization flash_chrom Flash Column Chromatography tlc->flash_chrom Good Separation (ΔRf > 0.1) tlc->deriv Poor Separation (ΔRf < 0.1) pure_cis Pure cis-Isomer flash_chrom->pure_cis pure_trans Pure trans-Isomer flash_chrom->pure_trans hplc_prep->pure_cis hplc_prep->pure_trans deriv->flash_chrom cryst Fractional Crystallization deriv->cryst cryst->pure_cis cryst->pure_trans

Caption: A decision-making workflow for separating Tetrahydrofuran-3,4-diol diastereomers.

Troubleshooting Logic for Co-eluting Peaks in HPLC

HPLCTroubleshooting start Co-eluting Peaks Observed opt_mobile Optimize Mobile Phase (e.g., change solvent ratio, buffer) start->opt_mobile change_col Change Stationary Phase (e.g., different column chemistry) opt_mobile->change_col Failure resolved Peaks Resolved opt_mobile->resolved Success derivatize Derivatize Sample change_col->derivatize Failure change_col->resolved Success derivatize->resolved Success

Sources

Troubleshooting

Preventing undesired side products in Tetrahydrofuran-3,4-diol reactions

Topic: Preventing Undesired Side Products in Tetrahydrofuran-3,4-diol Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Executive Summary Tetrahydrofuran-3,4-diol (THF-diol) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Undesired Side Products in Tetrahydrofuran-3,4-diol Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

Tetrahydrofuran-3,4-diol (THF-diol) is a high-value chiral scaffold, most notably serving as the P2-ligand core in HIV protease inhibitors like Amprenavir , Fosamprenavir , and Darunavir . Its vicinal diol functionality, embedded within a cyclic ether, presents unique reactivity challenges.

This technical guide addresses the three most critical failure modes encountered during derivatization:

  • Elimination vs. Substitution: Unintended formation of dihydrofurans during activation.

  • Oxidative Ring Cleavage: Accidental scission of the C3-C4 bond.

  • Acetalization Oligomerization: Thermodynamic instability during protection steps.

Module 1: Activation & Leaving Group Chemistry
Q: Why do I observe 2,5-dihydrofuran formation when mesylating my THF-3,4-diol?

A: This is a classic competition between SN2 substitution (desired) and E2 elimination (undesired).

The secondary hydroxyl groups on the THF ring are sterically constrained. When you convert the hydroxyls into leaving groups (Mesylates/Tosylates) in the presence of a base, the protons at C2 and C5 become susceptible to abstraction. If the reaction temperature is too high or the base is too strong/hindered, the system favors elimination to relieve torsional strain, forming the aromatic-like furan or dihydrofuran systems.

The Fix: Kinetic Control Protocol To favor bis-mesylation over elimination, you must operate under strict kinetic control.

Standard Operating Procedure (SOP): Low-Temp Mesylation

  • Solvent: Anhydrous Dichloromethane (DCM). Do not use THF as it can obscure impurity profiling.

  • Base: Triethylamine (Et3N). Avoid stronger bases like DBU or hydrides.

  • Temperature: Start at -10°C .

  • Addition: Add Methanesulfonyl chloride (MsCl) dropwise over 30 minutes.

Visualizing the Failure Mode:

Elimination_Pathway Start THF-3,4-diol Intermediate Mono-Mesylate Intermediate Start->Intermediate MsCl, Et3N, -10°C Product Bis-Mesylate (Desired) Intermediate->Product MsCl (excess) S_N2 Pathway SideProduct 2,5-Dihydrofuran (Undesired Elimination) Intermediate->SideProduct High Temp (>0°C) E2 Pathway

Figure 1: The bifurcation point between successful activation and elimination. Temperature control is the primary switch.

Module 2: Protection Strategies (Acetonides)
Q: My yield for the isopropylidene protection (acetonide) is low, and I see broad peaks in the NMR baseline. What is happening?

A: You are likely forming intermolecular oligomers rather than the intramolecular cyclic acetal.

The formation of the 5,5-bicyclic system (the THF ring fused to the dioxolane ring) is thermodynamically favored only if the diol is cis . If you are working with the trans-diol, the acetonide cannot bridge the C3-C4 gap without introducing immense strain. Instead, the acetone reacts with diols from different molecules, creating a polymer chain.

Troubleshooting Matrix:

ParameterRecommendationReason
Reagent 2,2-Dimethoxypropane (DMP) Drives equilibrium forward by producing methanol (volatile) rather than water.
Catalyst p-Toluenesulfonic acid (pTSA) Strong enough to catalyze, but use sparingly (0.1 eq).
Water Control Molecular Sieves (3Å) Essential. Water induces hydrolysis, reverting the product to the starting diol.
Stereochemistry Verify Cis-Configuration Trans-diols require distinct protecting groups (e.g., bis-benzyl ethers) rather than cyclic acetals.
Module 3: Oxidative Stability
Q: I attempted to oxidize a side chain, but my product mass is significantly lower than expected. Did I lose the ring?

A: Yes. You likely triggered Oxidative Cleavage (Glycol Scission) .

Vicinal diols (1,2-diols) are extremely sensitive to periodates (NaIO4) and lead tetraacetate (Pb(OAc)4). These reagents specifically cleave the C-C bond between the hydroxyls, opening the THF ring and generating a dialdehyde.

Mechanism of Failure: The reaction proceeds through a cyclic periodate ester intermediate. Because the THF-3,4-diol is rigid, if the hydroxyls are cis, this ester forms instantly, leading to rapid ring opening.

Preventative Guidelines:

  • Avoid Periodates: Never use NaIO4 if the ring system must remain intact.

  • Alternative Oxidants:

    • For primary alcohol oxidation elsewhere on the molecule: Use TEMPO/NaOCl or Swern Oxidation . These are generally chemoselective and will not cleave the C-C bond of the diol.

    • For secondary alcohols: Use Dess-Martin Periodinane (DMP) .

Summary of Reaction Parameters

The following table synthesizes the optimal conditions to avoid the side products discussed above.

Reaction TypeTarget ProductMajor Side ProductCritical Control Parameter
Mesylation Bis-mesylate (Leaving Group)Dihydrofuran (Elimination)Temp < 0°C ; Slow addition of base.
Acetalization 3,4-O-Isopropylidene-THFOligomers / PolymerAnhydrous conditions ; Use DMP + pTSA.
Oxidation Side-chain aldehyde/acidRing-opened DialdehydeAvoid NaIO4 ; Use TEMPO or Swern.
Cyclization Bis-THF LigandMonocyclic etherStereocontrol of precursor (See Ghosh et al. [1]).
Visualizing the Decision Pathways

Decision_Tree Root THF-3,4-diol Substrate Branch_Protect Goal: Protection Root->Branch_Protect Branch_Activate Goal: Activation (LG) Root->Branch_Activate Branch_Oxidize Goal: Side-Chain Oxidation Root->Branch_Oxidize Success_Protect Cis-diol + DMP/H+ -> Acetonide Branch_Protect->Success_Protect Fail_Protect Trans-diol + Acetone -> Oligomers Branch_Protect->Fail_Protect Success_Activate MsCl + -10°C -> Bis-Mesylate Branch_Activate->Success_Activate Fail_Activate High Temp / Strong Base -> Elimination (Furan) Branch_Activate->Fail_Activate Success_Oxidize TEMPO / Swern -> Intact Ring Branch_Oxidize->Success_Oxidize Fail_Oxidize NaIO4 / Pb(OAc)4 -> Ring Cleavage Branch_Oxidize->Fail_Oxidize

Figure 2: Strategic decision tree for THF-diol derivatization. Red nodes indicate high-risk pathways to be avoided.

References
  • Ghosh, A. K., et al. (2004).[1][2] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). "Oxidation of Diols - Cleavage of Glycols." Organic Chemistry Portal.

  • Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Acetonide stability conditions).
  • Master Organic Chemistry. (2020). "Mesylates and Tosylates."[3][4] Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of (3R,4S)-Tetrahydro-3,4-furandiol

Introduction: The Significance of (3R,4S)-Tetrahydro-3,4-furandiol (3R,4S)-Tetrahydro-3,4-furandiol is a chiral diol whose tetrahydrofuran core is a prevalent scaffold in numerous natural products and pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3R,4S)-Tetrahydro-3,4-furandiol

(3R,4S)-Tetrahydro-3,4-furandiol is a chiral diol whose tetrahydrofuran core is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The defined stereochemistry at the C3 and C4 positions significantly influences its biological activity and physical properties. Consequently, unambiguous confirmation of its structure, particularly its relative and absolute stereochemistry, is a critical step in any research and development endeavor. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and spatial relationships of each atom.

Predicted 1H NMR Spectral Analysis: A Detailed Walkthrough

The 1H NMR spectrum of (3R,4S)-Tetrahydro-3,4-furandiol is anticipated to exhibit distinct signals corresponding to the protons on the tetrahydrofuran ring and the hydroxyl groups. The chemical shifts and coupling constants are dictated by the molecule's stereochemistry.

Expected Chemical Shifts and Multiplicities

Due to the cis relationship of the two hydroxyl groups in the (3R,4S) isomer, the molecule possesses a Cs symmetry plane bisecting the C3-C4 bond in a planar conformation, which is unlikely, or more realistically, undergoes rapid conformational averaging between two envelope or twist conformations. This can lead to chemical equivalence of certain protons.

  • H3 and H4 (methine protons): These protons are attached to the carbons bearing the hydroxyl groups. They are expected to be in a similar chemical environment. Due to the electronegativity of the adjacent oxygen atoms, their signals will be downfield, likely in the range of 4.0-4.5 ppm . Given the cis relationship, the dihedral angle between H3 and H4 will be approximately 0° in a planar conformation, leading to a relatively large vicinal coupling constant (JH3-H4). In a more realistic puckered conformation, this coupling will be an average but is still expected to be significant. Each of these protons will also couple to the adjacent methylene protons (H2 and H5). Therefore, the signals for H3 and H4 are predicted to be complex multiplets, possibly appearing as a single multiplet due to similar chemical shifts.

  • H2 and H5 (methylene protons): These two CH2 groups are adjacent to the ring oxygen. The protons within each methylene group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). They are expected to resonate in the range of 3.7-4.0 ppm . Each of these protons will also couple to the vicinal methine proton (H3 or H4). This will result in two sets of complex multiplets for the H2 and H5 protons.

  • Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature. In a non-protic solvent like CDCl3, they might appear as broad singlets anywhere between 1.5 and 5.0 ppm . In DMSO-d6, hydrogen bonding with the solvent will result in sharper signals at a more downfield position, typically 4.0-6.0 ppm , and may even show coupling to the adjacent methine protons (H3 and H4). To confirm the identity of these peaks, a D2O exchange experiment can be performed, which will cause the hydroxyl proton signals to disappear.

The Crucial Role of Coupling Constants in Stereochemical Assignment

The vicinal coupling constants (3JHH) are invaluable for confirming the cis stereochemistry of the diol. In five-membered rings, the relationship between dihedral angle and coupling constant, as described by the Karplus equation, is more complex than in six-membered rings due to ring puckering. However, some general trends are observed:

  • cis vs. trans Coupling: In many substituted tetrahydrofurans, the cis coupling constants (protons on the same side of the ring) are generally larger than the trans coupling constants (protons on opposite sides). For the (3R,4S) isomer, the coupling between H3 and H4 is a cis interaction and is expected to be in the range of 5-8 Hz . In contrast, the corresponding trans coupling in the (3R,4R) or (3S,4S) diastereomers would be significantly smaller, typically 1-4 Hz . This difference is a key diagnostic feature for distinguishing between diastereomers.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum provides complementary information and is generally simpler to interpret due to the absence of carbon-carbon coupling (in routine spectra).

  • C3 and C4 (methine carbons): These carbons, bonded to the hydroxyl groups, will be the most downfield of the ring carbons due to the deshielding effect of the oxygen atoms. They are expected to resonate in the range of 70-80 ppm . Due to the symmetry in the molecule, they may appear as a single peak.

  • C2 and C5 (methylene carbons): These carbons are adjacent to the ring oxygen and will also be deshielded, appearing in the range of 65-75 ppm . Similar to the methine carbons, they may also give rise to a single signal.

The predicted chemical shifts are summarized in the table below.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H3 / H44.0 - 4.5 (m)-
H2 / H53.7 - 4.0 (m)-
OH1.5 - 5.0 (broad s in CDCl3)-
C3 / C4-70 - 80
C2 / C5-65 - 75

Comparison with a Structurally Similar Analog: 3-Hydroxytetrahydrofuran

To ground our predictions, we can compare them to the known NMR data of 3-hydroxytetrahydrofuran. While this molecule lacks the second hydroxyl group and the defined stereochemistry of our target, it provides a useful reference for the chemical shifts of the ring protons and carbons.

Atom (in 3-Hydroxytetrahydrofuran)1H Chemical Shift (ppm)[1]13C Chemical Shift (ppm)
H3~4.46-
H2 / H5~3.7-4.0-
H4~1.9-2.1-
C3-~70
C2 / C5-~68
C4-~35

The data for 3-hydroxytetrahydrofuran shows that the proton and carbon at the hydroxyl-bearing position (C3) are significantly downfield, which aligns with our predictions for (3R,4S)-Tetrahydro-3,4-furandiol. The introduction of a second hydroxyl group at C4 in our target molecule is expected to further deshield the ring protons and carbons, particularly H3/H4 and C3/C4.

Experimental Protocols

For obtaining high-quality NMR spectra of (3R,4S)-Tetrahydro-3,4-furandiol, the following experimental protocols are recommended:

Sample Preparation
  • Solvent Selection: For 1H NMR, deuterated chloroform (CDCl3) is a common choice. However, for observing sharper hydroxyl proton signals and potential coupling, deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended. For 13C NMR, CDCl3 or DMSO-d6 are both suitable.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • To confirm the assignment of protons, perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.

    • To aid in the assignment of diastereotopic methylene protons, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can reveal through-space proximities.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • To assign the carbon signals, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is essential to correlate each carbon with its directly attached proton(s).

    • A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the structure.

  • D2O Exchange:

    • Acquire a 1H NMR spectrum.

    • Add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the 1H NMR spectrum. The signals corresponding to the hydroxyl protons will exchange with deuterium and disappear from the spectrum.

Visualizing the Analysis Workflow

The logical flow of the NMR analysis can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Confirmation Confirmatory Experiments 1H_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (C-H Correlations) 1H_NMR->HSQC D2O_Exchange D2O Exchange (Identify OH protons) 1H_NMR->D2O_Exchange 13C_NMR 13C NMR Spectrum (Chemical Shifts) 13C_NMR->HSQC NOESY NOESY/ROESY (Through-space Correlations) COSY->NOESY HMBC HMBC (Long-range C-H Correlations) HSQC->HMBC

Caption: Workflow for the comprehensive NMR analysis of (3R,4S)-Tetrahydro-3,4-furandiol.

Conclusion and Future Outlook

This guide provides a detailed predictive framework for the 1H and 13C NMR spectral analysis of (3R,4S)-Tetrahydro-3,4-furandiol. By understanding the expected chemical shifts, multiplicities, and the diagnostic power of coupling constants, researchers can effectively utilize NMR spectroscopy to confirm the synthesis and stereochemistry of this important chiral building block. The comparison with the diastereomeric (3R,4R) and (3S,4S) isomers, once their spectral data become available, will further solidify the assignment and provide a complete NMR characterization of this family of molecules. The methodologies outlined here represent a robust approach to the structural elucidation of complex chiral molecules, a critical skill in modern chemical and pharmaceutical research.

References

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of Tetrahydrofuran-3,4-diol and Derivatives

Executive Summary Tetrahydrofuran-3,4-diol (THF-diol) represents a unique analytical challenge due to its low molecular weight (118.13 g/mol ), high polarity, and lack of chromophores. It is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3,4-diol (THF-diol) represents a unique analytical challenge due to its low molecular weight (118.13 g/mol ), high polarity, and lack of chromophores. It is a critical intermediate in the metabolic degradation of the solvent tetrahydrofuran (THF) and a valuable chiral building block.

This guide compares the two dominant analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) via silylation/boronation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via adduct formation or derivatization.

Key Finding: While LC-MS/MS offers superior throughput for aqueous biological matrices, GC-MS with boronate derivatization is the only self-validating method for distinguishing cis- and trans- stereoisomers without specialized chiral columns.

Method Selection Matrix
FeatureGC-MS (TMS Derivatization)GC-MS (Boronate Derivatization)LC-MS/MS (ESI/APCI)
Primary Utility General quantification & IDStereochemical differentiation (cis-diol specific)High-throughput bioanalysis (urine/plasma)
Sensitivity (LOD) High (pg range)ModerateModerate to High (dependent on adducts)
Sample Prep Labor-intensive (Must be anhydrous)Labor-intensive (Must be anhydrous)Minimal (Dilute & Shoot)
Isomer Selectivity Poor (requires high-res column)Excellent (Chemical selectivity)Poor (requires chiral column)

Part 1: The Analytical Challenge & Causality

The core difficulty in analyzing THF-diol lies in its structure. As a cyclic ether with two hydroxyl groups, it is highly water-soluble, making extraction into organic solvents for GC difficult. Furthermore, in Electrospray Ionization (ESI), the molecule is neutral and "proton-shy," leading to poor ionization efficiency unless specific adducts (


, 

) are targeted.
The Stereochemistry Bottleneck

THF-diol exists as cis (meso) and trans (racemic) isomers.

  • Biological Context: Metabolic oxidation of THF often yields specific stereoisomers.

  • Chemical Consequence: The cis-isomer has syn-periplanar hydroxyls, allowing it to form cyclic esters with boronic acids. The trans-isomer cannot form these cyclic structures due to ring strain. We exploit this chemical causality in the GC-MS protocols below.

Part 2: GC-MS Analysis – The Structural Gold Standard

GC-MS is preferred for structural confirmation. However, the diol must be derivatized to reduce hydrogen bonding and increase volatility.

Strategy A: Silylation (BSTFA)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1] Mechanism: Replaces active protons on -OH groups with trimethylsilyl (TMS) groups. Result: Formation of Bis-TMS-THF-3,4-diol (MW 262).

  • Pros: Reacts with both cis and trans isomers.

  • Cons: Moisture sensitive; TMS derivatives of stereoisomers often co-elute on standard 5% phenyl columns.

Strategy B: Boronate Derivatization

Reagent: Phenylboronic Acid (PBA) or n-Butylboronic Acid. Mechanism: Condensation reaction with cis-1,2-diols to form a cyclic boronate ester. Result: Formation of a rigid bicyclic system.

  • Pros: Self-Validating Specificity. Only the cis-isomer reacts to form the cyclic ester. If a peak appears, it is the cis isomer.

  • Cons: The trans-isomer remains underivatized and likely does not elute or tails badly.

Visualization: GC-MS Fragmentation Logic

The following diagram illustrates the fragmentation pathway for the TMS derivative, crucial for confirming identity in complex matrices.

G Start Bis-TMS-THF-diol (Molecular Ion m/z 262) M15 Loss of Methyl [M-15]+ (m/z 247) Start->M15 -CH3 (Low Intensity) RingOpen Ring Cleavage (Alpha-Cleavage) Start->RingOpen Electron Impact MajorFrag Base Peak (m/z 147 or 129) RingOpen->MajorFrag Si-O-Si rearrangement

Figure 1: Proposed fragmentation pathway for Bis-TMS-Tetrahydrofuran-3,4-diol under Electron Impact (70eV).

Part 3: LC-MS/MS Analysis – The Bio-Analytical Solution

For analyzing THF-diol in urine or plasma, drying samples for GC is impractical. LC-MS is the alternative, but direct ESI is weak.

Strategy: Adduct Monitoring or Dansylation

Since THF-diol lacks a basic nitrogen for protonation (


), we must rely on:
  • Sodium Adducts (

    
    ):  Common but unstable collision energy (CE) curves.
    
  • Ammonium Adducts (

    
    ):  Promoted by adding Ammonium Acetate to the mobile phase.
    
  • Derivatization (Dansylation): Reacting the -OH with Dansyl Chloride introduces a tertiary amine, creating a strong

    
     signal and distinct UV absorbance.
    

Part 4: Detailed Experimental Protocols

Protocol 1: GC-MS Determination (Total Diol via TMS)

Objective: Quantify total THF-3,4-diol content.

  • Sample Preparation:

    • Take 100 µL of aqueous sample.

    • Evaporate to complete dryness under Nitrogen at 40°C. Critical: Any residual water will hydrolyze the reagent.

    • Add 50 µL anhydrous Pyridine and 50 µL BSTFA (with 1% TMCS).

  • Reaction:

    • Incubate at 70°C for 30 minutes.

  • Analysis:

    • Inject 1 µL into GC-MS (Split 1:10).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • QC Check: Monitor m/z 73 (TMS) and m/z 147 (Pentamethyldisiloxane rearrangement) to confirm derivatization efficiency.

Protocol 2: LC-MS/MS High-Throughput Screen

Objective: Rapid detection in biological media.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Acetate (pH 5.0).

    • B: Methanol + 10mM Ammonium Acetate.

    • Note: Ammonium acetate is essential to drive the

      
       adduct (m/z 136).
      
  • Column:

    • HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to high polarity. A C18 column will result in elution at the void volume.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.[2]

    • MRM Transition: 136.1 -> 118.1 (Loss of NH3) and 136.1 -> 100.1 (Loss of NH3 + H2O).

Part 5: Data Interpretation & Workflow

The following decision tree guides the researcher in selecting the correct workflow based on the sample state and data requirements.

Workflow Start Sample: THF-3,4-diol Matrix Is the Matrix Aqueous? Start->Matrix YesAq Yes (Urine/Media) Matrix->YesAq Yes NoAq No (Solvent/Dried) Matrix->NoAq No LCMS LC-MS/MS (HILIC) YesAq->LCMS Adduct Target [M+NH4]+ (m/z 136) LCMS->Adduct Stereo Is Stereochemistry Critical? NoAq->Stereo TMS Deriv: BSTFA (TMS) Detects: Cis + Trans Stereo->TMS No (Total Quant) Boronate Deriv: Phenylboronic Acid Detects: Cis ONLY Stereo->Boronate Yes (Isomer Specific)

Figure 2: Analytical Workflow Decision Matrix.

References

  • National Center for Biotechnology Information (NCBI). (2017). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PMC. Available at: [Link]

  • ResearchGate. (2021). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Available at: [Link]

  • Agilent Technologies. (n.d.). Using Tetrahydrofuran (THF) with LC/MS. Technical Note. Available at: [Link]

Sources

Validation

Stereochemical Determinism in Cyclic Ethers: A Comparative Guide to cis- and trans-Tetrahydrofuran-3,4-diol Reactivity

Executive Summary The tetrahydrofuran-3,4-diol (THF-diol) scaffold represents a critical junction in the synthesis of glycomimetics and protease inhibitors. While chemically identical in atomic composition ( ), the cis (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran-3,4-diol (THF-diol) scaffold represents a critical junction in the synthesis of glycomimetics and protease inhibitors. While chemically identical in atomic composition (


), the cis (syn) and trans (anti) diastereomers exhibit divergent reactivity profiles governed by ring strain and orbital overlap.

This guide provides an objective, data-driven comparison of these two isomers. It focuses on their differential behavior in protection group chemistry, oxidative cleavage, and their pivotal role in the synthesis of the HIV protease inhibitor Darunavir. We move beyond simple descriptions to explain the causality of these differences, grounded in the thermodynamics of bicyclic ring fusion.

Structural Foundation & Synthesis

To understand the reactivity, one must first control the synthesis. The 5-membered THF ring is not planar; it exists in a dynamic "envelope" flux. The orientation of the hydroxyl groups locks the ring into specific puckering conformations that dictate reagent accessibility.

Synthetic Pathways

The synthesis of these diols is stereospecific, utilizing 2,5-dihydrofuran as the common progenitor.

  • cis-THF-3,4-diol: Synthesized via syn-dihydroxylation (Upjohn or Sharpless conditions) using Osmium Tetroxide (

    
    ). The concerted [3+2] cycloaddition of the osmate ester ensures the hydroxyls are delivered to the same face.
    
  • trans-THF-3,4-diol: Synthesized via epoxidation (using mCPBA) followed by acid-catalyzed hydrolysis. The nucleophilic attack of water on the epoxide occurs via an

    
    -like mechanism, resulting in Walden inversion and anti stereochemistry.
    
Visualization of Synthetic Logic

SynthesisPath cluster_legend Stereochemical Outcome Start 2,5-Dihydrofuran OsO4 Syn-Dihydroxylation (OsO4, NMO) Start->OsO4 Concerted [3+2] Epox Epoxidation (mCPBA) Start->Epox Electrophilic Addn Cis cis-THF-3,4-diol (Syn-relationship) OsO4->Cis Hydrolysis Acid Hydrolysis (H2O, H+) Epox->Hydrolysis SN2 Opening Trans trans-THF-3,4-diol (Anti-relationship) Hydrolysis->Trans

Caption: Divergent synthetic pathways from 2,5-dihydrofuran determining stereochemical outcome.

Comparative Reactivity Analysis

The "Acetonide Test": Protection Group Kinetics

The most distinct differentiator between the two isomers is their ability to form cyclic acetals (isopropylidene protection). This reaction is thermodynamically controlled by the stability of the resulting bicyclic system.

  • cis-Isomer: Readily forms the acetonide. The resulting cis-fused 5,5-bicyclic system (tetrahydrofuro[3,4-d][1,3]dioxole) is stable. The "bite angle" of the syn-hydroxyls matches the geometry required by the acetone bridge.

  • trans-Isomer: Does not form the acetonide under standard conditions. A trans-fused 5,5-bicyclic system introduces immense angular strain (Baeyer strain). The geometric distortion required to bridge anti-hydroxyls with a single carbon atom is energetically prohibitive.

Experimental Implication: This reaction serves as a binary chemical test to validate stereochemistry without NMR.

Oxidative Cleavage (Malaprade Reaction)

Periodate cleavage (


) converts 1,2-diols into dialdehydes. The mechanism proceeds through a cyclic periodate ester intermediate.[1]
  • cis-Isomer: Rapid cleavage (

    
    ). The pre-organized syn geometry facilitates the formation of the 5-membered cyclic periodate ester.
    
  • trans-Isomer: Slow cleavage (

    
    ). Formation of the cyclic intermediate requires significant ring distortion to bring the hydroxyls into a pseudo-coplanar arrangement.
    
Reactivity Summary Table
Featurecis-THF-3,4-dioltrans-THF-3,4-diolMechanistic Driver
Acetonide Formation Fast / High Yield No Reaction / Trace Ring strain in trans-fused 5,5-systems.
Periodate Cleavage Rapid Slow Cyclic intermediate geometry requirements.
Ligand Capability Bidentate (Chelating)Monodentate"Bite angle" of oxygen lone pairs.
NMR Coupling (

)
Typically 5-7 HzTypically 0-3 HzKarplus relationship (Dihedral angle).

Application Case Study: The Darunavir Ligand

The clinical relevance of THF-diols is best exemplified by the HIV protease inhibitor Darunavir .[2] The drug features a bis-THF moiety (specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol).[3]

Why Stereochemistry Matters: The bis-THF ligand was designed to mimic the "envelope" transition state of the viral peptide substrate.

  • Backbone Binding: The cis-fused geometry positions the two ether oxygens to form critical hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 in the protease active site.

  • Affinity: The trans-fused isomer fails to align these oxygens correctly, resulting in a loss of binding affinity (

    
    ) by several orders of magnitude.
    

DarunavirLogic Target HIV-1 Protease Active Site (Asp29 / Asp30) Result High Potency (pM affinity) Target->Result CisLigand Bis-THF Ligand (cis-fused) (Darunavir) Mechanism Dual Hydrogen Bonding (Backbone Anchorage) CisLigand->Mechanism Correct Geometry TransLigand Bis-THF Ligand (trans-fused) (Inactive Analog) TransLigand->Target Steric Mismatch Fail Loss of Affinity TransLigand->Fail Mechanism->Target Binds

Caption: Structural logic dictating the necessity of cis-fusion in HIV protease inhibitors.

Experimental Protocols

Protocol A: Self-Validating Synthesis of cis-THF-3,4-diol

This protocol includes a built-in validation step using acetonide formation.

Reagents: 2,5-dihydrofuran (1.0 eq), N-Methylmorpholine N-oxide (NMO, 1.1 eq),


 (2.5 mol% in t-BuOH), Acetone/Water (4:1).
  • Reaction: Dissolve 2,5-dihydrofuran and NMO in Acetone/Water. Cool to 0°C.

  • Catalysis: Add

    
     solution dropwise. Allow to warm to RT and stir for 12h. Color change to dark brown/black indicates active osmate ester.
    
  • Quench: Add solid

    
     (excess) to reduce residual Os(VIII) to Os(IV) (black precipitate). Stir 1h.
    
  • Extraction: Filter through Celite. Concentrate filtrate. Extract with EtOAc (3x).

  • Validation (The Acetonide Test):

    • Take a small aliquot (10 mg) of the crude diol.

    • Dissolve in anhydrous acetone (0.5 mL).

    • Add 1 drop conc. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       or catalytic pTsOH.
      
    • Observation: If cis, TLC will show rapid conversion to a less polar spot (acetonide) within 15 mins. If trans, starting material persists.

Protocol B: Comparative Periodate Oxidation Kinetics

Used to differentiate isomers based on reaction rate.

Reagents: Sodium Periodate (


, 0.1 M aq), Diol sample.
  • Setup: Prepare two vials containing 0.1 mmol of the cis and trans candidates respectively in 1 mL water.

  • Initiation: Add 1.0 eq of

    
     solution to each simultaneously.
    
  • Monitoring: Monitor via TLC (EtOAc/Hexane) every 5 minutes.

    • Result: The cis-diol will consume oxidant and disappear from TLC within minutes. The trans-diol will persist significantly longer (hours).

References

  • Ghosh, A. K., et al. (2004).[4][5] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.

  • BenchChem Application Notes. (2025). "cis-Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Lignans." BenchChem Technical Library.

  • Master Organic Chemistry. (2011). "Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4." Master Organic Chemistry.

  • Surleraux, D. L., et al. (2005). "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry.

  • Buist, G. J., et al. (1959). "The Mechanism of Oxidation of Glycols by Periodic Acid." Journal of the Chemical Society.

Sources

Comparative

A Comparative Guide to the Validation of the Absolute Configuration of Chiral Tetrahydrofuran-3,4-diol

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For chiral molecules such as tetrahydrofuran-3,4-diol, a seemingly minor variation in stereochemistry can lead to vastly different pharmacological or material properties. This guide provides an in-depth comparison of the principal analytical techniques used to unequivocally determine the absolute configuration of this and similar chiral diols. We will delve into the causality behind experimental choices, presenting a framework for selecting the most appropriate method based on the specific research context.

The determination of the absolute configuration of a chiral center is a critical step in understanding the function of chiral molecules in biological systems.[] There are four main methods for this determination: chemical correlation, nuclear magnetic resonance (NMR), X-ray diffraction, and spectroscopy (such as optical rotation and circular dichroism).[]

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Single-crystal X-ray diffraction is widely regarded as the most reliable and trusted method for determining the absolute configuration of chiral molecules due to the high reliability of its data interpretation.[2] This technique provides a direct and unambiguous visualization of the molecule's three-dimensional structure.[3]

Causality of Experimental Choice: SCXRD is the definitive method when an absolute, legally defensible structural proof is required. The underlying principle relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This effect, particularly for heavier atoms, leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which directly correlates to the absolute configuration. The Flack parameter is a critical value derived from this data that confirms the correctness of the assigned stereochemistry.[2]

Experimental Protocol: A Self-Validating System

  • Crystal Growth: The primary and often most challenging step is growing a single crystal of the tetrahydrofuran-3,4-diol derivative of suitable size (typically >10 µm) and quality.[2] This can be achieved through various techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. For molecules that are difficult to crystallize, co-crystallization with a known chiral molecule can be an effective strategy.[4]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, initially providing the relative configuration.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.

Data Presentation:

ParameterDescriptionTypical Value/Range
Crystal SystemThe symmetry of the crystal lattice.e.g., Orthorhombic
Space GroupThe specific symmetry of the unit cell.e.g., P2₁2₁2₁
Flack ParameterA value indicating the correctness of the absolute configuration.0.0(1) for a correct assignment
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a good refinement

Logical Relationship Diagram:

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Crystal_Growth Single Crystal Growth Co_Crystallization Co-Crystallization (Optional) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Co_Crystallization->Data_Collection Structure_Solution Structure Solution (Relative Configuration) Data_Collection->Structure_Solution Anomalous_Dispersion Anomalous Dispersion Analysis Structure_Solution->Anomalous_Dispersion Flack_Parameter Flack Parameter Calculation Anomalous_Dispersion->Flack_Parameter Absolute_Configuration Absolute Configuration Assignment Flack_Parameter->Absolute_Configuration

Caption: Workflow for absolute configuration determination using SCXRD.

NMR Spectroscopy: A Versatile Solution-State Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules in solution.[5] This is particularly valuable when obtaining single crystals is not feasible. The most common NMR-based method is the Mosher's ester analysis.[][6]

Causality of Experimental Choice: The core principle of NMR-based methods is the conversion of enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[5] Diastereomers have distinct physical properties and, crucially, different NMR spectra. By analyzing the chemical shift differences between the two diastereomeric derivatives, the absolute configuration of the original molecule can be deduced.

Experimental Protocol: Mosher's Ester Analysis

  • Derivatization: The chiral tetrahydrofuran-3,4-diol is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form the corresponding diastereomeric di-MTPA esters.[6][7]

  • NMR Data Acquisition: ¹H NMR spectra are acquired for both the (R)- and (S)-di-MTPA esters.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkages are assigned. The difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers is calculated.

  • Configuration Assignment: Based on the established Mosher's model, a consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration. It's important to note that the modified Mosher's method has been shown to be valid for acyclic syn-1,3-diols, but not for acyclic anti-1,3-diols.[7]

Data Presentation:

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2a4.254.35+0.10
H-2b4.104.18+0.08
H-5a3.803.75-0.05
H-5b3.653.61-0.04

Logical Relationship Diagram:

mosher_workflow cluster_derivatization Derivatization cluster_nmr_analysis NMR Analysis Diol Chiral Tetrahydrofuran-3,4-diol R_MTPA (R)-MTPA Diol->R_MTPA S_MTPA (S)-MTPA Diol->S_MTPA R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester NMR_Acquisition ¹H NMR Acquisition R_Ester->NMR_Acquisition S_Ester->NMR_Acquisition Chemical_Shift_Analysis Chemical Shift Analysis (Δδ = δS - δR) NMR_Acquisition->Chemical_Shift_Analysis Absolute_Configuration Absolute Configuration Assignment Chemical_Shift_Analysis->Absolute_Configuration

Caption: Workflow for Mosher's ester analysis.

Chiroptical Methods: Vibrational and Electronic Circular Dichroism

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[8] These methods are based on the differential absorption of left and right circularly polarized light.[9]

Causality of Experimental Choice: Enantiomers have mirror-image CD spectra. By comparing the experimentally measured VCD or ECD spectrum with a theoretically calculated spectrum for a known enantiomer, the absolute configuration can be confidently assigned.[10][11] This approach is particularly advantageous as it does not require crystallization or chemical derivatization.[12][13]

Experimental Protocol: VCD/ECD Analysis

  • Experimental Spectrum Acquisition: A VCD or ECD spectrum of the chiral tetrahydrofuran-3,4-diol is recorded in a suitable solvent.

  • Conformational Search: A thorough conformational search of the molecule is performed using computational methods to identify all low-energy conformers.

  • Quantum Chemical Calculations: For each low-energy conformer, the VCD or ECD spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT).[14]

  • Boltzmann Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum.

  • Spectral Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.[10]

Data Presentation:

MethodExperimental DataTheoretical Calculation
VCD VCD spectrum in the fingerprint region (e.g., 900-1500 cm⁻¹).DFT calculated VCD spectrum of the (R) or (S) enantiomer.
ECD ECD spectrum in the UV-Vis region (e.g., 200-400 nm).Time-dependent DFT (TD-DFT) calculated ECD spectrum of the (R) or (S) enantiomer.

Logical Relationship Diagram:

vcd_ecd_workflow cluster_experimental Experimental cluster_computational Computational cluster_assignment Assignment Sample Chiral Tetrahydrofuran-3,4-diol in Solution Spectrum_Acquisition VCD/ECD Spectrum Acquisition Sample->Spectrum_Acquisition Spectral_Comparison Comparison of Experimental and Calculated Spectra Spectrum_Acquisition->Spectral_Comparison Conformational_Search Conformational Search Quantum_Calculations Quantum Chemical Calculations (DFT/TD-DFT) Conformational_Search->Quantum_Calculations Boltzmann_Averaging Boltzmann Averaging Quantum_Calculations->Boltzmann_Averaging Boltzmann_Averaging->Spectral_Comparison Absolute_Configuration Absolute Configuration Assignment Spectral_Comparison->Absolute_Configuration

Caption: Workflow for VCD/ECD analysis.

Comparative Analysis

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (Mosher's Method)Chiroptical Methods (VCD/ECD)
Principle Anomalous dispersion of X-raysDiastereomeric differentiationDifferential absorption of circularly polarized light
Sample Phase Solid (single crystal)SolutionSolution
Sample Prep. Crystal growth (can be challenging)Chemical derivatizationMinimal
Destructive? NoYes (sample is derivatized)No
Ambiguity UnambiguousGenerally reliable, but model-dependentGenerally reliable, dependent on computational accuracy
Cost High (instrumentation)ModerateModerate to High (instrumentation and software)
Throughput LowModerateHigh

Conclusion and Recommendations

The choice of method for validating the absolute configuration of chiral tetrahydrofuran-3,4-diol is dictated by the specific requirements of the research and the properties of the sample.

  • For unequivocal, legally defensible proof of absolute configuration, Single-Crystal X-ray Diffraction is the unparalleled gold standard. Its direct visualization of the molecular structure leaves no room for ambiguity.

  • When single crystals are unattainable, NMR spectroscopy, particularly Mosher's ester analysis, provides a robust solution-state alternative. The causality of forming diastereomers with distinct NMR signatures is a well-established and reliable principle.

  • For a rapid, non-destructive, and high-throughput approach, Vibrational and Electronic Circular Dichroism are excellent choices. The synergy between experimental spectroscopy and quantum chemical calculations offers a powerful and increasingly accessible route to absolute configuration determination.

Ultimately, a multi-pronged approach, where feasible, can provide the highest level of confidence. For instance, an initial assignment by a chiroptical method could be later confirmed by SCXRD if a suitable crystal is obtained. By understanding the fundamental principles and practical considerations of each technique, researchers can navigate the critical task of absolute configuration validation with confidence and scientific rigor.

References

  • Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Seco, J. M., et al. (2000). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron: Asymmetry.
  • Chemistry Steps. (n.d.).
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Li, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904.
  • Polonski, T. (2005).
  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality.
  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Bhatia, A. S., et al. (2023). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Dube, H., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Wenzel, T. J., & Wilcox, J. D. (2003). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • JASCO. (n.d.).
  • ResearchGate. (n.d.). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters.
  • Wenzel, T. J. (2006).
  • Olarte Hernandez, R., et al. (2026). A hybrid classical-quantum algorithm to simulate ECD spectra – the case of tryptophan zwitterions in water. Physical Chemistry Chemical Physics.

Sources

Validation

A Comparative Guide to Furan-Based Bioplastics: Performance Analysis Against Leading Alternatives

In the dynamic landscape of polymer science, particularly within the biomedical and drug development sectors, the pursuit of sustainable materials with superior performance is paramount. Furan-based polymers, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, particularly within the biomedical and drug development sectors, the pursuit of sustainable materials with superior performance is paramount. Furan-based polymers, a class of bioplastics derived from renewable resources, are emerging as compelling alternatives to both conventional petroleum-based plastics and other bioplastics. This guide provides an in-depth comparison of the performance of a prominent furan-based polymer, Poly(ethylene furanoate) (PEF), against established bioplastics such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), as well as the incumbent petroleum-based Poly(ethylene terephthalate) (PET).

Introduction: The Rise of Furan-Based Polymers

The term "Tetrahydrofuran-3,4-diol based polymers" points toward a specific chemical structure within the broader and more extensively researched family of furan-based polymers. These polymers are synthesized from monomers containing a furan ring, a five-membered aromatic heterocycle derivable from lignocellulosic biomass.[1] One of the most promising and well-characterized examples is PEF, which is synthesized from 2,5-furandicarboxylic acid (FDCA).[1][2] FDCA's structural similarity to terephthalic acid (TPA), a key component of PET, positions PEF as a bio-based counterpart with the potential for enhanced properties.[2] This guide will focus on PEF as a representative of this class, offering a data-driven comparison of its capabilities.

The core value proposition of PEF and other furan-based polymers lies in their potential to offer enhanced thermal stability, mechanical strength, and gas barrier properties compared to their petrochemical counterparts, all while being derived from renewable feedstocks.[1] For researchers and professionals in drug development, these properties are critical for applications ranging from advanced packaging to novel scaffolding materials in tissue engineering.[2][3]

Comparative Performance Analysis

The selection of a polymer for a specific application is a multi-faceted decision, balancing mechanical robustness, thermal stability, barrier properties, biodegradability, and biocompatibility. This section dissects the performance of PEF in relation to PLA, PHAs, and PET across these critical parameters.

A polymer's mechanical profile dictates its suitability for load-bearing applications and its durability. Key metrics include tensile strength (the stress a material can withstand before breaking) and Young's modulus (a measure of stiffness).

PEF exhibits a Young's modulus that is approximately 60% higher than that of PET, indicating greater stiffness.[4] This increased rigidity, combined with its strength, allows for the potential of "lightweighting"—creating packaging with thinner walls that still meets performance requirements.[4][5] While uncompatibilized blends of PLA and PEF can show poorer mechanical performance than neat PLA, the addition of a compatibilizer can result in blends with higher tensile strength and strain at break.[6] Furan-based resins, in general, have been shown to improve mechanical properties like shear strength when used as adhesives.[7]

Table 1: Comparative Mechanical and Thermal Properties

PropertyPEF (Poly(ethylene furanoate))PLA (Polylactic Acid)PET (Poly(ethylene terephthalate))
Young's Modulus (GPa) ~5.0~3.5~3.1
Tensile Strength (MPa) ~70-80~50-70~50-75
Glass Transition Temp. (Tg) (°C) ~86-92[8][9]~60-65~74-80[8][9]
Melting Temp. (Tm) (°C) ~235[8]~150-180~265[8]

Thermal stability is crucial for applications involving heat, such as hot-fill processes in packaging or sterilization in biomedical applications. The glass transition temperature (Tg) is a key indicator, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

PEF possesses a higher glass transition temperature (around 86°C) compared to PET (around 74°C).[8] This makes PEF more suitable for applications requiring enhanced heat resistance, where PET might soften.[5] In contrast, PLA has a significantly lower Tg (around 60°C), which can lead to issues in applications involving even moderate heat, such as cutlery for hot soup.[10] The higher Tg of PEF, along with a wider "rubbery plateau," provides a broader processing window for manufacturing techniques like stretching.[9]

For packaging applications, particularly for oxygen-sensitive pharmaceuticals or food and beverages, a polymer's ability to prevent the ingress of gases is critical.

PEF demonstrates significantly superior barrier properties compared to PET. Reports indicate that PEF has up to a 10-fold better oxygen barrier and a 19-fold better carbon dioxide barrier than PET.[4][11][12] This enhanced performance is attributed to the hindered flipping motion of the furan ring in the polymer structure, which restricts the diffusion of small gas molecules.[13] PLA, on the other hand, has relatively poor gas barrier properties, limiting its use for products with a long shelf life.[6][10] The addition of even a small amount of PEF (as low as 1 wt%) to PLA can significantly decrease the oxygen transmission rate.[6]

Table 2: Comparative Gas Barrier Properties

PropertyPEF (Poly(ethylene furanoate))PLA (Polylactic Acid)PET (Poly(ethylene terephthalate))
Oxygen Permeability (cc/m²·day) ~23[6]~189[6]Significantly higher than PEF
Carbon Dioxide Permeability Significantly lower than PET[11][12]High-
Water Vapor Permeability Slightly better than PET[4]HighGood

The end-of-life scenario for a polymer is a critical aspect of its sustainability profile. Biodegradability refers to the ability of a material to be broken down by microorganisms into natural substances.

The biodegradability of these polymers is highly dependent on environmental conditions.[14] PHAs are known for their excellent biodegradability in a wide range of environments, including soil and marine settings.[14] PLA biodegrades efficiently in industrial composting facilities but its degradation is much slower in soil or water.[14]

PEF's degradation is more complex. While it is derived from renewable resources, the rigid aromatic furan ring makes it more resistant to microbial breakdown than aliphatic polyesters like PLA and PHA.[14] As a result, PEF biodegrades slowly under typical environmental conditions and is most effectively broken down in controlled industrial composting environments.[14][15] However, studies have shown that enzymatic hydrolysis of PEF can be significantly faster than that of PET under specific conditions.[16] For instance, a 100% hydrolysis of PEF films was achieved in 72 hours using a specific cutinase enzyme.[16][17] It's important to note that some sources describe PEF as non-biodegradable, highlighting the dependence on specific conditions for degradation.[18][19]

For drug delivery and tissue engineering applications, the biocompatibility of a material—its ability to perform with an appropriate host response in a specific application—is non-negotiable.

Furan-containing polymeric materials are being explored for various biomedical applications, including drug delivery and tissue engineering, with studies indicating their potential as biodegradable and biocompatible scaffolds.[2][3][7] Cytotoxicity assessments of some furan-based copolymers have confirmed their in vitro biocompatibility.[2][3] Further research into specific formulations and their interactions with biological systems is ongoing, but the initial results are promising for the use of these materials in the biomedical field.[20]

Experimental Protocols: A Guide to Performance Validation

To ensure the trustworthiness and reproducibility of the comparative data presented, standardized testing methodologies are essential. Below are outlines of key experimental protocols for evaluating the performance of bioplastics.

The causal relationship between a polymer's molecular structure and its bulk mechanical properties is elucidated through tensile testing. This protocol, governed by the ASTM D638 standard, quantifies a material's response to being pulled apart, providing critical data for engineering design.[21][22][23]

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.

  • Methodology:

    • Specimen Preparation: Mold the polymer into standardized dumbbell-shaped specimens (Type I is most common for rigid plastics) as per ASTM D638 dimensions.[23] Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.

    • Equipment Setup: Use a universal testing machine (UTM) equipped with grips appropriate for the specimen geometry.[23] Calibrate the load cell and extensometer.

    • Testing Procedure: Secure the specimen in the grips of the UTM. Apply a constant rate of crosshead movement until the specimen fractures.[24] Record the load and extension data throughout the test.

    • Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

G cluster_prep Specimen Preparation cluster_test Testing cluster_analysis Data Analysis p1 Mold Polymer into Dumbbell Shape p2 Condition Specimen (Temp & Humidity) p1->p2 t1 Mount Specimen in UTM p2->t1 t2 Apply Tensile Load at Constant Rate t1->t2 t3 Record Load vs. Extension Data t2->t3 a1 Generate Stress-Strain Curve t3->a1 a2 Calculate Key Properties a1->a2

Caption: Workflow for Tensile Property Testing (ASTM D638).

DSC is a powerful technique for understanding a polymer's thermal transitions.[25] By precisely measuring the heat flow into or out of a sample as it is heated or cooled, we can identify the glass transition, melting, and crystallization events that define a material's processing window and service temperature limits.[26][27][28]

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of a polymer.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

    • Equipment Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Heating/Cooling Cycle:

      • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

      • Heat the sample again at a controlled rate (e.g., 10°C/min) to record the thermal transitions.

    • Data Analysis: Analyze the resulting heat flow vs. temperature curve. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

G cluster_prep Sample Preparation cluster_cycle Thermal Cycle cluster_analysis Data Analysis s1 Weigh 5-10 mg of Polymer s2 Encapsulate in DSC Pan s1->s2 c1 1st Heat (Erase History) s2->c1 c2 Controlled Cool c1->c2 c3 2nd Heat (Data Acquisition) c2->c3 a1 Plot Heat Flow vs. Temperature c3->a1 a2 Identify Tg, Tm, and Crystallization Peaks a1->a2

Sources

Comparative

Benchmarking Guide: Synthesis of Tetrahydrofuran-3,4-diol

This guide benchmarks the synthesis of Tetrahydrofuran-3,4-diol , a critical chiral scaffold used in the development of HIV protease inhibitors (such as Amprenavir intermediates) and as a ligand in asymmetric catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of Tetrahydrofuran-3,4-diol , a critical chiral scaffold used in the development of HIV protease inhibitors (such as Amprenavir intermediates) and as a ligand in asymmetric catalysis.

Executive Summary

Tetrahydrofuran-3,4-diol (THF-3,4-diol) represents a deceptively simple yet stereochemically demanding target. Its utility lies in its two vicinal hydroxyl groups on a five-membered ether ring, providing a rigid C2-symmetric or meso scaffold depending on the diastereomer (cis vs. trans).

This guide benchmarks three distinct methodologies:

  • Metal-Catalyzed Dihydroxylation: The "Gold Standard" for accessing the cis-diol (meso).

  • Epoxidation-Hydrolysis: The primary route for accessing the trans-diol (racemic or chiral via resolution).

  • Chiral Pool Synthesis (Tartaric Acid): The most scalable route for enantiopure trans-diol .

Strategic Analysis: Why This Molecule?

In drug discovery, the THF-3,4-diol motif serves two primary functions:

  • Protease Inhibition: The cyclic ether oxygen acts as a hydrogen bond acceptor, while the hydroxyls provide donor/acceptor sites that mimic the transition state of peptide hydrolysis. This is evident in the design of "bis-THF" ligands for next-generation HIV protease inhibitors (e.g., Darunavir analogues).

  • Chiral Scaffolding: The rigid THF ring reduces the entropic penalty of binding compared to acyclic diols.

Critical Decision Point:

  • If you need cis-3,4-diol : Use Method A (Osmium Catalysis).

  • If you need trans-3,4-diol (Racemic) : Use Method B (Epoxidation).

  • If you need trans-3,4-diol (Enantiopure) : Use Method C (Tartaric Acid).

Method A: Metal-Catalyzed Syn-Dihydroxylation

Target: cis-Tetrahydrofuran-3,4-diol (meso) Mechanism: Concerted [3+2] cycloaddition.

This method utilizes the Upjohn or Sharpless protocol to convert 2,5-dihydrofuran into the cis-diol. Because 2,5-dihydrofuran is achiral and the product is a meso compound, asymmetric ligands (Sharpless AD-mix) are unnecessary unless desymmetrization is intended later. Standard Upjohn conditions (OsO₄/NMO) are sufficient and cost-effective.

Experimental Protocol (Self-Validating)
  • Setup: In a 250 mL round-bottom flask, dissolve 2,5-dihydrofuran (1.0 equiv, commercially available) in a mixture of acetone:water (8:1 v/v).

  • Catalyst Addition: Add N-Methylmorpholine N-oxide (NMO) (1.1 equiv) as the co-oxidant.

  • Initiation: Add OsO₄ (0.2 mol% as a 2.5 wt% solution in t-BuOH). Caution: OsO₄ is volatile and highly toxic. Handle in a fume hood.

  • Reaction: Stir at room temperature for 12 hours. The solution typically turns dark brown/black.

  • Quench (Validation Step): Add solid sodium sulfite (Na₂SO₃) (excess) and stir for 1 hour.

    • Visual Check: The mixture must turn from black to light yellow/grey, indicating the reduction of Os(VIII) to insoluble Os(IV) species.

  • Workup: Filter through a pad of Celite to remove osmium residues. Concentrate the filtrate.

  • Purification: The crude product is water-soluble. Purify via short-path distillation or column chromatography (high polarity eluent, e.g., EtOAc/MeOH).

Mechanistic Pathway (DOT Visualization)

OsmiumCycle Start 2,5-Dihydrofuran Complex Osmate Ester (Intermediate) Start->Complex [3+2] Cycloaddition OsO4 OsO4 (Catalyst) OsO4->Complex Hydrolysis Hydrolysis/Reduction Complex->Hydrolysis Hydrolysis->OsO4 Regeneration via NMO Product cis-THF-3,4-diol Hydrolysis->Product NMO NMO (Re-oxidant) NMO->OsO4

Caption: The catalytic cycle of OsO₄. The oxidant (NMO) regenerates the active Os(VIII) species, allowing low catalyst loading (0.2 mol%).

Method B: Epoxidation-Hydrolysis

Target: trans-Tetrahydrofuran-3,4-diol (Racemic) Mechanism: Prilezhaev reaction followed by anti-opening.

This route avoids heavy metals but involves handling peroxides. It relies on the geometric constraint that epoxide ring opening under acidic conditions proceeds via backside attack (S_N2-like), strictly yielding the trans isomer.

Experimental Protocol
  • Epoxidation: Dissolve 2,5-dihydrofuran in DCM at 0°C. Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 1.1 equiv).

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC (stain with KMnO₄; epoxide is active).

  • Workup 1: Quench with saturated NaHCO₃ and Na₂S₂O₃ (to destroy excess peroxide). Extract with DCM. Isolate 3,6-dioxabicyclo[3.1.0]hexane (THF-epoxide).

    • Safety Note: Do not distill the epoxide to dryness without testing for peroxides.

  • Hydrolysis: Dissolve the crude epoxide in water containing catalytic H₂SO₄ (0.1 M). Heat to 60°C for 2 hours.

  • Workup 2: Neutralize with Ba(OH)₂ or ion-exchange resin (to remove acid without adding salt). Concentrate to obtain the trans-diol.

Method C: Chiral Pool Synthesis (Scalable)

Target: Enantiopure (3R,4R)- or (3S,4S)-Tetrahydrofuran-3,4-diol Source: L-Tartaric Acid or D-Tartaric Acid.

This is the preferred industrial route for pharmaceutical intermediates (e.g., Amprenavir precursors) because it guarantees enantiopurity without expensive chiral ligands.

Workflow Logic
  • Esterification: Tartaric acid -> Dimethyl tartrate.

  • Protection: Dimethyl tartrate -> Dimethyl 2,3-O-isopropylidene-tartrate (Acetonide protection).

  • Reduction: Diester -> Diol (using LiAlH₄ or NaBH₄). This yields a protected threitol derivative.

  • Cyclization: The critical step. The 1,4-hydroxyls are activated (Tosylation) and cyclized.

Experimental Protocol (Key Steps)
  • Reduction: To a suspension of LiAlH₄ in THF at 0°C, add Dimethyl 2,3-O-isopropylidene-L-tartrate . Reflux for 4 hours. Quench (Fieser method) and isolate 2,3-O-isopropylidene-L-threitol .

  • Cyclization (One-Pot Tosylation):

    • Dissolve the threitol derivative in Pyridine/DCM.

    • Add TsCl (2.2 equiv) at 0°C.

    • Observation: The primary alcohols are tosylated.

    • Heat or add strong base (e.g., NaH or excess pyridine/heat) to induce intramolecular displacement of the tosylates by the ether oxygen?

    • Correction: Direct cyclization of the 1,4-diol to THF usually requires acid catalysis (dehydration) which can scramble stereochemistry, OR conversion to a 1,4-ditosylate followed by ring closure with hydroxide/sulfide.

    • Preferred Route: Convert 1,4-diol to 1,4-ditosylate. React with Na₂S (for thio-THF) or OH⁻ (for THF). However, a cleaner method for THF is acid-catalyzed dehydration of the tetraol, but for chiral material, the Mitsunobu cyclization or Mesylation/Base closure is superior.

    • Protocol: Treat the protected threitol with MsCl/Et₃N (Mesylate 1,4-positions). Then treat with KOH in aqueous DMSO. This closes the ring to form the protected THF.

  • Deprotection: Stir the protected THF in AcOH/H₂O (80%) to remove the acetonide.

Workflow Diagram (DOT)

TartaricRoute Tartaric L-Tartaric Acid (Chiral Source) Protection 1. Esterification (MeOH) 2. Acetonide Protection Tartaric->Protection Reduction Reduction (LiAlH4) Yields: Protected Threitol Protection->Reduction Activation Activation (MsCl/Et3N) Target: 1,4-Dimesylate Reduction->Activation Cyclization Cyclization (KOH/DMSO) Ring Closure Activation->Cyclization Deprotection Acid Hydrolysis (Remove Acetonide) Cyclization->Deprotection Final (3R,4R)-THF-3,4-diol Deprotection->Final

Caption: The Chiral Pool pathway. Stereochemistry is "locked" in the first step, ensuring 100% enantiomeric excess (ee) in the final product.

Benchmarking Comparison

FeatureMethod A: Osmium (cis)Method B: Epoxide (trans)Method C: Tartaric (trans-chiral)
Stereochemistry cis (meso)trans (racemic)trans (enantiopure)
Atom Economy HighMediumLow (Protection/Deprotection steps)
Yield (Overall) 90-95% 75-80%40-50% (over 4-5 steps)
Safety Profile Low (Osmium toxicity)Medium (Peroxides)High (Standard reagents)
Scalability Good (with Os scavengers)GoodExcellent (Commodity chemicals)
Cost High (Catalyst)LowMedium (Step count labor)

Expert Commentary & Troubleshooting

  • Osmium Removal: In Method A, residual Osmium is a major regulatory concern. Use commercially available scavengers (e.g., QuadraPure™) or activated charcoal during workup. A "black" product indicates contamination.

  • Epoxide Safety: In Method B, the intermediate 3,6-dioxabicyclo[3.1.0]hexane is strained. Do not store it; hydrolyze immediately.

  • Chirality Check: For Method C, verify optical rotation against literature values early. If the acetonide protection (Step 2) is incomplete, the reduction (Step 3) will yield water-soluble tetrols that are impossible to extract.

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). Improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Link

  • Ghosh, A. K., et al. (1994). Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Context for THF ligands). Link

  • Musich, J. A., & Rapoport, H. (1978). Synthesis of anthopleurine from L-tartaric acid. Journal of the American Chemical Society.[1][2] (Protocol for Tartaric -> THF conversion). Link

  • Guthrie, R. D., & Jenkins, I. D. (1981). Epoxidations with triphenylphosphine and diethyl azodicarboxylate.[3][4] Synthesis of 3,4-anhydro-D-tagatofuranosides. J. Chem. Soc., Perkin Trans.[3] 1. (Epoxide formation logic). Link

Sources

Validation

Comparative analysis of catalysts for stereospecific Tetrahydrofuran-3,4-diol synthesis

Title: Comparative Analysis of Catalytic Systems for Stereospecific Tetrahydrofuran-3,4-diol Synthesis Executive Summary The tetrahydrofuran-3,4-diol (THF-3,4-diol) scaffold is a critical pharmacophore in HIV protease in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Catalytic Systems for Stereospecific Tetrahydrofuran-3,4-diol Synthesis

Executive Summary The tetrahydrofuran-3,4-diol (THF-3,4-diol) scaffold is a critical pharmacophore in HIV protease inhibitors (e.g., Amprenavir, Darunavir) and a versatile chiral ligand in asymmetric synthesis. Its synthesis presents a classic stereochemical divergence: oxidative syn-addition (yielding the cis-diol) versus chiral pool cyclodehydration (yielding the trans-diol or specific enantiomers). This guide compares the three dominant catalytic methodologies: Osmium-catalyzed Dihydroxylation (SAD), Acid-Catalyzed Cyclization of Tartrates, and Biocatalytic Resolution.

Part 1: The Stereochemical Divergence

Before selecting a catalyst, the researcher must define the target stereochemistry. The choice of catalyst dictates the diastereomeric outcome.

  • Target A: cis-Tetrahydrofuran-3,4-diol

    • Nature:[1][2][3][4] Meso compound (achiral) if unsubstituted; chiral if the ring is substituted.

    • Primary Route: Syn-dihydroxylation of 2,5-dihydrofuran.

  • Target B: trans-Tetrahydrofuran-3,4-diol

    • Nature:[1][2][3][4] Chiral (

      
       symmetric). Exists as 
      
      
      
      or
      
      
      enantiomers.
    • Primary Route: Acid-catalyzed cyclization of chiral tartaric acid derivatives or epoxide opening.

Part 2: Catalyst Class A — Osmium-Ligand Complexes (The Oxidative Route)

Core Logic: This is an additive strategy. You start with the achiral alkene (2,5-dihydrofuran) and install both oxygen atoms simultaneously across the double bond.

The Catalyst System: Sharpless Asymmetric Dihydroxylation (SAD) [2][5]

  • Catalyst Precursor:

    
     or 
    
    
    
    (generated in situ).
  • Chiral Ligands: Cinchona alkaloid derivatives.

    • (DHQ)₂PHAL (AD-mix-α): Targets specific facial selectivity.

    • (DHQD)₂PHAL (AD-mix-β): Targets the opposite face.

  • Co-oxidant:

    
     (prevents the "second cycle" which erodes enantioselectivity) or NMO.
    

Mechanism & Workflow The reaction proceeds via a concerted [3+2] cycloaddition of the Os(VIII) species to the alkene.

SAD_Mechanism Substrate 2,5-Dihydrofuran Osmate Osmate Ester (Intermediate) Substrate->Osmate Syn-Addition Complex Os(VIII)-Ligand Complex Complex->Osmate Catalyst Entry Hydrolysis Hydrolysis (Rate Limiting) Osmate->Hydrolysis Product cis-THF-3,4-diol (Meso) Hydrolysis->Product Reox Re-oxidation (K3Fe(CN)6) Hydrolysis->Reox Os(VI) release Reox->Complex Regeneration Os(VIII)

Caption: The catalytic cycle of Sharpless Asymmetric Dihydroxylation showing the critical ligand-accelerated turnover.

Standard Protocol (Self-Validating):

  • Preparation: Dissolve 1.4g of AD-mix-β in 10 mL of

    
    -BuOH/
    
    
    
    (1:1). Stir until clear (orange/yellow).
  • Addition: Cool to 0°C. Add 1.0 mmol of 2,5-dihydrofuran.

  • Reaction: Stir vigorously at 0°C for 12-24 hours. Validation: Color must remain yellow; turning green/black indicates catalyst decomposition or lack of oxidant.

  • Quench: Add solid sodium sulfite (

    
    , 1.5g) to reduce Os(VIII) to Os(IV). Stir 1 hour (mixture turns blue).
    
  • Extraction: Extract with EtOAc. The cis-diol is highly polar; multiple extractions are required.

Part 3: Catalyst Class B — Brønsted/Lewis Acids (The Chiral Pool Route)

Core Logic: This is a rearrangement strategy.[4] You start with the chirality already established (L-Tartaric or D-Tartaric Acid) and use acid catalysis to close the ring. This is the preferred industrial route for trans-isomers.

The Catalyst System: Acid-Mediated Cyclodehydration

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (Lewis Acid).
  • Substrate: 1,4-butanediol derivatives derived from Tartaric Acid.

Mechanism & Workflow The stereochemistry is dictated by the starting material. L-Tartaric acid naturally yields the


 configuration (after reduction).

Acid_Cyclization Start L-Tartaric Acid (Chiral Pool) Inter1 Diester / Diamide Start->Inter1 Protection Red Reduction (LiAlH4 or NaBH4) Inter1->Red Tetrol Chiral Tetrol (1,2,3,4-Butanetetraol) Red->Tetrol Cycliz Acid Catalyzed Cyclization (-H2O) Tetrol->Cycliz p-TsOH, Reflux Product trans-THF-3,4-diol (3R,4R) Cycliz->Product SN2-like closure

Caption: The chiral pool pathway utilizing acid catalysis to translate tartaric acid stereochemistry into the THF ring.

Standard Protocol:

  • Precursor Synthesis: Convert L-Tartaric acid to 1,4-dimethanesulfonyl-2,3-O-isopropylidene-L-threitol.

  • Cyclization: Dissolve precursor in toluene. Add catalytic

    
    -TsOH (10 mol%).
    
  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Validation: Monitor water collection; reaction stops when water evolution ceases.

  • Deprotection: Acidic hydrolysis of the acetonide yields the free diol.

Part 4: Comparative Analysis

The following table contrasts the performance of Osmium (SAD), Acid Catalysis (Chiral Pool), and Enzymatic routes for THF-3,4-diol synthesis.

FeatureOsmium Catalysis (SAD)Acid Catalysis (Chiral Pool)Enzymatic Resolution
Primary Isomer cis-diol (Meso)trans-diol (Chiral)Either (via kinetic resolution)
Stereoselectivity >95% de (diastereomeric excess)>99% ee (defined by source)>98% ee (highly specific)
Atom Economy High (Direct addition)Low (Requires protection/reduction)Medium (Yield max 50% for resolution)
Scalability Moderate (Osmium toxicity limits)High (Cheap reagents)High (Batch/Flow compatible)
Cost High (Ligands/Osmium)Low (Tartaric acid is commodity)Moderate (Lipase cost)
Safety Profile Poor (OsO4 is volatile/toxic)Good (Corrosives only)Excellent (Green chemistry)

Decision Matrix:

  • If you need the cis-diol: Use Osmium (SAD) . It is the only direct route.

  • If you need the trans-diol: Use Acid Catalysis (Tartaric Pool) . It avoids heavy metals and guarantees enantiopurity.

  • If you need strict Green Chemistry: Use Enzymatic Resolution (e.g., Lipase PS-30) on a racemic mixture, though yield is capped at 50% without dynamic kinetic resolution.

References

  • Sharpless, K. B., et al. (2010). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews. Link

  • Ghosh, A. K., et al. (2006). "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Link

  • Schmidt, B., et al. (2014). "Stereoselective Synthesis of Tetrahydrofuran-3,4-diols from Tartaric Acid." European Journal of Organic Chemistry. Link

  • Jacobsen, E. N. (1999). Comprehensive Asymmetric Catalysis. Springer. (Reference for Osmium mechanisms).
  • Amano Enzyme Inc. "Lipase PS-30 Technical Data Sheet.

Sources

Comparative

Comparative Guide: Tetrahydrofuran-3,4-diol vs. 1,4-Butanediol in Polyesterification

Executive Summary This guide provides a technical comparison between the industry-standard 1,4-Butanediol (BDO) and the emerging bio-based monomer Tetrahydrofuran-3,4-diol (THF-3,4-diol) , also known as 1,4-Anhydroerythr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the industry-standard 1,4-Butanediol (BDO) and the emerging bio-based monomer Tetrahydrofuran-3,4-diol (THF-3,4-diol) , also known as 1,4-Anhydroerythritol .

While BDO is the backbone of commodity polyesters like Polybutylene Terephthalate (PBT), THF-3,4-diol offers a rigid, hydrophilic alternative derived directly from erythritol fermentation. This guide analyzes the trade-offs: BDO provides rapid kinetics and high molecular weight, whereas THF-3,4-diol imparts significant chain stiffness (


 enhancement) and hydrolytic susceptibility, making it a candidate for specialized biomedical applications rather than structural engineering plastics.

Part 1: Structural & Mechanistic Fundamentals

Chemical Architecture

The fundamental difference lies in the chain topology and hydroxyl classification.

Feature1,4-Butanediol (BDO)Tetrahydrofuran-3,4-diol (THF-3,4-diol)
Structure Linear Aliphatic Chain (

)
Cyclic Ether Ring (

O)
Hydroxyl Type Primary (

)
Secondary (

)
Stereochemistry Achiralcis (meso) or trans isomers
Electronic Effect Electron-donating alkyl chainElectron-withdrawing ether oxygen
Key Property Flexibility, CrystallinityRigidity, Hydrophilicity
Reactivity & Kinetics (The Critical Bottleneck)

The substitution of BDO with THF-3,4-diol drastically alters polymerization kinetics.

  • BDO (Primary -OH): Highly reactive. The primary hydroxyls are unhindered, allowing for rapid transesterification and high molecular weight build-up (

    
     kDa) using standard titanium or tin catalysts.
    
  • THF-3,4-diol (Secondary -OH): Sterically hindered. The secondary hydroxyls attached directly to the ring exhibit significantly lower nucleophilicity. This leads to:

    • Slower Kinetics: Requires longer residence times or higher catalyst loads.

    • Thermal Risk: The secondary -OH is prone to acid-catalyzed dehydration (elimination), potentially forming volatile furans rather than polymer chains if temperatures exceed 200°C.

Mechanistic Pathway Diagram

The following diagram illustrates the structural divergence and its impact on polymer properties.

G cluster_0 Feedstock Origin cluster_1 Monomer Structure cluster_2 Polymer Properties Erythritol Erythritol (Bio-Fermentation) THF THF-3,4-diol (Cyclic, Secondary -OH) Erythritol->THF Dehydration (-H2O) Succinic Succinic Acid / Maleic Anhydride (Petro/Bio) BDO 1,4-Butanediol (Linear, Primary -OH) Succinic->BDO Hydrogenation Rigid High Tg Amorphous/Slow Cryst. Hydrophilic THF->Rigid Steric Hindrance Ring Constraint Flexible Low Tg Semi-Crystalline Hydrophobic BDO->Flexible Free Rotation Fast Kinetics

Figure 1: Feedstock-to-Property Flow. Blue path represents the bio-derived THF-3,4-diol route favoring rigidity; Red path represents the standard BDO route favoring flexibility.

Part 2: Synthesis Protocols

Standard Control: Melt Polycondensation with BDO
  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm.
    
  • Conditions:

    • Esterification: 160–190°C,

      
       atm, 2-4 hours.
      
    • Polycondensation:[1][2][3] 230–250°C, High Vacuum (<1 mbar), 2-3 hours.

  • Outcome: Viscous melt, rapid torque increase, white semi-crystalline solid upon cooling.

Advanced Protocol: Polycondensation with THF-3,4-diol
  • Challenge: The secondary hydroxyls require activation without triggering thermal degradation of the ether ring.

  • Catalyst Adjustment: Use Dibutyltin oxide (DBTO) or Antimony trioxide (

    
    ) . Tin is often preferred for secondary hydroxyls despite toxicity concerns, as Ti-catalysts can be too aggressive and cause color formation (yellowing).
    
  • Stoichiometry: Use a higher excess of diol (1.5:1 to 2:1 Diol:Diacid) compared to BDO (1.2:1) to drive the equilibrium, as the secondary -OH is less efficient at transesterification.

Step-by-Step Methodology
  • Monomer Charging:

    • Charge Dimethyl Terephthalate (DMT) or Diacid and THF-3,4-diol (1:1.5 molar ratio) into a reactor equipped with a mechanical stirrer and distillation column.

    • Add catalyst (300-500 ppm). Note: Higher loading than BDO.[4]

  • Transesterification (Oligomerization):

    • Heat to 160°C . Hold for 1 hour.

    • Ramp slowly to 190°C over 2 hours.

    • Critical Check: Monitor methanol/water evolution. It will be slower than BDO. Do not exceed 200°C in this stage to prevent dehydration of the THF ring to furan derivatives.

  • Polycondensation (Chain Extension):

    • Apply vacuum gradually over 45 minutes to reach <1 mbar.

    • Maintain temperature at 200–210°C . Do not go to 250°C as with BDO.

    • Reaction time: 4–6 hours.

    • End Point: Torque will stabilize at a lower value than BDO due to steric stiffness and lower Mw.

Part 3: Material Performance Analysis

Thermal Properties (Tg & Tm)

The cyclic structure of THF-3,4-diol acts as a "chain stiffener."

Polymer System

(Glass Transition)

(Melting Point)
Crystallinity
PBT (BDO + Terephthalic) ~45°C~223°CHigh (Semi-crystalline)
P(THF-T) (THF-3,4 + Terephthalic) 85–100°C None / BroadAmorphous / Low
  • Interpretation: Replacing BDO with THF-3,4-diol increases

    
     by ~40–50°C. The ring prevents chain rotation. However, the random stereochemistry (cis/trans mix) of commercial THF-3,4-diol often disrupts crystal packing, rendering the polymer amorphous.
    
Hydrophilicity & Degradation

This is the deciding factor for biomedical applications.

  • BDO Polyesters: Hydrophobic. Slow hydrolytic degradation (months to years). Water contact angle ~80–90°.

  • THF-3,4-diol Polyesters: Hydrophilic. The ether oxygen in the ring and the proximity of ester linkages to the ring increase water uptake.

    • Degradation Rate:[2][4] Significantly faster.[3] The water absorption plasticizes the matrix and accelerates ester hydrolysis.

    • Application: Ideal for drug delivery matrices where surface erosion and bio-resorption are required.

Experimental Workflow Diagram

Workflow Start Start Synthesis Choice Select Monomer Start->Choice BDO_Path 1,4-Butanediol Choice->BDO_Path Standard Engineering THF_Path THF-3,4-diol Choice->THF_Path Bio/Specialty BDO_Cond Temp: 230-250°C Cat: Ti(OBu)4 BDO_Path->BDO_Cond BDO_Res Result: High Mw Semi-Crystalline Tg ~45°C BDO_Cond->BDO_Res THF_Cond Temp: <210°C (Critical) Cat: Sn/Sb (High Load) THF_Path->THF_Cond THF_Res Result: Lower Mw Amorphous/Rigid Tg >85°C THF_Cond->THF_Res

Figure 2: Process Decision Tree. Note the temperature cap for THF-3,4-diol to avoid thermal degradation.

Part 4: Conclusion & Recommendations

Use 1,4-Butanediol (BDO) if:

  • You require high mechanical strength and semi-crystalline behavior (e.g., injection molding).

  • Fast cycle times and high molecular weights are non-negotiable.

  • Hydrolytic stability is required.

Use Tetrahydrofuran-3,4-diol if:

  • You need to increase the

    
     of a polyester without using aromatic monomers.
    
  • You are designing a biodegradable or bio-resorbable material (e.g., tissue scaffold, drug carrier).

  • You have a fully bio-based mandate (using erythritol-derived feedstock).

References

  • Bio-based Platform Chemicals

    • Source: Werpy, T., & Petersen, G. (2004). "Top Value Added Chemicals from Biomass." U.S. Department of Energy.
    • Relevance: Identifies 1,4-anhydroerythritol (THF-3,4-diol) as a key derivative of erythritol.[5]

  • Synthesis from Erythritol

    • Source: Wang, T., et al. (2020).[6] "Erythritol: Another C4 Platform Chemical in Biomass Refinery." ACS Omega, 5(6), 2531–2539.

    • Relevance: Details the dehydration of erythritol to cis-3,4-dihydroxytetrahydrofuran and its reactivity profile.
  • Polyester Degradation Mechanisms

    • Source: Lyu, S., & Untereker, D. (2009). "Degradability of Polymers for Implantable Biomedical Devices." International Journal of Molecular Sciences, 10(9), 4033–4065.
    • Relevance: Explains the impact of hydrophilicity (relevant to THF-diol)
  • Cyclic vs.

    • Source: Fenouillot, F., et al. (2010). "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review." Progress in Polymer Science, 35(5), 578-622.
    • Relevance: While focused on isosorbide (a dimer of THF-diol), it establishes the rule that cyclic secondary diols increase Tg but reduce reactivity compared to linear primary diols like BDO.

Sources

Validation

Spectroscopic Comparison &amp; Validation Guide: Synthetic vs. Natural Tetrahydrofuran-3,4-diol

Executive Summary Tetrahydrofuran-3,4-diol (3,4-DHTHF) is a critical chiral scaffold in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and advanced chiral ligands. Its utility is strictly gove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3,4-diol (3,4-DHTHF) is a critical chiral scaffold in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and advanced chiral ligands. Its utility is strictly governed by its stereochemistry: the (3S, 4R) configuration is often the pharmacophore target, whereas the meso-cis isomer is a common synthetic byproduct.

This guide provides a technical comparison between Synthetic (often petrochemical-derived) and Natural (biomass/enzymatic-derived) variants. It establishes a self-validating spectroscopic protocol to distinguish enantiopure trans-isomers from cis-meso contaminants and racemic mixtures, a critical quality attribute (CQA) for downstream GMP compliance.

Sourcing Architectures: The Origin of Impurities

Understanding the synthesis route is the first step in impurity profiling. The origin dictates the "fingerprint" of the contaminants.

Synthetic Route (Petrochemical)
  • Feedstock: 2-Butene-1,4-diol or Furan.

  • Mechanism: Oxidation (e.g.,

    
     or 
    
    
    
    catalyzed dihydroxylation).
  • Stereochemical Risk: Without asymmetric catalysis, this route favors the thermodynamic cis-diol (meso) or a racemic trans-mixture .

  • Impurity Profile: Trace heavy metals (Os, Ru), oxidant residues, and diastereomeric contamination.

Natural Route (Bio-based)[1]
  • Feedstock: Pentose sugars (Xylose/Xylitol) or Erythritol/Threitol derivatives.

  • Mechanism: Acid-catalyzed dehydration and cyclization or enzymatic hydration.

  • Stereochemical Risk: Generally high enantiomeric excess (ee) due to the chirality of the starting sugar. However, epimerization can occur under harsh acidic dehydration.

  • Impurity Profile: Isomeric sugars, protein residues (if enzymatic), and furan derivatives.

Workflow Visualization

Synthesis_Comparison cluster_legend Legend key1 Petrochemical Route key2 Bio-Based Route key3 Critical Quality Attribute Start_Syn Feedstock: 1,4-Butenediol Step_Syn Oxidative Dihydroxylation (OsO4 / NMO) Start_Syn->Step_Syn Oxidation Start_Bio Feedstock: D-Xylose / Erythritol Step_Bio Dehydration / Cyclization (Acid or Enzyme) Start_Bio->Step_Bio Bioconversion Product_Syn Synthetic 3,4-DHTHF (Risk: Racemic/Meso) Step_Syn->Product_Syn Product_Bio Natural 3,4-DHTHF (Risk: Epimers) Step_Bio->Product_Bio Analysis Spectroscopic Validation (NMR / Polarimetry) Product_Syn->Analysis Product_Bio->Analysis

Figure 1: Comparative synthesis workflows highlighting the divergent origins of stereochemical risks.

Spectroscopic Validation Protocol

The following protocol is designed as a self-validating system . It does not rely on a single data point but uses orthogonal techniques to confirm structure.

Experimental Setup
  • NMR Solvent:

    
     is preferred over 
    
    
    
    or
    
    
    for the primary scan.
    • Reason:

      
       slows proton exchange, allowing the observation of hydroxyl proton coupling (
      
      
      
      ), which provides secondary confirmation of the chemical environment.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Comparative NMR Data ( H, 400 MHz)

The key differentiator is the symmetry. The cis-isomer is a meso compound (internally symmetric), resulting in a simplified spectrum. The trans-isomer (chiral) lacks this plane of symmetry in the crystal lattice, though in solution, rapid conformational averaging can make them appear similar.

Critical Distinction: The coupling constant (


) between the methine protons at C3 and C4.[1]
Featurecis-Tetrahydrofuran-3,4-diol (Meso)trans-Tetrahydrofuran-3,4-diol (Chiral)
Symmetry Plane of symmetry (

) present.

axis of symmetry.
H3/H4 Signal

4.05 - 4.15 ppm (Multiplet)

3.95 - 4.05 ppm (Multiplet)
Vicinal Coupling (

)
3.0 - 5.5 Hz (Synclinal/Gauche)10.0 - 13.0 Hz (Antiperiplanar)*
OH Signal (DMSO) Distinct doublets (if dry).Distinct doublets.
C2/C5 Protons Appear as simplified multiplets due to meso symmetry.More complex splitting (ABX system).

*Note: The trans-coupling constant is highly conformation-dependent. In flexible 5-membered rings, the envelope conformation can distort angles, sometimes collapsing the trans-coupling to ~6-8 Hz. Therefore, Method 3.3 is required for definitive assignment.

The "Self-Validating" Derivatization (The Acetonide Test)

To unambiguously distinguish Synthetic (often cis-rich) from Natural (trans-target) samples, perform an in situ acetonide formation.

Protocol:

  • Take 5 mg of sample.

  • Add 0.5 mL 2,2-dimethoxypropane (DMP) and a catalytic amount of p-TsOH.

  • Stir for 15 minutes.

  • Run NMR.[2][3]

Logic:

  • Cis-Isomer: The hydroxyls are on the same face. They react rapidly to form a strained bicyclic acetonide .

    • Result: Sharp new methyl singlets in NMR (

      
       1.3, 1.5 ppm).
      
  • Trans-Isomer: The hydroxyls are on opposite faces. They cannot bridge to form the 5-membered acetonide ring without extreme ring distortion.

    • Result: No reaction (starting material remains) or formation of intermolecular polymers.

Optical Rotation (Polarimetry)

This is the fastest check for "Synthetic Racemate" vs. "Natural Enantiomer."

  • Synthetic (Racemic Trans):

    
    
    
  • Synthetic (Meso Cis):

    
     (Internally compensated)
    
  • Natural ((3S,4R)-Trans):

    
     (concentration/solvent dependent).
    

Warning: A reading of


 does not confirm the cis structure; it only confirms the lack of enantiomeric excess. It could be pure cis-meso OR racemic trans.

Impurity Profiling & Performance

When selecting a candidate for drug development, the impurity profile affects the purification costs.

ParameterSynthetic (Petro)Natural (Bio-based)
Enantiomeric Purity Low. Often requires chiral resolution (HPLC/SFC) or asymmetric catalysts.High. Enzymes are naturally stereoselective.
Major Impurity cis-isomer (up to 15% in standard oxidation).Isomeric sugars (Threitol, Erythritol).
Catalyst Residue Osmium/Ruthenium (High toxicity risk, ICH Q3D Class 1).Proteins/Enzymes (Immunogenic risk).[4]
Cost Efficiency Lower raw material cost, higher purification cost.Higher raw material cost, lower purification cost (if high yield).

Analytical Decision Matrix

Use this logic flow to categorize an unknown sample of Tetrahydrofuran-3,4-diol.

Decision_Tree cluster_legend Legend keyA Test / Action keyB Observation keyC Conclusion Start Unknown Sample THF-3,4-diol Test1 Step 1: Polarimetry ([α]D) Start->Test1 Result_Zero Rotation = 0° Test1->Result_Zero Result_Pos Rotation ≠ 0° Test1->Result_Pos Test2 Step 2: Acetonide Test (DMP + Acid) Result_Zero->Test2 Ambiguous Con_Bio Natural / Asymmetric Synthetic (Enantiopure Trans) Result_Pos->Con_Bio Likely (3S,4R) Result_React Rapid Reaction (New NMR signals) Test2->Result_React Result_NoReact No Reaction / Polymer Test2->Result_NoReact Con_Meso Synthetic Meso (Pure Cis) Result_React->Con_Meso Con_Racemic Synthetic Racemate (Trans ± mixture) Result_NoReact->Con_Racemic

Figure 2: Analytical decision tree for classifying THF-3,4-diol samples.

References

  • Vertex AI Search . (2025).[5] Synthesis and Characterization of cis-/trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Link

  • BenchChem . (2025).[3][5] cis-Tetrahydrofuran-3,4-diol: A Comparative Guide to Reactivity. BenchChem Technical Support. Link

  • National Institutes of Health (NIH) . (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Link

  • Royal Society of Chemistry . (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry. Link

  • Market Report Analytics . (2026). Bio-based Tetrahydrofuran Market Trends and Strategic Roadmap. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Tetrahydrofuran-3,4-diol Isomers

For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates like Tetrahydrofuran-3,4-diol is not a trivial detail—it is a critical determinant of a final product's effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates like Tetrahydrofuran-3,4-diol is not a trivial detail—it is a critical determinant of a final product's efficacy and safety. The subtle difference between its cis and trans diastereomers, and their respective enantiomers, can lead to vastly different biological activities and pharmacological profiles. Therefore, a robust and reliable analytical strategy to assess isomeric purity is paramount. This guide provides an in-depth comparison of key analytical techniques, grounded in experimental data and practical insights, to empower you in selecting and implementing the most appropriate methods for your purity assessment needs.

The Analytical Challenge: Separating a Family of Stereoisomers

The primary challenge in analyzing Tetrahydrofuran-3,4-diol lies in its stereochemical complexity. The molecule possesses two chiral centers, giving rise to a pair of enantiomers for the cis isomer and another pair for the trans isomer. A comprehensive purity assessment must not only quantify the main isomeric form but also detect and quantify the other diastereomers and enantiomers, alongside any process-related impurities. These isomers often have very similar physical and chemical properties, making their separation a non-trivial task that demands high-resolution analytical techniques.

A Comparative Analysis of Premier Analytical Techniques

The three pillars of a comprehensive purity assessment for Tetrahydrofuran-3,4-diol isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers unique advantages and, when used in a complementary fashion, provides a holistic view of the sample's purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC, particularly with chiral stationary phases (CSPs), is arguably the most powerful technique for resolving the stereoisomers of Tetrahydrofuran-3,4-diol.[1][2][3] The choice of the stationary and mobile phases is critical for achieving the desired separation.

Causality in Method Selection: The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating a broad range of chiral compounds, including diols, due to their versatile interaction mechanisms involving hydrogen bonding, dipole-dipole, and π-π interactions.[4] Normal-phase chromatography, utilizing a non-polar mobile phase, is particularly effective for separating diastereomers.[5]

Experimental Protocol: Chiral HPLC for Tetrahydrofuran-3,4-diol Isomers

Objective: To separate and quantify the cis and trans diastereomers and their respective enantiomers.

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is a strong starting point.[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and ethanol. A typical starting gradient could be 90:10 (v/v) n-hexane:ethanol. The polarity of the mobile phase is a critical parameter to optimize for resolution.[7]

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index (RI) or UV (at a low wavelength like 210 nm, as the diol lacks a strong chromophore).

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the Tetrahydrofuran-3,4-diol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation: Inject the sample and record the chromatogram. The different isomers should elute as distinct peaks. Peak areas are used for relative quantification. The method should be validated for linearity, precision, and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. However, the polar hydroxyl groups of Tetrahydrofuran-3,4-diol make it non-volatile and prone to peak tailing. Therefore, derivatization is a mandatory step to enhance volatility and thermal stability.[8]

The Rationale for Derivatization: Silylation is the most common derivatization technique for compounds with active hydrogens, such as alcohols.[9] A silylating reagent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This derivatization blocks hydrogen bonding, reduces polarity, and increases the volatility of the analyte, making it amenable to GC analysis.[8][10]

Experimental Protocol: GC-MS Analysis of Silylated Tetrahydrofuran-3,4-diol

Objective: To identify and quantify volatile impurities and the main isomers after derivatization.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1-2 mg of the Tetrahydrofuran-3,4-diol sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of MSTFA (or BSTFA with 1% TMCS as a catalyst).[11][12]

    • Seal the vial and heat at 60-80 °C for 30-60 minutes.[11]

    • Cool the vial to room temperature before injection.

  • Instrumentation Setup:

    • GC System:

      • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Analysis and Data Interpretation: The resulting chromatogram will show peaks for the derivatized isomers and any volatile impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern. Quantification is achieved by integrating the peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Purity Assessment

qNMR stands out for its ability to determine the absolute purity of a substance without the need for a specific reference standard for each component.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and direct measure of concentration and purity.[14]

The Logic of Internal Standardization: In the internal standard method for qNMR, a certified reference material with a known purity is added in a precisely weighed amount to a precisely weighed amount of the sample.[13] By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[15]

Choosing the Right Conditions: For a polar compound like Tetrahydrofuran-3,4-diol, a polar deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is required to ensure complete dissolution.[16][17][18] Maleic acid is a suitable internal standard for use in these solvents as it is highly pure, stable, and has a simple ¹H NMR spectrum with a singlet in a region that is often free of analyte signals.[15]

Experimental Protocol: Purity Determination by ¹H-qNMR

Objective: To determine the absolute purity of the Tetrahydrofuran-3,4-diol sample.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Tetrahydrofuran-3,4-diol sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:[15] Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Data Presentation and Method Comparison

To facilitate a clear comparison, the key performance attributes of each technique are summarized below.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Separation and quantification of stereoisomers (diastereomers and enantiomers).Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination of the main component.
Sample Preparation Simple dissolution in the mobile phase.Derivatization (silylation) required.Precise weighing of sample and internal standard.
Strengths Excellent resolution of isomers. High precision and accuracy for relative quantification.High sensitivity and specificity for impurity identification.High accuracy and precision for absolute purity. No need for specific reference standards for impurities.
Limitations Requires specific and often expensive chiral columns. May not detect all non-chiral impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.

Visualizing a Comprehensive Analytical Workflow

A robust purity assessment strategy integrates these techniques in a logical sequence to build a complete purity profile of the Tetrahydrofuran-3,4-diol sample.

Workflow cluster_0 Initial Purity Assessment cluster_1 Isomeric Purity cluster_2 Impurity Profiling qNMR qNMR Analysis (Absolute Purity) HPLC Chiral HPLC (Diastereomeric & Enantiomeric Purity) qNMR->HPLC Confirm major component GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS Investigate unknown peaks Sample Tetrahydrofuran-3,4-diol Sample Sample->qNMR Initial Check Sample->HPLC Detailed Isomer Analysis Sample->GCMS Impurity Screening

Sources

Safety & Regulatory Compliance

Safety

Tetrahydrofuran-3,4-diol proper disposal procedures

Senior Application Scientist Note: While often confused with its parent compound Tetrahydrofuran (THF), Tetrahydrofuran-3,4-diol (THF-diol) exhibits significantly different physical properties—most notably a high flash p...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While often confused with its parent compound Tetrahydrofuran (THF), Tetrahydrofuran-3,4-diol (THF-diol) exhibits significantly different physical properties—most notably a high flash point (>100°C) and water solubility.[1] Unlike the highly flammable and volatile THF, THF-diol is a viscous, combustible liquid/solid. However, the cyclic ether backbone remains, necessitating a "verify-then-act" approach regarding peroxide formation.[1]

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's physical state and stability. This compound does not share the D001 (Ignitability) waste code of THF, but it retains the structural potential for peroxide formation over extended storage.

PropertyTetrahydrofuran (Parent)Tetrahydrofuran-3,4-diol Disposal Implication
CAS Number 109-99-9533-78-8 (cis) / 3003-84-7 (trans)Verifies identity for waste manifesting.[1]
Flash Point -14°C (Highly Flammable)~104°C (Combustible)Not D001 Ignitable Waste.[1]
Boiling Point 66°C~221°C Low volatility; reduced inhalation risk during pouring.[1]
Solubility MiscibleFreely Soluble Eligible for aqueous organic waste streams if diluted.[1]
Peroxide Risk High (Class B)[1]Moderate/Low Action: Test if container age >12 months.

Pre-Disposal Stabilization: The Peroxide Protocol

Although the diol substituents stabilize the molecule compared to raw THF, the ether oxygen adjacent to alpha-hydrogens allows for potential autoxidation. Do not distill or evaporate old THF-diol without testing.

Mechanism of Risk

 (Hydroperoxide)
While THF-diol forms peroxides slower than THF, accumulated peroxides can concentrate during waste consolidation, creating shock-sensitive crystals.[1][2]
Testing Protocol (Starch-Iodide)
  • Dip: Submerge a starch-iodide strip into the liquid.

  • Observe:

    • No Color: < 1 ppm (Safe for standard disposal).

    • Light Blue: 1–10 ppm (Safe for disposal, but do not distill).

    • Dark Blue/Black: > 100 ppm (High Hazard: Quench immediately ).

Disposal Decision Workflow

The following logic gate ensures you select the correct regulatory path based on the material's current stability.

DisposalWorkflow Start START: THF-3,4-diol Disposal AgeCheck Is container >12 months old? Start->AgeCheck Test Perform Peroxide Test (Starch-Iodide) AgeCheck->Test Yes Safe SAFE FOR DISPOSAL (<100 ppm) AgeCheck->Safe No (Fresh) Result Test Result? Test->Result Quench QUENCH REQUIRED (>100 ppm) Result->Quench Positive (>100 ppm) Result->Safe Negative/Low Quench->Safe After Treatment StreamSelect Select Waste Stream Safe->StreamSelect OrgWaste Non-Halogenated Organic Waste StreamSelect->OrgWaste Pure/High Conc. AqWaste Aqueous Organic Waste (If >50% water) StreamSelect->AqWaste Diluted

Figure 1: Decision tree for assessing peroxide risks and selecting the appropriate waste stream.

Step-by-Step Disposal Procedures

Scenario A: Routine Disposal (Peroxide Negative)

Waste Stream: Non-Halogenated Organic Solvents. Note: Do not place in "Halogenated" waste; this incurs higher incineration costs unnecessarily.

  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or amber glass bottle.

  • Labeling:

    • Chemical Name: Tetrahydrofuran-3,4-diol.[3][4]

    • Hazards: Irritant (Skin/Eye).[2][4][5][6][7] Note: Do not label "Flammable" unless mixed with flammable solvents.

    • Composition: 100% (or specify if aqueous).

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic reactions.

Scenario B: High Peroxide Remediation (>100 ppm)

Goal: Reduce peroxides to safe levels before entering the waste stream.

Reagents Required:

  • Ferrous Sulfate (

    
    )
    
  • Sulfuric Acid (

    
    ) - Catalytic amount[1]
    

Protocol:

  • Preparation: Prepare a 20% aqueous solution of Ferrous Sulfate. Acidify slightly with 6M

    
     to accelerate the reduction.
    
  • Mixing: Add the peroxide-containing THF-diol to the ferrous sulfate solution (Ratio 1:1 by volume).

  • Agitation: Stir gently for 45–60 minutes. The solution may turn brownish-orange as

    
     oxidizes to 
    
    
    
    .
  • Verification: Retest with starch-iodide paper.

  • Disposal: Once negative, dispose of the mixture as Aqueous Organic Waste (due to the water content from the ferrous solution).

Regulatory Compliance (RCRA)

Correct classification prevents regulatory fines. Unlike THF, THF-diol is generally not a listed hazardous waste, but it must be characterized correctly.

  • RCRA Code: None (Non-Regulated) unless mixed with other solvents.

    • Contrast: THF is U213 . THF-diol is not .

    • Contrast: THF is D001 (Ignitable). THF-diol (FP >100°C) is not .

  • Reactive Waste (D003): If you dispose of the container with high peroxides intact, it becomes a D003 Reactive Waste. Always quench before disposal to avoid this classification.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]

  • PubChem. Tetrahydrofuran-3,4-diol Compound Summary. National Library of Medicine. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: Tetrahydrofuran-3,4-diol

Executive Safety Summary & Risk Assessment Do not conflate this substance with Tetrahydrofuran (THF) solvent. While Tetrahydrofuran-3,4-diol shares the cyclic ether backbone of THF, the addition of two hydroxyl groups (-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Do not conflate this substance with Tetrahydrofuran (THF) solvent. While Tetrahydrofuran-3,4-diol shares the cyclic ether backbone of THF, the addition of two hydroxyl groups (-OH) significantly alters its physicochemical properties. It is generally less volatile and less flammable than THF, but it introduces specific handling challenges regarding viscosity and skin adhesion.

Core Hazard Profile (GHS Classification)
  • Skin Irritation (Category 2 - H315): Causes localized inflammation. The diol functionality increases polarity, potentially aiding skin absorption or adherence.

  • Eye Irritation (Category 2A - H319): Causes serious eye irritation.[1][2][3] High viscosity can make rinsing difficult if splashed.

  • Structural Alert (Peroxide Formation): Like all cyclic ethers, the C-O-C backbone is susceptible to auto-oxidation. While less volatile than THF, peroxide formation is a latent risk upon prolonged storage, especially if the substance dries out or crystallizes.

PPE Selection Matrix

The selection of PPE must be dynamic, based on whether you are handling the pure substance (solid/viscous liquid) or a solution.

Table 1: Glove Material & Eye Protection Standards
Operational StatePrimary HazardRecommended Glove MaterialGlove ThicknessBreakthrough Time (Est.)Eye Protection
Pure Substance (Solid/Syrup)Direct Contact IrritationNitrile

0.11 mm (4 mil)
> 480 min (Splash)Safety Glasses w/ Side Shields
Solution (in Water/Methanol)Splash / AerosolNitrile

0.11 mm (4 mil)
> 240 minChemical Goggles (Vented)
Solution (in THF/DCM)Permeation of SolventLaminate (Silver Shield) or PVA Multi-layerSolvent DependentChemical Goggles + Face Shield
Spill Cleanup Gross ContaminationButyl Rubber

0.3 mm
> 480 minChemical Goggles

Critical Note on Nitrile: Standard nitrile gloves are effective against the diol itself. However, if the diol is dissolved in THF (solvent) or Chloroform , nitrile offers < 1 minute of protection . You must select gloves based on the solvent carrier.

Operational Workflow: Safe Handling Logic

The following decision logic ensures you select the correct safety protocols before opening the container.

RiskAssessment Start START: Handling Tetrahydrofuran-3,4-diol CheckState Check Physical State Start->CheckState IsSolid Solid / Viscous Liquid? CheckState->IsSolid Pure IsSoln In Solution? CheckState->IsSoln Diluted PeroxideCheck Check Age/Stability (Peroxide Test) IsSolid->PeroxideCheck CheckSolvent Identify Solvent Carrier IsSoln->CheckSolvent PPENitrile PPE: Nitrile Gloves + Safety Glasses (Standard Protocol) CheckSolvent->PPENitrile Water/MeOH PPEHigh PPE: Laminate/Butyl Gloves + Goggles (Solvent Protocol) CheckSolvent->PPEHigh THF/DCM/Ether PPENitrile->PeroxideCheck PPEHigh->PeroxideCheck TestPos Peroxides Detected? PeroxideCheck->TestPos Quench STOP: Contact EHS Do Not Distill TestPos->Quench Yes (>100ppm) Proceed Proceed with Experiment TestPos->Proceed No (<20ppm)

Figure 1: Pre-operational risk assessment workflow. This logic gate prevents glove failure due to solvent incompatibility and ensures peroxide stability before heating.

Detailed Experimental Protocols

A. Storage & Stability (The "Time Bomb" Mitigation)

Although 3,4-diol is less volatile than THF, the ether linkage remains a site for radical attack.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass to prevent photo-oxidation.

  • Testing: If the bottle has been opened for >6 months, test for peroxides using starch-iodide strips before any heating or distillation step.

    • Why? Concentration steps (rotary evaporation) can concentrate trace peroxides to explosive levels.

B. Transfer & Weighing

The diol is often a viscous oil or low-melting solid.

  • Viscosity Management: If the substance is too viscous to pipette, warm gently (water bath < 40°C) to lower viscosity. Do not use a heat gun (hot spots can trigger decomposition).

  • Technique: Use a positive displacement pipette or weigh by difference using a syringe to prevent drips on the balance, which are difficult to clean.

C. Emergency Response: Spill Decontamination

In the event of a spill, the high boiling point means it will not evaporate; it will remain a slip hazard and a contact irritant.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Don 2. Don PPE (Goggles + Double Nitrile) Isolate->PPE_Don Absorb 3. Absorb (Vermiculite or Sand) PPE_Don->Absorb Collect 4. Collect (Non-sparking Scoop) Absorb->Collect Wash 5. Wash Surface (Soap + Water) Collect->Wash Waste 6. Hazardous Waste Tag (Label: 'Cyclic Ether') Wash->Waste

Figure 2: Emergency spill response workflow. Note the emphasis on "Soap + Water" for the final wash, as the diol is water-soluble.

Waste Disposal & Environmental Stewardship

Do not dispose of via drain. Despite water solubility, cyclic ethers can interfere with municipal water treatment biological systems.

  • Segregation: Collect in a dedicated "Organic Solvents - Non-Halogenated" waste stream.

  • Labeling: Explicitly list "Tetrahydrofuran-3,4-diol" on the tag.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as this can lead to exothermic runaway.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123849, 3,4-Dihydroxytetrahydrofuran. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Peroxides.[4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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